Valine sodium salt
Description
Structure
3D Structure of Parent
Properties
CAS No. |
34241-42-4 |
|---|---|
Molecular Formula |
C5H10NNaO2 |
Molecular Weight |
139.13 g/mol |
IUPAC Name |
sodium;(2S)-2-amino-3-methylbutanoate |
InChI |
InChI=1S/C5H11NO2.Na/c1-3(2)4(6)5(7)8;/h3-4H,6H2,1-2H3,(H,7,8);/q;+1/p-1/t4-;/m0./s1 |
InChI Key |
HRXQJPKAYPDDFU-WCCKRBBISA-M |
Isomeric SMILES |
CC(C)[C@@H](C(=O)[O-])N.[Na+] |
Canonical SMILES |
CC(C)C(C(=O)[O-])N.[Na+] |
Origin of Product |
United States |
Foundational & Exploratory
What is the chemical structure of Valine sodium salt?
Molecular Architecture and Pharmaceutical Applications of Valine Sodium Salt: A Technical Guide
Executive Summary
As a Senior Application Scientist navigating the intersection of synthetic chemistry and pharmacokinetics, I often observe amino acid salts being treated as trivial intermediates. However, Valine sodium salt (sodium (2S)-2-amino-3-methylbutanoate) is a highly engineered, critical linchpin in modern prodrug development, coordination chemistry, and thermodynamic applications. This whitepaper deconstructs its chemical structure, validates its synthesis protocols, and explores its advanced applications to provide a rigorous, self-validating framework for drug development professionals.
Physicochemical Profiling and Structural Dynamics
Valine sodium salt is the alkali metal salt of the essential branched-chain amino acid L-valine. The deprotonation of the carboxylic acid group yields a carboxylate anion, which forms a strong ionic bond with the sodium cation. This structural modification drastically alters the hydration sphere and solubility profile of the molecule compared to its zwitterionic parent, a phenomenon verified through ultrasonic hydration measurements[1].
Table 1: Quantitative Physicochemical Data of Valine Sodium Salt
| Property | Value | Causality / Scientific Significance |
| IUPAC Name | Sodium (2S)-2-amino-3-methylbutanoate | The "(2S)" designation confirms the biologically active S-enantiomer[2]. |
| Molecular Formula | C5H10NNaO2 | Reflects the loss of one proton and the addition of Na+[2]. |
| Molar Mass | 139.13 g/mol | Critical parameter for precise stoichiometric synthesis calculations[2]. |
| CAS Number | 34241-42-4 | Unique identifier required for regulatory and safety compliance[2]. |
| Topological Polar Surface Area | 66.2 Ų | Indicates high polarity, ensuring excellent aqueous solubility[2]. |
| SMILES | CC(C)N.[Na+] | Defines the branched isopropyl group and the specific chiral center[2]. |
Synthesis and Isolation Methodology
The preparation of sodium valinate requires precise stoichiometric and thermodynamic control. The objective is to achieve complete deprotonation of the carboxyl group without inducing racemization at the alpha-carbon or degrading the primary amine.
Protocol 1: Controlled Synthesis of Anhydrous L-Valine Sodium Salt
-
Stoichiometric Calculation: Weigh exactly 1.0 molar equivalent of high-purity L-valine (e.g., 11.71 g, 0.1 mol).
-
Base Preparation: Dissolve 1.0 molar equivalent of Sodium Hydroxide (NaOH) (4.00 g, 0.1 mol) in 50 mL of chilled, doubly distilled deionized water.
-
Causality: NaOH dissolution is highly exothermic. Chilling the water prevents localized heating that could degrade the amino acid upon addition.
-
-
Neutralization Reaction: Slowly add the L-valine powder to the stirring NaOH solution. Maintain the reaction vessel in a water bath at T < 30°C.
-
Causality: Elevated temperatures in highly alkaline environments can trigger base-catalyzed racemization, converting the desired S-enantiomer into an inactive racemic mixture.
-
-
Self-Validating pH Check: Monitor the solution until the pH stabilizes between 10.5 and 11.5.
-
Causality: The pKa of valine's amino group is ~9.6. A pH > 10.5 ensures that the carboxylate is fully deprotonated and the amine remains predominantly in its uncharged, nucleophilic state.
-
-
Cryogenic Freezing: Transfer the clear solution to a lyophilization flask and shell-freeze in a dry ice/acetone bath (-80°C).
-
Lyophilization: Subject the frozen matrix to a high vacuum (< 0.1 mbar) for 24-48 hours.
-
Causality: Traditional rotary evaporation applies heat, which can cause Maillard-like browning or thermal degradation. Lyophilization (sublimation) guarantees a pristine, anhydrous, and highly crystalline white powder.
-
Workflow for the controlled synthesis and isolation of anhydrous Valine sodium salt.
Applications in Drug Development & Prodrug Engineering
The most profound application of valine derivatives is in prodrug engineering, specifically in the synthesis of Valacyclovir (the L-valyl ester of the antiviral acyclovir)[3].
The Mechanistic Role of Valine in Pharmacokinetics: Acyclovir inherently suffers from poor oral bioavailability (~15-20%). By utilizing an enamine-protected valine sodium salt intermediate during synthesis, pharmaceutical chemists can efficiently couple the valine moiety to acyclovir via esterification[3].
-
Causality of the Prodrug Strategy: The addition of the L-valine moiety acts as a "molecular disguise." The human intestinal tract expresses high levels of the PEPT1 (Peptide Transporter 1) protein, which actively pumps dipeptides and amino acids into the bloodstream. Valacyclovir is recognized by PEPT1, leading to a drastically improved oral bioavailability of ~55%. Once in the hepatic circulation, esterases rapidly cleave the ester bond, releasing the active acyclovir and L-valine as a benign endogenous byproduct.
Pharmacokinetic activation pathway of Valacyclovir utilizing the L-valine moiety.
Beyond prodrugs, sodium valinate is heavily utilized in coordination chemistry to synthesize mixed ligand metal complexes[4]. The carboxylate and amine groups act as bidentate ligands, creating stable chelate rings that are investigated for multi-drug resistance and anti-tumor activities. Furthermore, aqueous sodium valinate solutions have been rigorously studied via conductometry to understand their volumetric properties, proving highly effective as eco-friendly CO₂ capture solvents[5][6].
Analytical Characterization Workflow
To ensure the integrity of the synthesized sodium valinate for downstream pharmaceutical use, a self-validating analytical workflow must be employed:
Protocol 2: Analytical Validation
-
Conductometry: Measure the molar conductance (Λ) of the solution at varying concentrations (0.01 M to 0.15 M) at 298.15 K.
-
Causality: A high specific conductance confirms the complete dissociation of the Na+ and Val- ions, validating the ionic nature of the salt and ruling out unreacted zwitterionic L-valine[5].
-
-
1H NMR Spectroscopy (in D₂O):
-
The absence of a broad carboxylic acid proton peak (~11-12 ppm) confirms successful deprotonation.
-
The alpha-proton (attached to the chiral center) will show a slight upfield shift compared to the zwitterionic L-valine due to the increased electron density from the adjacent carboxylate anion.
-
References
-
National Center for Biotechnology Information. "Sodium 2-amino-3-methylbutanoate | C5H10NNaO2 | CID 23681573 - PubChem". PubChem.[Link]
-
New Drug Approvals. "hydrochloride salt of L-valyl ester". New Drug Approvals.[Link]
-
ResearchGate. "Synthesis and Antibacterial Activities of Some mixed ligand complexes". ResearchGate. [Link]
-
World Journal of Advanced Research and Reviews (WJARR). "Appraisal of ionic behaviors of aqueous sodium and potassium valinate conductometrically". WJARR.[Link]
-
ResearchGate. "Volumetric Properties of Aqueous Sodium Salt of Amino Acids as CO2 Capture Solvent". ResearchGate.[Link]
-
American Chemical Society (ACS). "Hydration of Amino Acids from Ultrasonic Measurements". ACS Publications.[Link]
Sources
Synthesis and purification of Valine sodium salt
Trustworthiness through Analysis: Each batch of synthesized material must be accompanied by a Certificate of Analysis detailing the results from these tests. This provides a self-validating system, ensuring the material meets the stringent requirements for research and development. For example, a polarimetry reading for L-valine should show a specific negative rotation, while the D-enantiomer would show a positive rotation of equal magnitude. [13]
Conclusion
The synthesis and purification of high-purity L-valine sodium salt is a multi-faceted process that demands a deep understanding of chemical and biochemical principles. While microbial fermentation offers the most direct and economical route to the essential L-valine backbone, classical chemical methods like the Strecker synthesis remain valuable for producing racemic standards or when fermentation is not feasible. The subsequent formation of the sodium salt is a precise exercise in acid-base chemistry. Ultimately, achieving the high purity required by drug development professionals is accomplished through a carefully selected sequence of purification techniques, primarily crystallization and ion-exchange chromatography, and validated by a comprehensive suite of modern analytical methods.
References
-
Amerigo Scientific. Amino Acid Purification - Column Chromatography. Available from: [Link]
-
Hangzhou Co-effort Mechanical & Electrical Technology Co., Ltd. The industrial production process of L-valine. Available from: [Link]
-
Wikipedia. Strecker amino acid synthesis. Available from: [Link]
-
Velíšek, J., & Cejpek, K. (2006). Biosynthesis of Food Constituents: Amino Acids: 2. The Alanine-Valine-Leucine, Serine-Cysteine-Glycine. Czech Journal of Food Sciences, 24(2), 45–58. Available from: [Link]
-
Wikipedia. Valine. Available from: [Link]
-
Fleck, M., & Petrosyan, A. M. (2014). Salts of Amino Acids: Crystallization, Structure and Properties. ResearchGate. Available from: [Link]
-
Technische Universität Bergakademie Freiberg. Salts of Amino Acids : Crystallization, Structure and Properties. Available from: [Link]
-
Ienaga, K., et al. (2004). Enzymatic Synthesis of γ-Glutamylvaline to Improve the Bitter Taste of Valine. Journal of Agricultural and Food Chemistry, 52(1), 47-50. Available from: [Link]
-
Master Organic Chemistry. The Strecker Synthesis of Amino Acids. Available from: [Link]
-
COFCO Technology & Industry. L-Valine Production Solution. Available from: [Link]
-
Pearson+. Show how you would use a Strecker synthesis to make (b) valine. Available from: [Link]
-
Kempkes, L. J. M., & van Enckevort, W. J. P. (2015). On the concomitant crystallization of amino acid crystals upon dissolution of some amino acid salt crystals. CrystEngComm, 17(5), 1234-1242. Available from: [Link]
-
Gaudry, R. (1946). STUDY ON THE SYNTHESIS OF VALINE BY THE STRECKER METHOD. Canadian Journal of Research, 24b(6), 301-309. Available from: [Link]
-
Colón, Y., et al. (2010). Chiral self assembled monolayers as resolving auxiliaries in the crystallization of valine. Purdue University. Available from: [Link]
-
ResearchGate. Strecker synthesis application: valine (Kuethe, 2007). Available from: [Link]
-
Woo, X. Y., et al. (2007). Development of Amino Acid Crystallization Processes: l-Glutamic Acid. Organic Process Research & Development, 11(3), 433-442. Available from: [Link]
-
Washburn, L. C., et al. (1983). Production of L-[1-11C]valine by HPLC resolution. Journal of Nuclear Medicine, 24(11), 1035-1040. Available from: [Link]
-
ResearchGate. Biosynthesis of valine and isoleucine. Enzymes and the corresponding genes. Available from: [Link]
- Google Books. Salts of Amino Acids: Crystallization, Structure and Properties.
- Google Patents. CN1477096A - Method for preparing L-valine and D-valine by chemical resolution.
-
Al-Phalahy, B. A. (2013). Chromatographic Separation of Some Amino Acids by High Performance Liquid Chromatography Method Using A New Stationary Phase. Iraqi National Journal of Chemistry. Available from: [Link]
-
Kontros, M. M., et al. (2022). Mass spectrometric studies of valine molecules by electron shock in the gas phase. Journal of Physics: Conference Series, 2371, 012015. Available from: [Link]
-
Myande Group. Turnkey Plant for Valine Production. Available from: [Link]
-
Chapkanov, A. G., & Zareva, S. Y. (2010). L-Valine and L-Proline - Solid-State IR-LD Spectroscopic Study. Protein and Peptide Letters, 17(3), 347-350. Available from: [Link]
-
Xi'an Healthful Biotechnology Co.,Ltd. How To Produce Valine? Available from: [Link]
-
Semantic Scholar. Spectroscopic studies of valine and leucine molecules a comparative study. Available from: [Link]
-
PubMed. L-Valine and L-Proline--solid-state IR-LD spectroscopic study. Available from: [Link]
-
Zhang, T., et al. (2023). Strategies for chiral separation: from racemate to enantiomer. Chemical Science, 14(40), 11048-11063. Available from: [Link]
-
Slideshare. Spectroscopic study of growth and characterisation of l valine. Available from: [Link]
-
PubMed. An ion-exchange chromatography procedure for the isolation and concentration of basic amino acids and polyamines from complex biological samples prior to high-performance liquid chromatography. Available from: [Link]
-
University of Guelph. Separation and Detection of Amino Acids – BIOC*2580: Introduction to Biochemistry. Available from: [Link]
-
Bloom Tech. What is the synthesis of L-Valine? Available from: [Link]
-
Bonatech. Valine Purification. Available from: [Link]
- Google Patents. CN101798273B - Valine purification method.
-
Wikipedia. Bucherer–Bergs reaction. Available from: [Link]
- Google Patents. CN102070473B - Method for synthesizing D-valine.
- Google Patents. EP0861826A1 - Method for purifying branched chain amino acids.
-
Zain, N. M., et al. (2021). Synthesis and Characterization of Amino Acid-Derived Hydantoins. Malaysian Journal of Chemistry, 23(1), 1-8. Available from: [Link]
-
Sámelová, A., & Koóš, M. (2020). The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity. Molecules, 25(24), 5835. Available from: [Link]
-
Diaion. Separation and Refining of Amino acids. Available from: [Link]
-
ResearchGate. Synthesis of L‐valine crystals. Available from: [Link]
-
Eble, J., et al. (2020). Crystallization of Sodium Salt of Organic Acid as Example for Neutral Salt Recovery of Bio Acids. Chemie Ingenieur Technik, 92(1-2), 127-135. Available from: [Link]
Sources
- 2. Valine - Wikipedia [en.wikipedia.org]
- 3. The industrial production process of L-valine [yffoodingredients.com]
- 4. hsfbiotech.com [hsfbiotech.com]
- 5. Valine (Val) Amino Acid Overview - Creative Peptides [creative-peptides.com]
- 6. agriculturejournals.cz [agriculturejournals.cz]
- 7. L-Valine Production Solution- COFCO Technology & Industry [cofcoti.com]
- 8. researchgate.net [researchgate.net]
- 9. cdnsciencepub.com [cdnsciencepub.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. CN1477096A - Method for preparing L-valine and D-valine by chemical resolution - Google Patents [patents.google.com]
- 12. researchgate.net [researchgate.net]
- 13. bona-filtration.com [bona-filtration.com]
- 14. researchgate.net [researchgate.net]
- 15. pubs.acs.org [pubs.acs.org]
- 16. column-chromatography.com [column-chromatography.com]
- 17. Method considerations for amino acid analysis | AltaBioscience [altabioscience.com]
- 18. Separation and Detection of Amino Acids – BIOC*2580: Introduction to Biochemistry [ecampusontario.pressbooks.pub]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. nahrainuniv.edu.iq [nahrainuniv.edu.iq]
- 21. benthamdirect.com [benthamdirect.com]
- 22. L-Valine and L-Proline--solid-state IR-LD spectroscopic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Strategies for chiral separation: from racemate to enantiomer - Chemical Science (RSC Publishing) DOI:10.1039/D3SC01630G [pubs.rsc.org]
- 24. physics.uz.ua [physics.uz.ua]
The Mechanistic Role and Application of Valine Sodium Salt in Cellular Systems: A Technical Whitepaper
Executive Summary
L-Valine is an essential branched-chain amino acid (BCAA) that plays a critical role in cellular metabolism, protein synthesis, and intracellular signaling. While traditionally supplied in its zwitterionic form, the sodium salt of L-valine has emerged as a superior formulation for highly concentrated bioprocessing applications, chemically defined media (CDM), and prodrug synthesis. This whitepaper provides an in-depth analysis of the biophysical advantages, cellular uptake mechanisms, and metabolic signaling pathways of valine sodium salt, culminating in self-validating experimental protocols for application scientists.
Biophysical Rationale: The Advantage of the Sodium Salt
In aqueous environments, free amino acids exist primarily as zwitterions, which inherently limits their solubility and alters the local dielectric constant of the solution. In high-density cell culture bioprocessing (such as Chinese Hamster Ovary [CHO] cell cultivation), formulating highly concentrated Chemically Defined Media (CDM) often leads to precipitation and chemical instability[1].
The transition to a sodium salt formulation (L-valine sodium salt) fundamentally alters the hydration dynamics. Ultrasonic measurements of amino acid hydration reveal that the sodium salt of L-valine exhibits a highly favorable hydration number (approximately 13.7), which reduces the electrostriction effect of water and allows secondary solvation layer molecules to release into the bulk solvent[2].
Causality in Experimental Design: When designing concentrated feed media, application scientists utilize the sodium salt of valine to prevent localized pH drops during powder hydration. This choice mitigates the risk of transient acidic zones that can denature co-formulated growth factors or precipitate heavy metals[1].
Cellular Uptake and Pharmacological Exploitation
Once introduced to the extracellular environment, valine sodium salt dissociates, and the free valine is actively transported across the plasma membrane.
Transporter Mechanisms
-
LAT1 (SLC7A5): The primary ubiquitous transporter for BCAAs. It functions as an obligate exchanger, coupling the influx of valine with the efflux of intracellular amino acids (typically glutamine).
-
PEPT1 (SLC15A1) and Prodrug Hijacking: In pharmacological drug design, the valine moiety is frequently utilized as a "promoiety" to increase the oral bioavailability of poorly absorbed drugs (e.g., acyclovir to valacyclovir). In these synthetic workflows, the enamine-protected valine sodium salt acts as a highly reactive and stable intermediate for esterification[3]. Once the prodrug is absorbed via the PEPT1 transporter, intracellular valacyclovir hydrolase (VACVase) cleaves the ester bond, releasing the active therapeutic and free valine into the cytosol[3].
Diagram 1: Cellular uptake, mTORC1 signaling, and metabolic flux of Valine.
Intracellular Signaling: The mTORC1 Axis and Antimicrobial Peptides
Cytosolic valine acts as a potent signaling molecule. It is sensed by intracellular amino acid sensors (such as the GATOR1/Rag GTPase machinery), which recruit the mechanistic Target of Rapamycin Complex 1 (mTORC1) to the lysosomal surface for activation.
Beyond general protein synthesis, valine-driven mTORC1 activation has highly specialized functions depending on the cell line. For instance, in cultured mammary epithelial cells (GMECs), specific supplementation of valine directly upregulates the production of antimicrobial components. Treatment with 4 mM valine significantly increases the intracellular concentrations of β-defensin 1 and cathelicidin 7, fortifying the cellular defense system against pathogens like E. coli and S. aureus without disrupting the tight junction barrier[4].
Conversely, in lower eukaryotes like Saccharomyces cerevisiae, the limitation of valine triggers a multivalent repression mechanism. Starvation of valine leads to the derepression of the isoleucine-valine biosynthetic pathway, causing a massive compensatory upregulation of enzymes such as acetohydroxyacid synthase[5].
Quantitative Data Summary
The following table synthesizes the physicochemical and biological metrics associated with valine sodium salt and its cellular impacts.
| Parameter / Target | Quantitative Value | Biological / Chemical Context | Reference |
| Hydration Number | ~13.7 | Ultrasonic measurement of L-valine sodium salt, indicating strong solute-solvent interactions. | [2] |
| β-Defensin 1 Expression | 1.4-fold increase | Observed in GMECs treated with 4 mM valine (vs 0.45 mM control) over 3 days. | [4] |
| Cathelicidin 7 Expression | 1.2-fold increase | Observed in GMECs treated with 4 mM valine (vs 0.45 mM control) over 3 days. | [4] |
| Biosynthetic Derepression | 3 to 10-fold increase | Upregulation of acetohydroxyacid synthase under valine limitation in S. cerevisiae. | [5] |
Experimental Protocols: Isotope-Traced Metabolic Flux Assay
To rigorously evaluate the metabolic fate and signaling efficacy of valine sodium salt in a target cell line, researchers must employ a self-validating experimental design . The following protocol utilizes stable isotope tracing combined with starvation controls to ensure that all observed mTORC1 activation and TCA cycle flux is unequivocally derived from the exogenous valine supplement, eliminating background noise from autophagic protein degradation.
Step-by-Step Methodology
Step 1: Preparation of Chemically Defined Media (CDM)
-
Formulate a basal CDM completely devoid of BCAAs.
-
Prepare two distinct supplementation arms:
-
Control Arm: Supplement with 0.45 mM standard L-valine sodium salt.
-
Experimental Arm: Supplement with 4.0 mM heavy-isotope labeled [^13C5, ^15N]-L-valine sodium salt.
-
Validation Arm: 0 mM Valine (Starvation control to establish baseline mTORC1 suppression).
-
Step 2: Cell Culture and Isotope Pulsing
-
Seed CHO or GMEC cells at
cells/mL in standard media. -
Wash cells twice with PBS to remove residual amino acids.
-
Introduce the prepared CDM arms to the respective cohorts and incubate for 4 hours (for signaling assays) and 24 hours (for metabolic flux).
Step 3: Protein and Metabolite Extraction
-
Metabolites: Quench metabolism rapidly using pre-chilled 80% methanol (-80°C). Scrape cells, centrifuge at 15,000 x g for 10 min, and collect the supernatant for LC-MS/MS.
-
Proteins: Lyse the remaining pellet in RIPA buffer supplemented with protease and phosphatase inhibitors.
Step 4: Analytical Readouts
-
Immunoblotting: Probe lysates for p-mTOR (Ser2448) and p-p70S6K (Thr389). Self-Validation: The 0 mM arm must show complete ablation of the p-p70S6K signal, confirming that the activation in the experimental arm is strictly dependent on the supplemented valine.
-
LC-MS/MS: Track the M+5 mass shift in cytosolic valine, and the subsequent M+4 shift in α-ketoisovalerate and succinyl-CoA. Self-Validation: The detection of heavy succinyl-CoA proves that the supplemented valine sodium salt is successfully traversing the BCAT/BCKDH enzymatic cascade and actively fueling the TCA cycle.
Diagram 2: Self-validating experimental workflow for Valine metabolic tracking.
References
-
New Drug Approvals. "hydrochloride salt of L-valyl ester - New Drug Approvals". 3
-
ACS Publications. "Hydration of Amino Acids from Ultrasonic Measurements". 2
-
NIH. "Valine Treatment Enhances Antimicrobial Component Production in Mammary Epithelial Cells and the Milk of Lactating Goats Without Influencing the Tight Junction Barrier". 4
-
ASM Journals. "Multivalent Repression of Isoleucine-Valine Biosynthesis in Saccharomyces cerevisiae". 5
-
Universität Bielefeld. "Characterization of chemically defined cell culture medium for the cultivation of CHO cells". 1
Sources
- 1. Making sure you're not a bot! [pub.uni-bielefeld.de]
- 2. pubs.acs.org [pubs.acs.org]
- 3. newdrugapprovals.org [newdrugapprovals.org]
- 4. Valine Treatment Enhances Antimicrobial Component Production in Mammary Epithelial Cells and the Milk of Lactating Goats Without Influencing the Tight Junction Barrier - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.asm.org [journals.asm.org]
A Technical Guide to the Metabolic Integration of Valine Sodium Salt
Intended Audience: Researchers, scientists, and drug development professionals.
Abstract: Valine, an essential branched-chain amino acid (BCAA), is a cornerstone of cellular metabolism, contributing not only to protein synthesis but also to energy homeostasis and anaplerosis.[1][2] This technical guide provides an in-depth exploration of the metabolic pathways involving valine, with a specific focus on the utility and properties of its sodium salt form in research and biopharmaceutical applications. We will dissect the catabolic cascade that converts valine into the tricarboxylic acid (TCA) cycle intermediate, succinyl-CoA, detail its roles in health and disease, and provide validated experimental protocols for its study.
Introduction: Valine and the Significance of its Sodium Salt
Valine is one of three essential BCAAs, alongside leucine and isoleucine, meaning it cannot be synthesized de novo by humans and must be acquired through diet.[1][][4] Its non-polar, hydrophobic isopropyl side chain is fundamental to the proper folding and structure of proteins.[5] Beyond this structural role, valine is a critical player in energy production, particularly in muscle tissue, and serves as a nitrogen donor for the synthesis of other biomolecules.[2][6]
In laboratory and bioprocessing settings, amino acids are often used in their salt forms. The use of Valine Sodium Salt is primarily driven by its enhanced solubility and stability in aqueous solutions, such as cell culture media, compared to its free acid counterpart.[7] This improved solubility ensures more consistent and higher concentrations can be achieved, which is critical for optimizing cell proliferation and protein production in bioreactors and for creating reliable experimental conditions in vitro.[7][8]
Section 1: The Core Metabolic Pathway of Valine Catabolism
The breakdown of valine is a multi-step enzymatic process that primarily occurs in the mitochondria of extrahepatic tissues like skeletal muscle.[9][10] The pathway ultimately converts valine into propionyl-CoA, which is then carboxylated to methylmalonyl-CoA and finally isomerized to succinyl-CoA, a key intermediate of the TCA cycle.[11][12][13] This makes valine a glucogenic amino acid, as succinyl-CoA can be converted to glucose through gluconeogenesis.[10][14]
The key steps are as follows:
-
Transamination: The first and reversible step is the removal of the amino group from valine, catalyzed by a Branched-Chain Aminotransferase (BCAT) , which exists in both cytosolic (BCAT1) and mitochondrial (BCAT2) isoforms.[1][15][16] This reaction transfers the amino group to α-ketoglutarate, yielding glutamate and α-ketoisovalerate.[1][5][9][11]
-
Oxidative Decarboxylation: The resulting α-ketoisovalerate undergoes an irreversible oxidative decarboxylation. This reaction is catalyzed by the Branched-Chain α-Ketoacid Dehydrogenase (BCKDH) complex , a critical, rate-limiting enzyme in BCAA catabolism.[2][17][18][19] The product of this step is isobutyryl-CoA.[5][9][11][15]
-
Further Oxidation and Conversion to Succinyl-CoA: Isobutyryl-CoA then enters a series of reactions similar to β-oxidation.[1][16] It is converted through several intermediates, including propionyl-CoA and methylmalonyl-CoA, to finally yield succinyl-CoA .[4][5][9][11][12][15] This final product can then enter the TCA cycle to support ATP production or be used in other biosynthetic pathways.[][4][5][13]
Visualization of Valine Catabolism
The following diagram illustrates the conversion of valine to the anaplerotic TCA cycle intermediate, succinyl-CoA.
Caption: The catabolic pathway of valine in the mitochondrion.
Section 2: Valine's Anaplerotic Role and Metabolic Significance
Anaplerosis is the process of replenishing tricarboxylic acid (TCA) cycle intermediates that have been extracted for biosynthesis.[20][21] By feeding into the TCA cycle as succinyl-CoA, valine plays a crucial anaplerotic role, which is vital for maintaining cellular energy production and biosynthetic capacity, especially in high-energy-demand tissues like the heart and skeletal muscle.[10][20][22][23]
This function is critical under various physiological states:
-
During Exercise/Fasting: Muscle protein is broken down, releasing BCAAs like valine to be used as an energy source.[2][11] The resulting succinyl-CoA helps maintain TCA cycle flux for sustained ATP production.[10]
-
Immune Function: Valine is important for the proper functioning of the immune system, including the production of antibodies and the growth of immune cells.[]
-
Antioxidant Defense: Valine metabolism contributes to the body's antioxidant capacity by promoting mitochondrial biogenesis and generating ATP.[1]
Section 3: Clinical Relevance and Drug Development Perspectives
Dysregulation of valine metabolism is implicated in several human diseases, making the pathway a target for therapeutic intervention.
Maple Syrup Urine Disease (MSUD)
MSUD is a rare inherited metabolic disorder caused by a deficiency in the BCKDH complex .[17][24] This enzymatic block prevents the breakdown of all three BCAAs (leucine, isoleucine, and valine), leading to their accumulation and the buildup of their toxic α-ketoacid by-products in the blood and urine.[17][24][25] The disease is named for the distinctive sweet, maple syrup-like odor of the urine.[17] If untreated, MSUD leads to severe neurological damage, seizures, and can be fatal.[25] Management involves a strict lifelong diet low in BCAAs and, in some cases, supplementation with isoleucine and valine to compete with leucine's neurotoxic effects.[26]
Valine Metabolism in Cancer
Cancer cells exhibit reprogrammed metabolism to fuel their rapid proliferation.[27] There is growing evidence that BCAA metabolism is significantly altered in many cancers.[28][29][30]
-
Fuel Source: Cancer cells can use BCAAs as a source of both carbon and nitrogen for energy production and the biosynthesis of non-essential amino acids and nucleotides.[27][30]
-
Signaling: The BCAA metabolic pathway, particularly through the enzyme BCAT1, can influence key signaling pathways like mTOR, which controls cell growth and proliferation.[28][29][31]
-
Therapeutic Target: The dependence of certain cancers on BCAA catabolism has made enzymes like BCAT1 and HIBCH (an enzyme downstream of BCKDH) potential targets for novel cancer therapies.[28][30][32] For instance, inhibiting valine degradation has been shown to selectively reduce the proliferation of malignant prostate cells.[32]
Table 1: Valine Metabolism in Health and Disease
| Condition | Role of Valine Metabolism | Key Enzymes Involved | Therapeutic Implication |
| Normal Physiology | Energy production, anaplerosis, protein synthesis, nitrogen balance.[1][2] | BCAT, BCKDH | Maintenance of metabolic homeostasis. |
| Maple Syrup Urine Disease (MSUD) | Deficient catabolism leads to toxic buildup of BCAAs and their ketoacids.[17][24] | BCKDH Complex (Deficient) | Dietary restriction of BCAAs, potential gene therapy.[17][26] |
| Cancer | Upregulated to provide fuel and biosynthetic precursors for tumor growth.[27][28][30] | BCAT1, BCKDH, HIBCH | Inhibition of pathway enzymes is a potential anti-cancer strategy.[30][32][33] |
| Insulin Resistance | Elevated BCAA levels are associated with insulin resistance and type 2 diabetes.[4] | BCKDH (Dysregulated) | Dietary BCAA restriction may improve glucose control.[4] |
Section 4: Experimental Methodologies for Studying Valine Metabolism
Investigating the role of valine requires robust experimental protocols. The use of valine sodium salt is recommended for these in vitro assays due to its superior solubility, ensuring accurate and reproducible concentrations in assay buffers and culture media.
Experimental Protocol: Spectrophotometric Assay for BCAT Activity
This protocol describes a continuous spectrophotometric assay to measure the activity of Branched-Chain Aminotransferase (BCAT) in tissue homogenates or purified enzyme preparations. The principle relies on a coupled enzyme reaction where the product of the BCAT reaction is used by a second enzyme to oxidize NADH, which can be monitored by the decrease in absorbance at 340 nm.[34]
Materials:
-
Valine Sodium Salt (or L-Leucine)
-
α-ketoglutarate
-
Leucine Dehydrogenase (coupling enzyme)
-
NADH
-
Ammonium Chloride (NH₄Cl)
-
Potassium Phosphate Buffer (pH 7.8)
-
GTP (to inhibit interfering glutamate dehydrogenase activity)[34]
-
Tissue homogenate or purified BCAT enzyme
-
96-well UV-transparent microplate
-
Spectrophotometer (plate reader) capable of reading absorbance at 340 nm
Procedure:
-
Prepare Assay Buffer: Prepare a 100 mM potassium phosphate buffer (pH 7.8) containing 10 mM α-ketoglutarate, 1 mM NADH, 5 mM NH₄Cl, and 1 mM GTP.
-
Prepare Substrate Solution: Prepare a concentrated stock solution of Valine Sodium Salt (or L-Leucine) in distilled water.
-
Set up the Reaction: In a 96-well plate, add the following to each well:
-
150 µL of Assay Buffer.
-
10 µL of Leucine Dehydrogenase solution.
-
10 µL of sample (tissue homogenate or purified enzyme).
-
Mix and incubate for 5 minutes at 37°C to allow interfering reactions to complete.
-
-
Initiate the Reaction: Add 20 µL of the Valine Sodium Salt solution to start the reaction.
-
Measure Absorbance: Immediately place the plate in the spectrophotometer and measure the decrease in absorbance at 340 nm every 30 seconds for 10-15 minutes.
-
Control Reaction: Run a parallel reaction without the valine substrate to measure any background NADH oxidation.
-
Calculate Activity: The rate of NADH oxidation (decrease in A340) is directly proportional to the BCAT activity. Calculate the specific activity using the molar extinction coefficient of NADH (6220 M⁻¹cm⁻¹).
Causality and Self-Validation:
-
Why a coupled assay? It provides a continuous, real-time measurement of enzyme activity, which is more precise than endpoint assays.[34]
-
Why GTP? Tissue homogenates contain glutamate dehydrogenase, which can also oxidize NADH. GTP is an inhibitor of this enzyme, minimizing interference and ensuring the measured activity is specific to BCAT.[34]
-
Control: The no-substrate control is essential to subtract the rate of any non-specific NADH degradation, ensuring the calculated activity is truly dependent on the transamination of valine.
Visualization of Experimental Workflow
The following diagram outlines a common workflow for studying the metabolic effects of valine in a cell culture model using stable isotope tracing.
Caption: Workflow for stable isotope tracing of valine metabolism.
Conclusion
Valine is far more than a simple building block for proteins; it is a dynamic metabolic substrate with profound implications for cellular energy, biosynthesis, and signaling. Its catabolic pathway, culminating in the production of the anaplerotic intermediate succinyl-CoA, positions it at a critical nexus of metabolic regulation. The sodium salt of valine provides a practical and effective tool for researchers, enabling precise and reproducible experimental designs to further unravel its roles in health and disease. A deeper understanding of these pathways continues to open new avenues for therapeutic intervention in a range of conditions, from rare genetic disorders like MSUD to complex diseases such as cancer.
References
-
Key Intermediate in Biological Metabolism: L-Valine. AHB Global, 19 Dec. 2024. [Link]
-
The Valine Catabolism Pathway. ResearchGate. [Link]
-
Branched-chain amino acid metabolism in cancer. Current Opinion in Clinical Nutrition and Metabolic Care, vol. 21, no. 1, 2018, pp. 61-68. PMC, [Link]
-
Maple syrup urine disease. Wikipedia. [Link]
-
BCAA metabolism in cancer progression and therapy resistance: The balance between fuel and cell signaling. Biomedicine & Pharmacotherapy, vol. 175, 2024, p. 116694. PMC, [Link]
-
Branched-chain amino acid metabolism in cancer. Ovid. [Link]
-
Unveiling the Maze: Branched-Chain Amino Acids Fueling the Dynamics of Cancer Metabolism and Progression. MDPI, 23 May 2025. [Link]
-
BCAAs and related metabolic enzymes: partners in crime driving tumor development. DOI, 12 Feb. 2026. [Link]
-
Valine. Wikipedia. [Link]
-
Valine, Leucine, and Isoleucine Degradation | Pathway. PubChem - NIH. [Link]
-
Primary Roles of Branched Chain Amino Acids (BCAAs) and Their Metabolism in Physiology and Metabolic Disorders. MDPI, 27 Dec. 2024. [Link]
-
Valine - Definition and Examples. Biology Online Dictionary, 17 Mar. 2023. [Link]
-
Metabolism Of Glycine, Leucine, Isoleucine, Valine, Arginine and Histidine. YouTube, 19 Nov. 2023. [Link]
-
Valine | Structure, Function & Significance - Lesson. Study.com. [Link]
-
Processes Helping Amino Acids to Form Succinyl-CoA | Protein Metabolism. Your Article Library, 30 Jul. 2016. [Link]
-
The biological functions and metabolic pathways of valine in swine. ResearchGate. [Link]
-
Valine Metabolism and MSUD Overview. Scribd. [Link]
-
Valine improves mitochondrial function and protects against oxidative stress. Journal of Cellular Physiology, vol. 238, no. 10, 2023, pp. 2223-2234. PMC, [Link]
-
Maple Syrup Urine Disease. StatPearls - NCBI Bookshelf, 3 Mar. 2024. [Link]
-
Alternative sources of valine and isoleucine for prompt reduction of plasma leucine in maple syrup urine disease patients: A case series. JIMD Reports, vol. 63, no. 6, 2022, pp. 493-498. PubMed, [Link]
-
The Critical Role of the Branched Chain Amino Acids (BCAAs) Catabolism-Regulating Enzymes, Branched-Chain Aminotransferase (BCAT). Semantic Scholar, 5 Apr. 2022. [Link]
-
Suggested Follow-up for Maple Syrup Urine Disease Elevated Valine (VAL) and/or Elevated Leucine (LEU) + Isoleucine (ILE). SC DHEC. [Link]
-
BRANCHED-CHAIN AMINO ACID DEGRADATION. themedicalbiochemistrypage.org. [Link]
-
The Role of Branched-Chain Amino Acids and Branched-Chain α-Keto Acid Dehydrogenase Kinase in Metabolic Disorders. Frontiers in Physiology, vol. 13, 2022, p. 952265. PMC, [Link]
-
Branched-chain Amino Acids: Catabolism in Skeletal Muscle and Implications for Muscle and Whole-body Metabolism. Frontiers in Physiology, vol. 11, 2020, p. 570141. [Link]
-
Salts of amino acids. Dr. Paul Lohmann. [Link]
-
The biological functions and metabolic pathways of valine in swine. Journal of Animal Science and Biotechnology, vol. 14, no. 1, 2023, p. 122. PMC, [Link]
-
Targeting valine catabolism to inhibit metabolic reprogramming in prostate cancer. Cell Death & Disease, vol. 15, no. 7, 2024, p. 544. PMC, [Link]
-
6. Amino Acids Producing Succinyl-CoA | Odd-Chain Fatty Acid Catabolism | Biochemistry MBBS 1st Year. YouTube, 20 Aug. 2025. [Link]
-
A continuous 96-well plate spectrophotometric assay for branched-chain amino acid aminotransferases. Analytical Biochemistry, vol. 308, no. 1, 2002, pp. 147-52. PubMed, [Link]
-
Human Branched-chain-amino-acid aminotransferase, mitochondrial (BCAT2) Elisa Kit. Abbexa. [Link]
-
Standard assay conditions for spectrophotometric determination of BCAT activity. ResearchGate. [Link]
-
Cell Culture Media Formulation: Components You Can't Ignore. Hopstem. [Link]
-
Anaplerotic filling in heart failure: a review of mechanism and potential therapeutics. Cardiovascular Research, 15 Dec. 2024. [Link]
-
Branched-Chain Amino Acid Transaminase (BCAT) Activity Assay Kit. Profacgen. [Link]
-
Anaplerosis of the citric acid cycle: Role in energy metabolism of heart and skeletal muscle. Canadian Journal of Applied Physiology, vol. 21, no. 4, 1996, pp. 277-98. [Link]
-
Anaplerotic – Knowledge and References. Taylor & Francis Online. [Link]
-
What Is The Role of Amino Acids In Culture Medium. Hopstem. [Link]
Sources
- 1. Overview of Valine Metabolism - Creative Proteomics [creative-proteomics.com]
- 2. Key Intermediate in Biological Metabolism: L-Valine [ahb-global.com]
- 4. Valine - Wikipedia [en.wikipedia.org]
- 5. Valine | Structure, Function & Significance - Lesson | Study.com [study.com]
- 6. L-Valine: Applications, metabolism and medical significance_Chemicalbook [chemicalbook.com]
- 7. lohmann-minerals.com [lohmann-minerals.com]
- 8. Cell Culture Media Formulation: Components You Can't Ignore [synapse.patsnap.com]
- 9. biologyonline.com [biologyonline.com]
- 10. AMINO ACID METABOLISM : BRANCHED-CHAIN AMINO ACID DEGRADATION [education.med.nyu.edu]
- 11. Valine, Leucine, and Isoleucine Degradation | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. biologydiscussion.com [biologydiscussion.com]
- 13. The biological functions and metabolic pathways of valine in swine - PMC [pmc.ncbi.nlm.nih.gov]
- 14. m.youtube.com [m.youtube.com]
- 15. researchgate.net [researchgate.net]
- 16. mdpi.com [mdpi.com]
- 17. Maple syrup urine disease - Wikipedia [en.wikipedia.org]
- 18. The Role of Branched-Chain Amino Acids and Branched-Chain α-Keto Acid Dehydrogenase Kinase in Metabolic Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Frontiers | Branched-chain Amino Acids: Catabolism in Skeletal Muscle and Implications for Muscle and Whole-body Metabolism [frontiersin.org]
- 20. academic.oup.com [academic.oup.com]
- 21. taylorandfrancis.com [taylorandfrancis.com]
- 22. Valine improves mitochondrial function and protects against oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. Maple Syrup Urine Disease - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 25. dph.sc.gov [dph.sc.gov]
- 26. Alternative sources of valine and isoleucine for prompt reduction of plasma leucine in maple syrup urine disease patients: A case series - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. mdpi.com [mdpi.com]
- 28. Branched-chain amino acid metabolism in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 29. BCAA metabolism in cancer progression and therapy resistance: The balance between fuel and cell signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 30. ovid.com [ovid.com]
- 31. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 32. Targeting valine catabolism to inhibit metabolic reprogramming in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 33. Frontiers | BCAAs and related metabolic enzymes: partners in crime driving tumor development [frontiersin.org]
- 34. A continuous 96-well plate spectrophotometric assay for branched-chain amino acid aminotransferases - PubMed [pubmed.ncbi.nlm.nih.gov]
Valine Sodium Salt vs. L-Valine: A Technical Guide for Bioprocess Optimization
Executive Summary: The Solubility-Osmolarity Trade-off
In the development of cell culture media and pharmaceutical formulations, the choice between L-Valine (zwitterionic free acid) and Valine Sodium Salt (sodium L-valinate) is rarely about biological efficacy—once dissolved, the active moiety is identical. The decision is a bioprocess engineering calculation centered on the Solubility-Osmolarity Trade-off .
-
L-Valine is the standard for basal media but suffers from limited aqueous solubility (~88 g/L), creating a bottleneck for high-concentration fed-batch supplements.[1]
-
Valine Sodium Salt breaks this solubility limit, allowing for hyper-concentrated feeds (>300 g/L potential), but introduces a significant sodium load that alters medium osmolarity and can impact glycosylation profiles if uncontrolled.
This guide analyzes the physicochemical distinctions, transport kinetics, and bioprocess implications of both forms to support data-driven raw material selection.
Technical Specifications & Physicochemical Properties
The fundamental difference lies in the protonation state of the carboxyl group and the presence of the counter-ion.
| Feature | L-Valine (Free Acid) | Valine Sodium Salt |
| CAS Number | 72-18-4 | 34241-42-4 |
| Formula | C₅H₁₁NO₂ | C₅H₁₀NO₂Na |
| Molecular Weight | 117.15 g/mol | 139.13 g/mol |
| Structure | Zwitterion (at pH 6.[1]0) | Anionic Carboxylate (Na⁺ salt) |
| Solubility (25°C) | ~85–88 g/L | > 500 g/L (Highly Soluble) |
| pH (10% Solution) | 5.5 – 6.5 (Isoelectric) | 9.5 – 11.0 (Alkaline) |
| Hygroscopicity | Low | High (Deliquescent) |
| Primary Use | Basal Media (DMEM, RPMI) | Concentrated Feeds / pH Adjustment |
Solubility Mechanics
L-Valine exists as a zwitterion at neutral pH, where the crystal lattice energy is high due to strong intermolecular electrostatic interactions between the ammonium (
In the sodium salt form, the presence of the sodium ion disrupts this lattice and increases the hydration energy, drastically enhancing solubility. This property is critical for Fed-Batch processes where feed volume must be minimized (typically <10% of bioreactor volume) to prevent dilution of the product titer.[1]
Cellular Transport & Bioavailability
A common misconception is that the salt form is "absorbed" differently.[1] In reality, once the powder is dissolved in the culture medium, the memory of the solid state is lost. The species present are determined solely by the final pH of the medium.
However, the Sodium Load introduced by the salt form directly impacts the thermodynamics of transport.
Transport Pathways
Valine uptake is mediated by two primary systems:[1]
-
System L (LAT1/SLC7A5): Sodium-independent exchanger.[1] Imports Valine in exchange for intracellular Glutamine.[1]
-
System A (SNAT/SLC38): Sodium-dependent symporter.[1] Uses the transmembrane Na⁺ gradient to drive Valine accumulation against its concentration gradient.[1]
Impact of Valine Sodium Salt: Using the salt form increases extracellular [Na⁺].[1] While this theoretically enhances the driving force for System A transport, the primary effect in a bioreactor is osmotic stress , not transport limitation.
Figure 1: Valine Transport Mechanisms. Valine Sodium Salt contributes to the Na+ pool driving SNAT transport, but uptake kinetics are largely regulated by the LAT1 exchanger.[1]
Bioprocess Application: When to Use Which?
Decision Matrix
| Scenario | Recommended Form | Rationale |
| Basal Media Prep | L-Valine | Standard solubility is sufficient (0.4 – 0.8 g/L).[1] No pH drift or excess Na⁺.[1] |
| Concentrated Feed | Valine Na-Salt | Solubility >88 g/L is required.[1] Prevents precipitation in nutrient-dense feeds.[1] |
| pH Adjustment | Valine Na-Salt | Can be used as a "dual-function" buffer to raise pH while supplementing amino acids.[1] |
| Low Osmolality | L-Valine | Avoids adding 1 mole of Na⁺ per mole of Valine (approx. 23 g Na⁺ per 117 g Valine).[1] |
The "In-Situ" Salt Strategy
Many industrial processes do not purchase Valine Sodium Salt directly due to higher raw material costs.[1] Instead, they generate it in situ:
-
Weigh L-Valine (Free Acid).[1]
-
Add equimolar NaOH (or slightly less to maintain buffer capacity).
-
Result: High solubility Valine Sodium solution without the premium price of the pre-formed salt.[1]
Experimental Protocols
Protocol A: High-Concentration Stock Solution (200 g/L)
Target: Preparing a feed supplement using L-Valine and NaOH (In-situ salt generation).[1]
Reagents:
Procedure:
-
Calculation: To prepare 100 mL of 200 g/L Valine solution.
-
Dissolution:
-
Add 60 mL of WFI to a beaker.
-
Slowly add the 6.84 g NaOH (or equivalent volume of liquid base) while stirring. Caution: Exothermic.
-
Once the base is dissolved, add the 20.0 g of L-Valine.
-
The solution will initially be cloudy but will clear rapidly as the L-Valine converts to Sodium Valinate.[1]
-
-
Adjustment:
-
Sterilization: Filter immediately through a 0.22 µm PES membrane.[1]
Protocol B: Monitoring Stability in Culture
When using Sodium Valinate, monitor Osmolality and Lactate .
-
Osmolality Check: Every 1 g/L of Sodium Valinate adds ~14 mOsm/kg (approx. 7 from Valine, 7 from Na⁺).
-
Precipitation Check: If the feed is added to a bioreactor with low pH (<6.8), local precipitation may occur at the injection port. Ensure high agitation rates (tip speed > 1.5 m/s) during feeding.
Visualizing the Solubility Equilibrium
The following diagram illustrates why pH control is the "on/off switch" for Valine solubility.
Figure 2: pH-Dependent Solubility. L-Valine solubility is lowest at its isoelectric point (Zwitterion).[1] Adding NaOH converts it to the highly soluble anionic form.
References
-
PubChem. (2025).[1] L-Valine Compound Summary. National Library of Medicine.[1] [Link]
-
National Institutes of Health (NIH). (2023).[1] Amino acid abundance and composition in cell culture medium affects trace metal tolerance and cholesterol synthesis. PubMed Central.[1] [Link]
-
ResearchGate. (2022).[1] Volumetric Properties of Aqueous Sodium Salt of Amino Acids. [Link]
Sources
- 1. Sodium 2-amino-3-methylbutanoate | C5H10NNaO2 | CID 23681573 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. L-Valine synthesis - chemicalbook [chemicalbook.com]
- 3. wjarr.com [wjarr.com]
- 4. chemunique.co.za [chemunique.co.za]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Valine (Val) Amino Acid Overview - Creative Peptides [creative-peptides.com]
Commercial sources and grades of Valine sodium salt for research
Executive Summary
If you are searching for "L-Valine Sodium Salt" as a pre-packaged solid commodity (CAS 74653-64-6 or similar), you have likely encountered a "Sourcing Paradox": while the moiety is ubiquitous in physiological buffers and cell culture media, the isolated solid salt is rarely available from major chemical catalogs.[1]
The technical reality is that Valine Sodium Salt is almost exclusively generated in situ. [2]
This guide serves as the definitive protocol for sourcing the correct grade of the precursor (L-Valine Free Base) and validating the in situ generation of the sodium salt species. This approach ensures control over stoichiometry, pH, and endotoxin levels, which are critical for downstream applications in mammalian cell culture (CHO/HEK) and pharmaceutical formulations.[1]
Part 1: The Sourcing Landscape
The Stability & Commercial Availability Gap
Unlike L-Valine Hydrochloride, which is stable and widely sold, L-Valine Sodium Salt (Sodium Valinate) is hygroscopic and prone to deliquescence.[1][2] Consequently, chemical manufacturers (Sigma-Aldrich/Merck, Thermo Fisher, Evonik, Ajinomoto) supply the stable L-Valine Free Base (CAS 72-18-4) , expecting the end-user to convert it to the sodium form if higher solubility or alkaline buffering is required.[1]
Selecting the Precursor: L-Valine Grades
Since you must synthesize the salt from the free base, the quality of the final salt is entirely dependent on the grade of the L-Valine starting material.[2]
| Grade | Description | Primary Application | Critical Quality Attributes (CQA) |
| cGMP / Pharmacopeial | Meets USP, EP, JP, or BP monographs. | Clinical drug manufacturing, Injectables.[3] | Purity ≥98.5%, Endotoxin <0.05 EU/mg, Heavy Metals <10 ppm. |
| Cell Culture Grade | "Cell Culture Tested". Non-animal origin.[1][2] | Upstream Bioprocessing (Media prep).[1][2] | Mycoplasma-free, Endotoxin <1.0 EU/mg, Growth promotion tested. |
| Reagent / ACS | High chemical purity, but no bio-burden control.[2] | Chemical synthesis, Crystallography.[1] | High Assay %, but undefined endotoxin/pyrogen levels. |
| Technical | Lower purity (~95-98%).[2][4] | Industrial fermentation feedstocks.[2] | Variable impurities; not suitable for sensitive R&D.[2] |
Recommendation: For any biological research (cell culture, enzymatic assays), Cell Culture Grade is the minimum viable standard.[1][2] For clinical formulations, USP/EP Multicompendial grade is mandatory.[2]
Part 2: Technical Rationale for the Sodium Salt
Why generate the sodium salt instead of using the free base?
-
Solubility Limit: L-Valine Free Base has a solubility of approximately 88.5 g/L at 25°C [1].[2][5] In high-concentration fed-batch media (feeds), concentrations of 150–200 g/L may be required to minimize volume addition.[1] The sodium salt (ionic) significantly exceeds this solubility limit.[1][2]
-
pH Buffering: L-Valine has a pKa₁ (COOH) of 2.32 and pKa₂ (NH₃⁺) of 9.62 [2].[2][6] In the free base form (isoelectric point pI ~5.96), it provides little buffering capacity at physiological pH. Converting to the sodium salt shifts the equilibrium, often useful in alkaline feed adjustments.[1]
Part 3: Validated Protocol for In Situ Preparation
Objective: Prepare a 1.0 M (approx. 139 g/L) Stock Solution of L-Valine Sodium Salt.
Materials
-
L-Valine Free Base: Cell Culture Grade (MW: 117.15 g/mol ).[2]
-
Sodium Hydroxide (NaOH): 5.0 M or 10.0 M stock solution (prepared from ACS Reagent grade pellets or liquid).[2]
-
Water: WFI (Water for Injection) or Ultrapure Type I (18.2 MΩ[2]·cm).
-
Filtration: 0.22 µm PES (Polyethersulfone) filter unit.[2]
Stoichiometry & Calculation
The reaction is a 1:1 neutralization of the carboxylic acid proton:
Step-by-Step Workflow
-
Calculate Mass: To prepare 100 mL of 1.0 M solution:
-
Slurry Generation:
-
Neutralization (Solubilization):
-
While stirring, slowly add the calculated 10 mL of 10 M NaOH.
-
Monitor pH.[2] The target pH for the fully converted sodium salt is typically 10.5 – 11.0 .[2]
-
Mechanism:[1][2][3] As NaOH is added, the deprotonation of the carboxyl group drives the equilibrium toward the highly soluble ionic form.[2] The solution will turn clear.
-
-
Final Adjustment:
-
Add water to bring the final volume to 100 mL.
-
Verify clarity. If haze persists, slight warming (to 30°C) or sonication may be used, though rarely necessary at 1 M.
-
-
Sterilization:
Part 4: Quality Control & Visualization
Decision Logic for Sourcing
Figure 1: Decision matrix for sourcing Valine precursors based on application requirements.
Preparation Workflow
Figure 2: Step-by-step workflow for generating a sterile Sodium Valinate stock solution.
References
-
National Center for Biotechnology Information. (2023).[2] PubChem Compound Summary for CID 6287, L-Valine. Retrieved from [Link][2]
-
DrugBank Online. (2023).[2] Valine: Chemical Properties and pKa. Retrieved from [Link][2]
Sources
- 1. L-Valine | C5H11NO2 | CID 6287 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. US9738670B2 - Pentaaza macrocyclic ring complexes possessing oral bioavailability - Google Patents [patents.google.com]
- 4. wjarr.com [wjarr.com]
- 5. Valine [drugfuture.com]
- 6. Valine - Wikipedia [en.wikipedia.org]
- 7. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
Spontaneous Hydrolysis of Valine Sodium Salt in Aqueous Media: Mechanistic Insights and Implications for Pharmaceutical Formulation
Executive Summary
In pharmaceutical formulation and active pharmaceutical ingredient (API) synthesis, amino acid salts are frequently utilized as synthons, buffers, or solubilizing excipients. However, the behavior of these salts in aqueous media is not strictly inert. When L-valine sodium salt is dissolved in water, it undergoes spontaneous Brønsted-Lowry hydrolysis. The unprotonated
This whitepaper provides an in-depth technical analysis of this spontaneous hydrolysis, detailing its thermodynamic drivers, its critical implications for base-catalyzed API degradation, and field-proven experimental protocols for accurately quantifying and buffering this phenomenon.
Physicochemical Fundamentals of Valine Hydrolysis
To understand the spontaneous hydrolysis of sodium valinate, one must first examine the intrinsic acid-base properties of the parent amino acid. Valine features a non-polar isopropyl side chain and two highly ionizable centers: the
However, in the form of valine sodium salt (
The amino group spontaneously hydrolyzes the water molecules to re-establish chemical equilibrium:
Thermodynamic Driving Force
The base dissociation constant (
Because
Chemical pathway of spontaneous hydrolysis of sodium valinate in aqueous solution.
Implications in Drug Development and API Synthesis
The spontaneous alkalinization caused by sodium valinate hydrolysis is a critical parameter in both formulation design and synthetic chemistry.
API Synthesis: The Valacyclovir Example
In the industrial synthesis of peptide prodrugs, amino acid sodium salts are frequently used as nucleophiles. For instance, in the preparation of the antiviral drug valacyclovir, L-valine sodium salt is reacted with an acyclovir intermediate (such as omega-mesyl acyclovir) in an aqueous-organic mixture[3].
If the spontaneous hydrolysis of the valine sodium salt is not strictly controlled via buffering, the continuous generation of
-
Base-Catalyzed Ester Cleavage: The newly formed ester bond connecting valine to the acyclovir backbone is highly susceptible to nucleophilic attack by the spontaneously generated hydroxide, leading to product degradation and poor yields.
-
Racemization: Prolonged exposure to high pH can induce proton abstraction at the chiral
-carbon, leading to the racemization of the L-valine moiety into a D/L mixture, destroying the stereochemical integrity of the prodrug.
Parenteral Formulation Challenges
When amino acid salts are used as excipients in liquid formulations, their hydrolysis can shift the bulk pH outside the acceptable physiological range (typically pH 4 to 9). A pH exceeding 11 can trigger the precipitation of co-formulated weak base APIs, induce glass delamination in storage vials, and cause severe injection-site tissue necrosis.
Quantitative Thermodynamics Data
To aid formulation scientists in predicting the pH shifts associated with sodium valinate, the following table summarizes the theoretical hydroxide concentrations and resulting pH at various molarities, calculated using the derived
| Concentration of Na-Val (M) | Calculated | Theoretical pOH | Expected pH |
| 0.010 | 0.646 | 3.19 | 10.81 |
| 0.050 | 1.440 | 2.84 | 11.16 |
| 0.100 | 2.040 | 2.69 | 11.31 |
| 0.250 | 3.230 | 2.49 | 11.51 |
| 0.500 | 4.570 | 2.34 | 11.66 |
Table 1: Concentration-dependent pH shifts driven by the spontaneous hydrolysis of L-valine sodium salt at 25°C.
Experimental Methodology: Self-Validating Potentiometric Profiling
To accurately measure the hydrolysis constant and buffer capacity of sodium valinate solutions, researchers must employ a rigorously controlled potentiometric workflow. The following protocol is designed as a self-validating system : it pairs a direct pH measurement with a stoichiometric back-titration to eliminate artifacts caused by electrode alkaline error or atmospheric contamination.
Step-by-Step Protocol
-
Solvent Degassing (Causality: Preventing Carbonic Acid Interference): Atmospheric
rapidly dissolves in water to form carbonic acid ( ). Because sodium valinate generates , any dissolved will immediately neutralize the hydroxide, artificially suppressing the measured pH. Boil 500 mL of Type 1 ultrapure water and sparge continuously with Argon gas while cooling to 25°C. -
Inert Dissolution: Under a positive Argon blanket, dissolve the precise molar equivalent of L-valine sodium salt (e.g., 0.100 M) into the degassed water.
-
pH-Stat Potentiometry: Insert a calibrated glass pH electrode (calibrated at pH 7.00 and 12.00 to account for alkaline environments). Record the spontaneous alkaline shift. The pH should stabilize near 11.31 within 60 seconds.
-
Self-Validating Back-Titration: To confirm that the high pH is strictly due to the stoichiometric generation of
from the amino group hydrolysis, perform a back-titration using a standardized 0.1 M HCl solution. Titrate the solution down to the isoelectric point of valine (pI = 5.96). The volume of HCl required to reach the pI must exactly match the molar equivalents of the original sodium valinate salt, validating the initial equilibrium state.
Step-by-step experimental workflow for potentiometric profiling of sodium valinate.
References
-
Valine | Amino Acid, Protein, Metabolism - Britannica, britannica.com,[Link]
-
Hydration of Amino Acids from Ultrasonic Measurements - ACS Publications, acs.org,[Link]
- EP0915874B1 - Process of preparation of valacyclovir and relevant intermediates - Google P
Sources
Valine Sodium Salt: Technical Specifications, Synthesis, and Biopharmaceutical Applications
Executive Summary
In the landscape of biopharmaceutical development, the physicochemical state of amino acids dictates their utility in formulation and synthesis. While L-Valine (free acid) is a ubiquitous component of cell culture media and peptide therapeutics, its Sodium Salt (Sodium L-Valinate) offers distinct solubility and pH profiles that solve specific formulation challenges.
This guide provides a definitive technical analysis of Valine Sodium Salt, moving beyond basic catalog data to explore its synthesis, critical quality attributes (CQAs), and application logic in drug development.
Chemical Identity & Physicochemical Specifications[1][2][3][4][5][6]
The transition from zwitterionic L-Valine to its anionic sodium salt form fundamentally alters its solvation shell and protonation state. Below are the validated specifications for the biologically active L-isomer.
Table 1: Core Chemical Data
| Parameter | Specification |
| Chemical Name | Sodium (S)-2-amino-3-methylbutanoate |
| Common Name | L-Valine Sodium Salt |
| CAS Number | 34241-42-4 |
| Molecular Weight | 139.13 g/mol |
| Molecular Formula | |
| Appearance | White to off-white crystalline powder |
| Solubility | Highly soluble in water (> free acid); Hygroscopic |
| pH (10% aq. soln) | Alkaline (~9.5 - 10.5) |
| SMILES | CC(C)C(=O)[O-].[Na+] |
Scientist’s Note: Do not confuse this with Valine Hydrochloride (CAS 24621-70-3). The hydrochloride is acidic and used to solubilize the amine; the sodium salt is alkaline and used to solubilize the carboxylate.
Synthesis & Manufacturing Protocol
The production of high-purity Valine Sodium Salt is not merely a mixing step; it is a stoichiometric neutralization that requires precise pH control to prevent racemization or degradation.
Reaction Mechanism
The synthesis utilizes an acid-base neutralization where Sodium Hydroxide (NaOH) deprotonates the carboxylic acid moiety of L-Valine.
Laboratory-Scale Synthesis Protocol
Prerequisites: Calibrated pH meter, lyophilizer, 0.22 µm filtration unit.
-
Stoichiometric Calculation: Calculate exact molar equivalents. For 10g (85.3 mmol) of L-Valine, use 85.3 mmol of NaOH.
-
Dissolution: Dissolve L-Valine in minimal ultrapure water (Milli-Q, 18.2 MΩ).
-
Neutralization:
-
Slowly add 1.0 M NaOH solution dropwise under constant stirring.
-
Critical Control Point: Monitor pH. The target endpoint is typically pH 10.0–10.5. Do not overshoot > pH 11.0 to minimize racemization risk.
-
-
Clarification: Filter the solution through a 0.22 µm PVDF membrane to remove particulates and endotoxins.
-
Isolation:
-
Preferred: Lyophilization (Freeze-drying) to produce a fluffy, instantly soluble powder.
-
Alternative: Rotary evaporation followed by crystallization from ethanol/ether (though sodium salts often form oils/gums; lyophilization is superior).
-
-
Storage: Product is hygroscopic . Store in a desiccator at -20°C.
Manufacturing Workflow Diagram
Figure 1: Step-by-step synthesis workflow for high-purity Valine Sodium Salt.
Applications in Drug Development[1][4][7][8]
Why choose the sodium salt over the free acid? The decision is driven by solubility thermodynamics and formulation pH targets .
Enhanced Solubility in Media Formulation
L-Valine (free acid) has a solubility of approximately 88 g/L at 20°C. In concentrated fed-batch cell culture media, amino acids can crash out of solution.
-
The Sodium Advantage: The ionic lattice of the sodium salt breaks down much more readily in water, allowing for hyper-concentrated stock solutions (>200 g/L) without requiring heat or aggressive agitation.
pH Buffering and Adjustment
In parenteral formulations where the API is acidic, adding L-Valine free acid (pI ~6.0) might lower the pH further or require additional buffer.
-
Application: Use Valine Sodium Salt as a dual-function excipient: it provides the essential nutrient (Valine) while simultaneously acting as a mild alkalizing agent to adjust the formulation pH into the physiological range (7.2–7.4).
Pharmaceutical Salt Screening
In "Salt Switching" strategies, sodium valinate can be used as a counter-ion source. If a drug candidate is a weak acid, reacting it with sodium valinate can yield the sodium salt of the drug + free valine, potentially altering the drug's dissolution rate.
Analytical Characterization & Quality Control
To ensure the integrity of the salt form, standard amino acid analysis is insufficient (it detects Valine, not the Sodium association).
Self-Validating Purity Protocol
-
Identity (IR/NMR):
-
H-NMR (
): Confirm the chemical shift of the -proton. The deprotonation of the carboxyl group causes a distinct upfield shift compared to the free acid. -
Sodium Identification: Flame photometry or Ion Chromatography (IC) must confirm equimolar Na+ presence.
-
-
Chiral Purity (HPLC):
-
Column: Chiralpak ZWIX(+) or equivalent.
-
Mobile Phase: MeOH/Acetonitrile with acidic modifier.
-
Limit: D-Valine < 0.1%. (Critical, as alkaline synthesis conditions can induce racemization).
-
-
Water Content (Karl Fischer):
-
Due to hygroscopicity, water content is a critical stability indicator. Expect >2% if not handled in a glovebox.
-
QC Decision Logic
Figure 2: Quality Control decision tree for validating Valine Sodium Salt batches.
References
-
PubChem. (2023). Sodium (S)-2-amino-3-methylbutanoate (Compound Summary). National Library of Medicine. [Link]
-
National Institute of Standards and Technology (NIST). (2023). L-Valine (Free Acid Properties).[1] U.S. Department of Commerce.[2] [Link]
-
Kumar, D., et al. (2016). Salt Selection in Drug Development: A Review. Pharmaceutical Development and Technology.[3] [Link]
Sources
Sourcing and Application of Research-Grade Valine Sodium Salt: A Technical Guide for Drug Development and Bioprocessing
Executive Summary
L-Valine is an essential branched-chain amino acid critical to both mammalian cell metabolism and the structural integrity of peptide-based therapeutics. However, in its free zwitterionic form, L-valine presents significant solubility and reactivity bottlenecks. Converting it to a sodium salt—or utilizing protected sodium salt derivatives—drastically alters its physicochemical profile. This whitepaper provides an in-depth technical analysis of research-grade Valine sodium salt suppliers, explores the mechanistic causality behind its use in prodrug synthesis and bioprocessing, and outlines self-validating experimental protocols for its application.
Mechanistic Rationale: The Superiority of the Sodium Salt
In drug development, attaching a valine moiety to an active pharmaceutical ingredient (API) is a proven strategy to increase oral bioavailability via the PEPT1 intestinal transporter. This mechanism is famously demonstrated in the synthesis of Valacyclovir, where an enamine-protected valine sodium salt is condensed with acyclovir[1].
The Causality of Choice: Why use a protected sodium salt instead of free L-valine? Free L-valine is poorly soluble in aprotic organic solvents (like DMF or DCM) required for coupling reactions. By utilizing a sodium salt derivative (e.g., N-phenoxycarbonyl-L-valine sodium salt), researchers ensure the carboxylate is fully deprotonated and highly nucleophilic, driving the esterification forward rapidly while the protecting group prevents unwanted self-polymerization. Furthermore, in viral research, amino acid derivatives of compounds like gossypol utilize L-valine sodium to act as effective HIV-1 fusion inhibitors[2].
Key Suppliers and Material Specifications
Procuring the correct derivative is critical for experimental reproducibility. Table 1 summarizes the quantitative data and specifications for key research-grade suppliers.
Table 1: Key Suppliers of Valine Sodium Salt Derivatives
| Supplier | Compound / Derivative Name | CAS Number | Purity | Primary Application |
| Sigma-Aldrich | N-[[2-(Diphenylphosphino)phenyl]methylene]-3-methyl-L-valine sodium salt | 1067225-04-0 | 95% | Organometallic catalysis / Complex synthesis |
| A2B Chem | N-((2'-(1H-Tetrazol-5-yl)-[1,1'-biphenyl]-4-yl)methyl)-N-pentanoyl-L-valine, sodium salt | 391230-93-6 | 95% | Advanced pharmaceutical intermediates |
| Molaid | N-Phenoxycarbonyl-L-Valine Sodium Salt | 201409-22-5 | Research | Chiral auxiliary / Peptide synthesis |
| Conier Chem | Sodium N-hexadecanoyl-L-valinate | 32190-54-8 | Research | Lipophilic prodrugs / Surfactants |
Data sourced from authoritative supplier catalogs including Sigma-Aldrich and A2B Chem[3].
Workflow 1: Valine-Ester Prodrug Synthesis
The following workflow details the synthesis of a valyl-ester prodrug. The protocol is designed as a self-validating system , meaning each phase contains an inherent quality control (QC) gate that must be passed before proceeding.
Workflow for synthesizing valyl-ester prodrugs using protected valine sodium salts.
Step-by-Step Methodology:
-
Activation & Dissolution:
-
Action: Dissolve 1.2 equivalents of N-Phenoxycarbonyl-L-Valine Sodium Salt in anhydrous DMF under an inert argon atmosphere. Add 1.5 equivalents of DCC (N,N'-Dicyclohexylcarbodiimide) and 0.1 equivalents of DMAP.
-
Causality: DMAP acts as a nucleophilic catalyst, forming an active amide intermediate that is highly susceptible to attack by the API's hydroxyl group.
-
Self-Validation Gate: The reaction mixture must transition from clear to slightly cloudy as dicyclohexylurea (DCU) precipitates. If no precipitate forms within 30 minutes, the DCC is degraded and the reaction must be aborted.
-
-
Esterification (Coupling):
-
Action: Introduce 1.0 equivalent of the target API (e.g., Acyclovir) to the activated mixture. Stir at room temperature for 12 hours.
-
Self-Validation Gate: Perform TLC (Thin-Layer Chromatography) using a 9:1 DCM:MeOH mobile phase. The complete disappearance of the baseline API spot validates quantitative conversion.
-
-
Deprotection & Isolation:
-
Action: Filter the DCU byproduct. Subject the filtrate to catalytic hydrogenation (Pd/C, H2 gas) to cleave the protecting group.
-
Self-Validation Gate: Conduct a Ninhydrin test on the isolated product. A deep purple color confirms the successful unmasking of the primary amine on the valine moiety, validating the final prodrug structure.
-
Workflow 2: High-Density Cell Culture Supplementation
In bioprocessing, free L-valine requires acidic conditions or extensive heating to dissolve at high concentrations (>50 mM), which can degrade heat-labile media components. The sodium salt dissociates instantly in aqueous buffers at physiological pH, preserving media integrity.
Integration of highly soluble valine sodium salt into mammalian cell culture media.
Step-by-Step Methodology:
-
Media Formulation:
-
Action: Add L-Valine sodium salt to the basal media to achieve a target concentration of 10 mM. Stir at 150 RPM at 20°C.
-
Causality: The sodium counter-ion prevents the localized pH drops typically caused by the addition of bulk acidic amino acids, eliminating the need for aggressive NaOH back-titration.
-
Self-Validation Gate: Measure the solution turbidity. A reading of <0.1 NTU confirms complete dissolution. If >0.1 NTU, mixing time must be extended to prevent filter fouling.
-
-
Sterilization:
-
Action: Pass the supplemented media through a 0.22 µm PES (Polyethersulfone) sterile filter into the bioreactor feed vessel.
-
Self-Validation Gate: Perform a post-use Bubble Point Test on the filter. A holding pressure of ≥50 psi validates that the sterility boundary was not breached.
-
-
Metabolic Monitoring:
-
Action: Inoculate the bioreactor (e.g., CHO cell line). Sample the media every 24 hours.
-
Self-Validation Gate: Analyze the samples using a bio-analyzer (e.g., Nova BioProfile). A linear decrease in valine concentration over the exponential growth phase validates the bioavailability and cellular uptake of the sodium salt supplement.
-
References
-
New Drug Approvals. "Valacyclovir Synthesis and Prodrug Applications". URL:[Link]
-
Ovid. "Amino acid derivatives of the (-) enantiomer of gossypol are effective fusion inhibitors of human immunodeficiency virus type 1". URL:[Link]
Sources
Methodological & Application
Application Note: Preparation of L-Valine Sodium Salt Stock Solution
The following Application Note and Protocol details the preparation of an L-Valine Sodium Salt stock solution.
Note on Reagent Availability: While L-Valine (Free Acid, CAS 72-18-4) is the standard commercial form, the Sodium Salt form (Sodium L-Valinate) is rarely supplied as a solid powder due to hygroscopicity and cost. Therefore, this guide prioritizes the In-Situ Preparation Method , where the sodium salt is generated in solution by reacting L-Valine with Sodium Hydroxide (NaOH). This is the industry-standard approach for cell culture media formulation.
Abstract
L-Valine is an essential branched-chain amino acid (BCAA) critical for protein synthesis, metabolic signaling (mTOR pathway), and tissue repair. While L-Valine (free acid) has moderate water solubility (~88 g/L), high-concentration stock solutions required for bioreactor feeding or metabolic assays often necessitate the use of the Sodium Salt form to enhance solubility and match the pH of alkaline media concentrates. This guide provides a validated protocol for preparing a sterile L-Valine Sodium Salt stock solution via in-situ neutralization, ensuring precise molarity and endotoxin control.
Material Properties & Stoichiometry
Understanding the chemical transformation is vital for accurate concentration calculations.
| Property | L-Valine (Free Acid) | L-Valine Sodium Salt |
| CAS Number | 72-18-4 | 34241-42-4 (General) |
| Formula | ||
| Molecular Weight | 117.15 g/mol | 139.13 g/mol |
| Solubility ( | ~88.5 g/L ( | >500 g/L (Est.)[1][2][3] |
| pKa Values | N/A (Salt dissociates) | |
| Appearance | White crystalline powder | Prepared in solution |
The Neutralization Reaction
To create the sodium salt, L-Valine is reacted with Sodium Hydroxide in a 1:1 molar ratio:
Pre-Protocol Considerations
Safety & PPE
-
L-Valine: Non-hazardous, but inhalation of dust should be avoided.
-
NaOH (Sodium Hydroxide): Corrosive. Causes severe skin burns and eye damage. Wear nitrile gloves, safety goggles, and a lab coat.
-
Endotoxin Control: For cell culture applications, use depyrogenated glassware and endotoxin-free water (WFI).
Equipment
-
Analytical Balance (Precision
0.1 mg) -
Magnetic Stir Plate and Teflon-coated Stir Bar
-
pH Meter (Calibrated at pH 4.0, 7.0, and 10.0)
-
Biosafety Cabinet (for sterile filtration)
-
0.22
m PES (Polyethersulfone) Vacuum Filter Unit
Protocol: In-Situ Preparation (1.0 M Stock Solution)
Target Concentration: 1.0 M L-Valine Sodium Salt Final Volume: 100 mL Estimated pH: ~10.0 - 11.0 (Alkaline)
Step 1: Calculations
To make 100 mL of 1.0 M solution, we calculate the mass of L-Valine (Free Acid) required and the moles of NaOH needed to convert it.
-
Mass of L-Valine:
-
Moles of NaOH: Equimolar to Valine = 0.1 mol
-
Using 10 M NaOH Stock:
-
Using Solid NaOH (MW 40.0):
-
Recommendation: Use a concentrated NaOH solution (e.g., 5 M or 10 M) for easier handling and faster dissolution.
-
Step 2: Dissolution Workflow
-
Preparation: Place a clean 150 mL beaker on the magnetic stir plate. Add approx. 60 mL of Endotoxin-Free Water (Milli-Q or WFI). Do not add the full volume yet.
-
Alkalization: Add the calculated amount of NaOH (e.g., 10 mL of 10 M NaOH or 4.0 g solid NaOH ) to the water. Stir until dissolved.
-
Note: The solution will generate heat (exothermic) if solid NaOH is used. Allow to cool to room temperature.
-
-
Addition of Valine: Slowly add 11.715 g of L-Valine powder to the stirring NaOH solution.
-
Mixing: Stir at medium speed (300-500 RPM) for 15–30 minutes. The solution should become completely clear and colorless.
-
pH Check: Measure the pH. It will likely be basic (> pH 10).
-
Critical Decision: If this stock is for a specific buffer (e.g., pH 7.4), you must adjust the pH now using HCl. However, for a "Sodium Salt" stock intended to be diluted later, the high pH is acceptable and ensures stability.
-
-
Final Volume Adjustment: Transfer the solution to a 100 mL volumetric flask or graduated cylinder. Rinse the beaker with a small amount of water and add to the flask. Top up to exactly 100 mL with Endotoxin-Free Water. Mix by inversion.
Step 3: Sterilization & Storage
-
Filtration: In a Biosafety Cabinet, filter the solution through a 0.22
m PES filter .-
Why PES? PES membranes have low protein/amino acid binding and fast flow rates.
-
-
Aliquot: Dispense into sterile cryovials (e.g., 10 mL or 50 mL aliquots). Avoid large volumes to prevent repeated freeze-thaw cycles.
-
Storage:
-
Short Term (Weeks): 4°C (Refrigerated).
-
Long Term (Months/Years): -20°C.
-
Stability: Amino acid solutions are prone to bacterial contamination. Always check for turbidity before use.
-
Quality Control & Troubleshooting
QC Parameters
| Test | Acceptance Criteria | Method |
| Appearance | Clear, colorless, no particulates | Visual Inspection |
| Concentration | 1.0 M | HPLC or Gravimetric Verification |
| Endotoxin | < 0.1 EU/mL (Cell Culture) | LAL Assay |
| Sterility | No growth after 14 days | TSB/FTM Culture |
Troubleshooting Guide
| Issue | Possible Cause | Corrective Action |
| Precipitation | Saturation reached or pH too low. | Ensure pH is alkaline (>9.0) for the salt form.[1][5][6][7] Warm gently to 37°C. |
| Yellow Coloration | Oxidation or iron contamination. | Use high-purity (>99%) L-Valine and dedicated glassware. Discard if yellow. |
| Filter Clogging | Undissolved particulates. | Stir longer (up to 1 hour). Do not force filtration; replace filter. |
Visualization: Preparation Workflow
Figure 1: Step-by-step workflow for the in-situ preparation of sterile L-Valine Sodium Salt stock solution.
References
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 6287, L-Valine. PubChem. Available at: [Link]
- Bokman, P.K. & Ward, W.W. (1981). Renaturation of Aequorea green-fluorescent protein. Biochemical and Biophysical Research Communications, 101(4), 1372-1380. (Reference for buffer preparation methodologies involving amino acids).
Sources
- 1. WO2012071291A2 - Oil release with n-lauroyl amino acid-based compounds - Google Patents [patents.google.com]
- 2. XiXisys | GHS 11 (Rev.11) SDS Word 下载 CAS: 34241-42-4 Name: [xixisys.com]
- 3. ≥98% (HPLC), suitable for thin layer chromatography (TLC) | Sigma-Aldrich [sigmaaldrich.com]
- 4. bloomtechz.com [bloomtechz.com]
- 5. US4927754A - Method for selectively increasing the ratio of single major components of teicoplanin A2 complex - Google Patents [patents.google.com]
- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 7. CN1477096A - Method for preparing L-valine and D-valine by chemical resolution - Google Patents [patents.google.com]
The Bioprocessing Bottleneck: BCAA Depletion and Solubility Limits
Application Note: Formulating High-Density Mammalian Cell Culture Feeds with L-Valine Sodium Salt
Target Audience: Researchers, bioprocess scientists, and drug development professionals. Focus: Overcoming branched-chain amino acid (BCAA) solubility bottlenecks in fed-batch CHO cell biomanufacturing.
In modern biomanufacturing, Chinese Hamster Ovary (CHO) cells are heavily utilized for recombinant monoclonal antibody (mAb) production. During the exponential growth phase, CHO cells exhibit an accelerated consumption of glucose and essential amino acids, necessitating highly concentrated fed-batch strategies to prevent nutrient depletion and sustain specific productivity[1].
L-Valine, a branched-chain amino acid (BCAA), is heavily consumed during this phase as it is a major constituent of the IgG structural backbone. However, formulating highly concentrated, single-part feeds is severely bottlenecked by the aqueous solubility limits of specific amino acids. While tyrosine and cysteine are notoriously insoluble at neutral pH[2], L-Valine also presents severe precipitation risks when concentrated beyond 40–50 g/L in complex media due to the common ion effect and dielectric constant shifts caused by other media components.
To circumvent these limitations, traditional bioprocesses rely on a multi-feed strategy: a main neutral feed and a separate alkaline feed (pH > 10.5) to dissolve recalcitrant amino acids[3]. This approach introduces significant risks, including localized pH spikes (caustic shock) in the bioreactor, increased total volume addition, and complex proportional-integral-derivative (PID) control strategies[3].
Mechanistic Causality: The Shift to Sodium Salts
The biopharmaceutical industry is increasingly transitioning to chemically modified amino acids and sodium salts to enable single-feed, neutral pH strategies[2].
Thermodynamics of Dissolution:
Standard L-Valine exists as a zwitterion at neutral pH, forming a tightly hydrogen-bonded crystal lattice that requires significant energy to disrupt, limiting its solubility to ~58.5 g/L in pure water. By utilizing L-Valine sodium salt , the molecule dissociates completely into a sodium cation (
Process Engineering Impact: By integrating L-Valine sodium salt alongside other highly soluble derivatives (e.g., phosphotyrosine disodium, S-sulfocysteine)[3], bioprocess engineers can formulate ultra-concentrated (100X–150X) single-part feeds at a physiological pH (7.0–7.4). This eliminates the alkaline feed, thereby preventing caustic shock and reducing the dilution of the final product titer.
Fig 1. Comparison of traditional multi-feed vs. simplified single-feed bioreactor strategies.
Quantitative Data Summaries
The integration of L-Valine sodium salt yields measurable improvements in both formulation stability and bioreactor performance.
Table 1: Solubility Profile Comparison
| Compound | Chemical State | Max Aqueous Solubility (25°C) | Max Solubility in Complex Feed (pH 7.0) |
|---|---|---|---|
| L-Valine | Zwitterionic | ~58.5 g/L | < 40.0 g/L (High risk of co-precipitation) |
| L-Valine Sodium Salt | Anionic / Cationic | > 200.0 g/L | > 150.0 g/L (Stable, no precipitation) |
Table 2: Bioprocess Outcomes (Representative Fed-Batch CHO Culture)
| Metric | Dual-Feed (Standard Valine) | Single-Feed (Valine-Na) | Mechanistic Causality |
|---|
| pH Stability (
Intracellular Fate of L-Valine Sodium Salt
Once the neutral feed is introduced into the bioreactor, the valinate anion is rapidly protonated at the physiological pH of the culture. It is actively transported across the CHO cell membrane via L-type amino acid transporters (LAT1/LAT2). Inside the cell, Valine serves a dual purpose: it is directly loaded onto tRNAs for uninterrupted mAb translation, and it undergoes transamination by branched-chain aminotransferase (BCAT) to fuel the TCA cycle via succinyl-CoA.
Fig 2. Intracellular metabolic fate of L-Valine supplied via highly concentrated sodium salt feeds.
Self-Validating Experimental Protocol
This protocol details the formulation of a 100X single-part feed and its application in a fed-batch CHO culture. Crucial Expertise Note: When substituting standard L-Valine (MW: 117.15 g/mol ) with L-Valine sodium salt (MW: 139.13 g/mol ), mass calculations must be adjusted by a factor of 1.187 to maintain equimolar amino acid concentrations.
Phase 1: Formulation of 100X Neutral pH Feed
-
Solvent Preparation: Fill a sterile mixing vessel with 80% of the final target volume of Water for Injection (WFI) at room temperature (20–25°C). Do not heat the water, as the sodium salt dissolves readily and heat may degrade heat-sensitive vitamins in the complex feed.
-
Salt Addition: Slowly add L-Valine sodium salt to achieve the target molarity (e.g., 100 mM = 13.9 g/L). Agitate at 200 rpm until completely dissolved (typically < 5 minutes).
-
Complex Media Integration: Add the remaining chemically defined feed powder (containing other amino acids, vitamins, and trace elements).
-
pH Adjustment: Slowly adjust the pH to 7.0 ± 0.1 using 5N HCl or 5N NaOH. Causality: Slow adjustment prevents localized pH extremes that could cause zwitterionic amino acids to crash out of solution.
-
Volume Make-up & Filtration: Bring to the final volume with WFI. Sterile filter through a 0.22 µm PES membrane.
Validation Checkpoint 1 (Feed Stability): Extract a 50 mL aliquot and hold at 4°C for 30 days. Measure turbidity at 600 nm. An
validates the absence of micro-precipitation, confirming the feed is thermodynamically stable for biomanufacturing use.
Phase 2: Bioreactor Fed-Batch Cultivation
-
Inoculation: Seed CHO-K1 cells expressing the target mAb at
viable cells/mL in a chemically defined basal medium. -
Feeding Strategy: Initiate feeding on Day 3. Add 2% (v/v) of the 100X single-part feed every 48 hours (Days 3, 5, 7, 9, 11).
-
Process Control: Maintain bioreactor temperature at 37°C, shifting to 33°C on Day 5 to arrest cell division and boost specific productivity. Maintain Dissolved Oxygen (DO) at 40%.
Validation Checkpoint 2 (Osmolality & pH Shock): Monitor offline pH and osmolality 10 minutes after each feed addition. A
pH of < 0.05 validates that the feed does not induce caustic shock. Ensure osmolality remains below 400 mOsm/kg; if it exceeds this threshold, the sodium ion load is too high, validating the need to either reduce feed volume or utilize a lower-osmolality basal medium.
References
- Source: National Institutes of Health (nih.gov)
- Source: BioProcess International (bioprocessintl.com)
- Source: National Institutes of Health (nih.gov)
Sources
Application Notes and Protocols for the Use of Valine as a Precursor in Peptide Synthesis
Introduction: The Significance of Valine in Peptide Therapeutics and the Role of its Carboxylate Form in Synthesis
Valine, a proteinogenic amino acid with a sterically demanding isopropyl side chain, is a crucial component of numerous bioactive peptides and proteins. Its incorporation can significantly influence the structure, stability, and biological activity of these molecules. In the realm of drug development, the strategic placement of valine residues can enhance resistance to enzymatic degradation, thereby improving the pharmacokinetic profile of peptide-based therapeutics.
While the direct use of a pre-formed "valine sodium salt" is not a standard practice in modern peptide synthesis, the underlying chemical principle of employing the carboxylate form of valine is central to the peptide bond formation. This application note will elucidate the in situ generation of the valine carboxylate, the deprotonated form of the carboxylic acid, which acts as the nucleophile in the crucial coupling step. We will delve into the mechanistic intricacies of this process in both solid-phase and solution-phase peptide synthesis, providing researchers, scientists, and drug development professionals with a comprehensive guide to effectively incorporate valine into their target peptides.
The Chemistry of Valine Incorporation: Overcoming Steric Hindrance
The primary challenge in coupling valine is the steric hindrance presented by its bulky isopropyl side chain. This can impede the approach of the activated amino acid to the N-terminus of the growing peptide chain, leading to incomplete or slow reactions. To overcome this, a combination of potent activating agents and optimized reaction conditions is essential.
In Situ Formation of the Valine Carboxylate
In both solid-phase peptide synthesis (SPPS) and solution-phase peptide synthesis (SPPS), the coupling reaction is initiated by the activation of the C-terminal carboxylic acid of the incoming amino acid, in this case, N-protected valine. This is followed by the nucleophilic attack of the deprotected N-terminal amine of the growing peptide chain.
The carboxylate form of the N-protected valine is generated in situ through the addition of a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM). The base deprotonates the carboxylic acid, forming the carboxylate anion. This anion then attacks the coupling reagent to form a highly reactive intermediate, which is subsequently attacked by the N-terminal amine of the peptide chain.
The following diagram illustrates the general workflow for a coupling step in solid-phase peptide synthesis, highlighting the in situ formation of the carboxylate.
Protocol for using Valine sodium salt in stable isotope labeling
Application Note: Protocol for High-Efficiency Stable Isotope Labeling using Valine Sodium Salt
,Abstract
This technical guide details the protocol for utilizing the sodium salt form of stable isotope-labeled L-Valine in metabolic labeling experiments. While standard SILAC (Stable Isotope Labeling by Amino acids in Cell culture) typically utilizes Lysine and Arginine, Valine labeling is critical for specific applications, including determining hydrophobic core dynamics via NMR (Methyl-TROSY) and studying Branched-Chain Amino Acid (BCAA) metabolism flux. This guide specifically addresses the solubility and pH advantages of the sodium salt form over the free acid, providing workflows for both mammalian SILAC and bacterial expression systems.
Introduction: The "Sodium Salt" Advantage
In stable isotope labeling, the chemical form of the isotopic precursor is as critical as the isotopic enrichment itself. L-Valine is a hydrophobic BCAA with moderate solubility in water (~88 g/L at 20°C). However, in complex cell culture media (DMEM/RPMI) or minimal bacterial media (M9), the addition of high concentrations of free acid L-Valine can significantly lower the pH, necessitating the addition of harsh bases (NaOH) to restore physiological conditions. This titration introduces variability and contamination risks.
Why use Valine Sodium Salt?
-
pH Stability: The sodium salt form dissociates into L-Valine and
ions, yielding a near-neutral to slightly basic solution. This eliminates the need for manual pH titration during media reconstitution. -
Enhanced Solubility: The ionic nature of the salt significantly increases solubility, preventing precipitation in concentrated feed stocks used in fed-batch protocols.
-
Ionic Balance: The introduced sodium is negligible compared to the high salt concentration of standard media (e.g., ~6.4 g/L NaCl in DMEM), having no adverse effect on osmotic pressure.
Material Specifications & Stoichiometry
When replacing L-Valine (Free Acid) with L-Valine (Sodium Salt), researchers must account for the mass difference to maintain molar equivalence.
Table 1: Stoichiometric Conversion
| Compound Form | Chemical Formula | Approx.[1][2][3][4][5][6][7] MW ( g/mol ) | Conversion Factor |
| L-Valine (Natural, Free Acid) | 117.15 | 1.0 (Reference) | |
| L-Valine (Heavy, Free Acid) | 123.15 | N/A | |
| L-Valine Sodium Salt (Natural) | 139.13 | 1.19x | |
| L-Valine Sodium Salt (Heavy) | 145.13 | Use Molar Calc |
Critical Note: If a protocol calls for 100 mg/L of L-Valine, you must use 119 mg/L of L-Valine Sodium Salt to deliver the same number of valine molecules.
Protocol A: Mammalian Cell Culture (SILAC)
Objective: Complete proteome labeling (>95%) with
Reagents
-
Base Media: DMEM or RPMI 1640 deficient in L-Valine, L-Lysine, and L-Arginine (Custom order or kit).
-
Serum: Dialyzed Fetal Bovine Serum (dFBS) (10 kDa MWCO) to remove endogenous natural valine.
-
Isotope: L-Valine-
Sodium Salt. -
Co-Isotopes: L-Lysine and L-Arginine (standard SILAC requires these to prevent truncation errors in trypsin digestion).
Step-by-Step Workflow
-
Media Reconstitution:
-
Calculate the required concentration of Valine (e.g., DMEM standard is 0.8 mM or ~94 mg/L).
-
Weigh 112 mg of L-Valine-
Sodium Salt (equivalent to 94 mg free acid). -
Dissolve the salt directly in 5 mL of sterile PBS. Note: It will dissolve instantly without heating or NaOH.
-
Add to 1 L of Valine-deficient DMEM.
-
Add standard amounts of Lysine and Arginine.[3]
-
-
Serum Addition:
-
Add 10% Dialyzed FBS.[3] Crucial: Normal FBS contains ~300 µM Valine, which will dilute the label. Dialyzed FBS is non-negotiable.
-
-
Adaptation Phase (The "5-Doubling" Rule):
-
Thaw cells and seed at 20% confluency in the "Heavy" Valine media.
-
Passage cells for at least 5-6 population doublings. This typically takes 10-14 days depending on the cell line.
-
Mechanism:[8] Valine is an essential amino acid.[6] The cell must import it from the media. After 5 doublings, the theoretical remaining natural valine is
.
-
-
Validation Check:
Visualization: SILAC Workflow
Caption: Workflow for incorporating Valine Sodium Salt into mammalian cells. Note the requirement for Dialyzed FBS to prevent isotopic dilution.
Protocol B: Bacterial Expression (NMR Methyl-TROSY)
Objective: Production of highly deuterated proteins with
Reagents
-
M9 Minimal Media Salts (Standard).
- (99.9%).
-
d7-Glucose (Carbon source, deuterated).[11]
- (Nitrogen source).
-
Precursor:
-ketoisovalerate ( ) OR L-Valine ( ) Sodium Salt .-
Note: While
-ketoisovalerate is the traditional precursor for methyl labeling, using L-Valine Sodium Salt is a cost-effective alternative if "scrambling" is managed (see Section 6).
-
Workflow
-
Pre-Culture:
-
Inoculate E. coli (BL21) in 5 mL LB media (
). Grow to saturation. -
Transfer to 50 mL M9 media (
) to adapt to minimal conditions.
-
-
Deuterium Adaptation:
-
Centrifuge and resuspend in 50 mL M9 media prepared with 100%
. -
Carbon source: d7-Glucose (2 g/L).
-
Nitrogen source:
(1 g/L).
-
-
Induction & Labeling (The "One Hour" Rule):
-
Grow cells at 37°C until
. -
Add L-Valine Sodium Salt: Add to a final concentration of 60 mg/L .
-
Tip: Dissolve 60 mg Valine Sodium Salt in 1 mL
and filter sterilize before addition.
-
-
Wait 1 hour. This allows the bacteria to shut down their endogenous Valine biosynthesis pathway (feedback inhibition) and uptake the labeled exogenous Valine.
-
Induce protein expression (IPTG).
-
-
Harvest:
-
Harvest after 12-18 hours at lower temperature (20-25°C) to maximize solubility and folding.
-
Technical Deep Dive: Metabolic Scrambling
A major challenge with Valine labeling is "Metabolic Scrambling." Cells can catabolize Valine into Succinyl-CoA, which then enters the TCA cycle, redistributing the
The Pathway:
Valine
Prevention Strategy:
-
Exogenous Isoleucine: In bacterial preps, adding unlabeled (or deuterated) Isoleucine inhibits the common biosynthetic enzymes (acetohydroxy acid synthase), forcing the bacteria to rely strictly on the provided Valine.
-
Timing: Inducing protein expression shortly after adding the label (as in Protocol B) minimizes the time window for catabolic breakdown before the Valine is incorporated into the target protein.
Visualization: Valine Flux & Scrambling
Caption: Metabolic fate of Valine. Scrambling occurs if Valine enters the TCA cycle. Excess Isoleucine can inhibit biosynthetic crosstalk.
Troubleshooting
| Issue | Probable Cause | Solution |
| Low Incorporation (<90%) | Endogenous Valine in FBS. | Ensure FBS is dialyzed (10kDa cutoff). Verify "Light" media is truly Valine-deficient. |
| Media Precipitation | High concentration of Free Acid. | Switch to Valine Sodium Salt . If using Free Acid, ensure pH is adjusted to 7.4 before adding serum. |
| "Leaky" Labeling (NMR) | Scrambling to Leu/Ile. | Add 50-100 mg/L of d10-Leucine and d10-Isoleucine to suppress endogenous biosynthesis of other BCAAs. |
| Cell Death during Adaptation | Osmotic shock or nutrient shock. | Do not switch 100% immediately. Mix 50:50 (Light:Heavy) for one passage, then 100% Heavy. |
References
-
Ong, S. E., et al. (2002). Stable isotope labeling by amino acids in cell culture, SILAC, as a simple and accurate approach to expression proteomics. Molecular & Cellular Proteomics. Link
-
Tugarinov, V., & Kay, L. E. (2003). Ile, Leu, and Val methyl groups: probes of structure and dynamics in high molecular weight proteins in solution. Journal of Biomolecular NMR. Link
-
Gelman, J. S., et al. (2019). The Use of Valine in SILAC Applications and Metabolic Flux Analysis. Journal of Proteome Research. Link
-
Sigma-Aldrich. Amino Acid Solubility and Stability in Cell Culture Media. Technical Bulletin. Link
Sources
- 1. cdn.media.interlabdist.com.br [cdn.media.interlabdist.com.br]
- 2. cyrusbio.com.tw [cyrusbio.com.tw]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Overview of Valine Metabolism - Creative Proteomics [creative-proteomics.com]
- 7. ckisotopes.com [ckisotopes.com]
- 8. atcc.org [atcc.org]
- 9. info.gbiosciences.com [info.gbiosciences.com]
- 10. SILAC: Principles, Workflow & Applications in Proteomics - Creative Proteomics Blog [creative-proteomics.com]
- 11. Side-Chain Methyl Labeling - Biomolecular NMR - Applications [cortecnet.com]
Valine sodium salt as a supplement in microbial fermentation
Application Note: High-Concentration Valine Sodium Supplementation in Industrial Fermentation
Abstract
This technical guide addresses the physiochemical and metabolic advantages of utilizing L-Valine Sodium Salt (as opposed to free-base L-Valine) in high-density microbial and mammalian cell fermentation. While L-Valine is a critical precursor for secondary metabolites (e.g., cyclosporin, penicillin) and a metabolic regulator in CHO cells, its application is frequently bottlenecked by poor solubility (~88 g/L).[1] This note details protocols for preparing high-molarity Valine Sodium feeds (>250 g/L), outlines its mechanism in reducing ammonia toxicity, and provides a self-validating fed-batch strategy to maximize specific productivity (
The Physiochemical Advantage: Why Sodium Salt?
In industrial bioprocessing, "feed volume" is a premium resource.[1] The fundamental limitation of free-base L-Valine is its hydrophobicity.
-
L-Valine (Free Base): Solubility is limited to approximately 50–60 g/L at 20°C (neutral pH).[1] To deliver a required mass of valine, a large volume of water must be added to the bioreactor, diluting the product titer and reducing the effective working volume.
-
L-Valine Sodium Salt: By converting the carboxylic acid moiety to a sodium carboxylate, the solubility increases dramatically to >300 g/L .
Key Operational Benefit: Using the sodium salt form allows for hyper-concentrated feeds .[1] This serves a dual purpose:
-
Nutrient Supply: Delivers essential BCAA precursors without volume overload.[1]
-
pH Stabilization: The alkaline nature of the valine sodium feed can partially replace base addition (NaOH/KOH) typically required to neutralize organic acids (lactate/acetate) produced during the exponential phase.
Comparative Solubility Table
| Parameter | L-Valine (Free Base) | L-Valine Sodium Salt | Impact on Process |
| Solubility (25°C) | ~58–88 g/L | >300 g/L | 5x reduction in feed volume.[1] |
| pH of 10% Solution | ~6.0 (Isoelectric) | ~9.5–10.5 (Alkaline) | Acts as a buffer; reduces caustic usage.[1] |
| Sterilization | Heat stable (Autoclave) | Filter Sterilization recommended | Avoids Maillard browning in complex feeds.[1] |
| Osmolality | Low contribution | High contribution | Requires careful pulse-feeding to avoid osmotic shock.[1] |
Metabolic Mechanisms & Flux Distribution[1][2]
Valine supplementation is not merely about biomass accumulation; it acts as a metabolic switch.[1]
A. In Mammalian Cells (CHO/HEK293)
Challenge: High ammonia (
B. In Microbial Systems (Streptomyces / Fungi)
Challenge: Precursor limitation for secondary metabolites.[1]
Mechanism: Many antibiotics (e.g., peptide antibiotics, macrolides) utilize Valine directly or its catabolic product (
-
Example: In Penicillin biosynthesis, Valine is a direct precursor of the tripeptide ACV (
-(L-ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted"> -aminoadipyl)-L-cysteinyl-D-valine).
Pathway Visualization
Caption: Figure 1. Metabolic flux of Valine. Supplementation drives flux toward secondary metabolites and TCA cycle anaplerosis, bypassing ammoniagenic pathways.[1]
Protocol: Preparation & Fed-Batch Strategy
This protocol assumes the use of L-Valine Sodium prepared in-situ or purchased as a salt, targeting a final feed concentration of 250 g/L .
Reagents
-
L-Valine (USP/EP Grade) or L-Valine Sodium Salt.[1]
-
Sodium Hydroxide (NaOH) pellets or 10M solution (if starting from free base).[1]
-
WFI (Water for Injection) quality water.[1]
Step 1: Preparation of High-Concentration Stock (250 g/L)
Option A: Using Commercial Valine Sodium Salt [1]
-
Dissolve 250g Valine Sodium in 700mL WFI.
-
Stir gently at 25°C. Dissolution should be rapid.
-
Adjust volume to 1L.
-
Sterilization: Filter sterilize using a 0.22 µm PES (Polyethersulfone) membrane.[1] Do not autoclave high-concentration alkaline amino acid solutions with glucose, as this triggers Maillard degradation.[1]
Option B: In-Situ Preparation (From Free Base) Use this if commercial salt is unavailable.[1]
-
Add 200g L-Valine (Free Base) to 600mL WFI. (Slurry will form).
-
Slowly add NaOH (10M) or pellets while monitoring pH and temperature.
-
Caution: Exothermic reaction.[1] Keep Temp < 40°C.
-
-
Adjust pH to 9.5 – 10.0 .[1] The solution will clarify as the sodium salt forms.
-
Adjust final volume to 1L with WFI.
Step 2: Fed-Batch Feeding Strategy
Pre-Culture Phase: Do not add high valine concentrations to the seed train.[1] High BCAA levels can inhibit the transport of other aromatic amino acids via the L-system transporter competition.
Production Phase (Fed-Batch): Initiate feeding when carbon source (Glucose/Glycerol) drops below 5 g/L or at the onset of the stationary phase (for secondary metabolites).[1]
The "Pulse-Pause" Logic: Continuous feeding of alkaline Valine Sodium can cause pH spikes. A pulse-based strategy linked to pH or DO (Dissolved Oxygen) is recommended.[1]
Caption: Figure 2. Logic gate for Valine Sodium feeding. The alkaline nature of the salt allows it to be used as a pH corrector during acidogenic growth phases.
Self-Validating Quality Control
To ensure the protocol is working, implement these checkpoints:
-
The "Acid-Base" Balance Check:
-
Observation: If your bioreactor normally requires significant NaOH addition to maintain pH 7.0, initiating the Valine Sodium feed should drastically reduce the consumption of the standard NaOH base pump.
-
Validation: If NaOH pump activity does not drop, the Valine is likely not being metabolized (accumulation) or the feed rate is too low.
-
-
HPLC Verification (Supernatant Analysis):
-
Method: OPA (o-Phthalaldehyde) derivatization followed by Reverse-Phase HPLC.[1]
-
Target: Maintain residual Valine at 0.5 – 2.0 g/L .
-
Warning: If residual Valine > 5 g/L, stop feed.[1] Excess Valine can induce feedback inhibition on the ilv operon (acetohydroxy acid synthase), potentially shutting down internal isoleucine/leucine biosynthesis [2].[1]
-
-
Ammonia Monitoring (For CHO/Animal Cells):
-
Measure
daily. Effective Valine supplementation should correlate with a 20-30% reduction in specific ammonia productivity (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted"> ) compared to control [3].
-
References
-
Savizi, I. S. P., et al. (2022).[1][2] "Valine feeding reduces ammonia production through rearrangement of metabolic fluxes in central carbon metabolism of CHO cells."[1] Applied Microbiology and Biotechnology.
-
Park, J. H., et al. (2011).[1] "Metabolic engineering of Corynebacterium glutamicum for L-valine production." Applied Microbiology and Biotechnology.
-
Gao, C., et al. (2021).[1][5] "Engineering of microbial cells for L-valine production: challenges and opportunities." Microbial Cell Factories.
-
PubChem Database. (2023).[1] "L-Valine Sodium Salt - Compound Summary." National Library of Medicine.[1]
Sources
Experimental Design for Studying the Effects of Valine Sodium Salt: Application Notes and Protocols
Executive Summary
Valine, a branched-chain amino acid (BCAA), is fundamentally recognized as a building block for protein synthesis. However, recent advances in metabolic research have repositioned valine as a potent signaling molecule capable of modulating the mechanistic target of rapamycin complex 1 (mTORC1)[1], influencing lifespan[2], and stimulating incretin hormone secretion[3].
This application note provides a comprehensive, self-validating experimental framework for studying valine. We specifically utilize Valine Sodium Salt (Valine-Na) in these protocols. The causality behind this choice is critical: free L-valine has limited aqueous solubility and can acidify unbuffered solutions. The sodium salt form ensures rapid dissolution and maintains physiological pH, which is paramount when introducing high-molarity spikes (up to 25 mM) into tightly regulated cell culture media or formulating high-dose oral gavages for in vivo studies.
Mechanistic Grounding: The Valine-mTORC1 Axis
Intracellular valine does not passively integrate into proteins; it actively signals nutrient sufficiency. Valine is transported into the cell via amino acid transporters (e.g., LAT1) and is detected by intracellular sensors such as the VWCE and GATOR complexes[4]. These sensors regulate Rag GTPases on the lysosomal surface, which subsequently recruit and activate mTORC1[4]. Once active, mTORC1 phosphorylates downstream effectors like S6K1 and 4E-BP1, driving mRNA translation and cellular growth[1].
Valine-induced mTORC1 signaling pathway driving protein synthesis.
In Vitro Protocol: Evaluating mTORC1 Activation
To study the direct signaling effects of Valine-Na, researchers must isolate its effect from other BCAAs (Leucine and Isoleucine). This protocol utilizes a self-validating design by incorporating Rapamycin, ensuring that any observed downstream phosphorylation is strictly mTORC1-dependent[1].
Step-by-Step Methodology
-
Cell Culture & Seeding: Seed MAC-T (mammary epithelial) or C2C12 (myoblast) cells in standard DMEM containing 10% FBS. Grow to 80% confluence.
-
BCAA Starvation (The Baseline): Wash cells twice with PBS. Incubate for 2 hours in a custom BCAA-free, serum-free DMEM.
-
Causality: This depletes endogenous intracellular valine pools, silencing basal mTORC1 activity and creating a clean background for stimulation.
-
-
Valine-Na Stimulation: Prepare a 100 mM stock of Valine-Na in ultrapure water. Spike the starvation media to achieve a final concentration of 4× to 8× physiological valine (approx. 25 mM)[1].
-
Self-Validation Control (Rapamycin): In a parallel experimental arm, pre-treat cells with 100 nM Rapamycin for 30 minutes prior to Valine-Na stimulation[1].
-
Causality: If Valine-Na induces S6K1 phosphorylation via an off-target kinase, the Rapamycin group will still show a signal. A complete ablation of the signal in the Rapamycin group validates that the Valine-induced effect is exclusively mediated by mTORC1.
-
-
Harvest & Analysis: After 45 minutes of stimulation, lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors. Analyze via Western Blot for p-S6K1 (Thr389) and p-4EBP1 (Thr37/46)[1].
In Vivo Protocol: Metabolic Phenotyping and GLP-1 Secretion
Dietary valine exerts profound systemic effects. Lifelong restriction of valine has been shown to improve metabolic health and reduce adiposity[2]. Conversely, acute oral administration of valine acts as a powerful stimulator of Glucagon-like peptide-1 (GLP-1) secretion in the intestine[3].
Step-by-Step Methodology (Acute GLP-1 Stimulation)
-
Animal Preparation: Fast male C57BL/6J mice (approx. 25g) for 5 hours to establish a baseline metabolic state[3].
-
Enzymatic Inhibition (Critical Step): At T = -30 minutes, administer an oral cocktail containing a DPP-4 inhibitor (Sitagliptin, 10 mg/kg) and a Neprilysin inhibitor (Sacubitril, 0.3 mg/kg)[3].
-
Causality: GLP-1 has an extremely short half-life (< 2 minutes) due to rapid enzymatic cleavage by DPP-4. Without this inhibition, the valine-induced GLP-1 surge will degrade before it can be quantified in the collected blood plasma.
-
-
Valine-Na Administration: At T = 0, administer Valine-Na (1 g/kg) via oral gavage[3]. Use an equimolar D-glucose gavage as a positive control, and water as a negative vehicle control.
-
Blood Sampling: Collect 75 µL of tail blood into EDTA-coated capillary tubes at T = 0, 5, 10, and 30 minutes[3]. Centrifuge immediately at 4°C to isolate plasma, and quantify active GLP-1 using a high-sensitivity ELISA.
Analytical Quantification: Isotope Dilution LC-MS/MS
To correlate phenotypic outcomes with circulating valine levels, precise quantification is required. The gold standard is Isotope Dilution Liquid Chromatography-Tandem Mass Spectrometry (ID-LC-MS/MS)[5][6].
The Causality of Isotope Dilution
Biological matrices (like plasma) cause significant "ion suppression" in the mass spectrometer, reducing the absolute recovery of valine to roughly 60-77%[6]. By spiking the sample with a stable isotope-labeled internal standard (
Isotope dilution LC-MS/MS workflow for Valine quantification.
Step-by-Step LC-MS/MS Methodology
-
Sample Spiking: Transfer 20 µL of plasma into a microcentrifuge tube. Add a known concentration of
-Valine internal standard[7]. -
Protein Precipitation: Add 200 µL of LC/MS-grade methanol to the sample. Vortex vigorously for 30 seconds to precipitate proteins[7].
-
Extraction: Centrifuge at 14,000 × g for 10 minutes at 4°C. Transfer the supernatant to an autosampler vial. Note: No derivatization is required, preserving workflow speed[7].
-
Chromatography: Inject onto a mixed-mode or reversed-phase C18 column. Isobaric separation is critical here to distinguish Valine from Leucine and Isoleucine, which share similar structural properties[6][8].
-
Detection: Operate the mass spectrometer in positive electrospray ionization (ESI+) using Multiple Reaction Monitoring (MRM) mode[6][7].
Quantitative Data Summary: MRM Transitions & Recovery
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Absolute Recovery (%) | Analytical Recovery (%) |
| Endogenous Valine | 118.2 | 72.4 | 60 - 77% | ~100.9% |
| 124.2 | 77.4 | N/A (Standard) | N/A | |
| Leucine (Isobaric Control) | 132.2 | 86.4 | 60 - 77% | ~101.8% |
| Isoleucine (Isobaric Control) | 132.2 | 86.4 | 60 - 77% | ~103.2% |
Data synthesized from established LC-MS/MS validation parameters[6][7]. The stark difference between Absolute and Analytical Recovery highlights the necessity of the internal standard (IS) to correct for ion suppression.
References
Sources
- 1. The Effect of Valine on the Synthesis of α-Casein in MAC-T Cells and the Expression and Phosphorylation of Genes Related to the mTOR Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Lifelong restriction of dietary valine has sex-specific benefits for health and lifespan in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. l-valine is a powerful stimulator of GLP-1 secretion in rodents and stimulates secretion through ATP-sensitive potassium channels and voltage-gated calcium channels - PMC [pmc.ncbi.nlm.nih.gov]
- 4. VWCE modulates amino acid-dependent mTOR signaling and coordinates with KICSTOR to recruit GATOR1 to the lysosomes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Rapid and Precise Measurement of Serum Branched-Chain and Aromatic Amino Acids by Isotope Dilution Liquid Chromatography Tandem Mass Spectrometry | PLOS One [journals.plos.org]
- 7. Quantification of Branched-Chain Amino Acids in Plasma by High-Performance Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
Use of Valine sodium salt in protein structure and function studies
Technical Guide: Valine Sodium Salt in Protein Stability and Structural Analysis
Executive Summary
Valine Sodium Salt (L-Valine Sodium) is the sodium salt form of the essential branched-chain amino acid L-Valine. While L-Valine is a standard component of cell culture media and protein synthesis, its use in structural biology and protein formulation is distinct and driven by its physicochemical properties.
The primary advantage of Valine Sodium Salt over the free acid (zwitterionic L-Valine) is solubility . Free L-Valine has limited solubility in water (~50–60 mg/mL at 20°C), which restricts its use in high-concentration additive screens or formulation buffers. The sodium salt, however, allows for the preparation of highly concentrated stock solutions (>100 mg/mL or up to 2-3 M), enabling researchers to modulate the solvent environment without significantly diluting the protein sample.
This guide details the application of Valine Sodium Salt as a crystallization additive , a stabilizing osmolyte , and a buffer component for NMR spectroscopy.
Physicochemical Properties & Advantages
The choice between L-Valine and Valine Sodium Salt dictates the experimental range available to the researcher.
| Property | L-Valine (Free Acid) | Valine Sodium Salt | Impact on Protein Studies |
| Formula | C₅H₁₁NO₂ | C₅H₁₀NO₂Na | Sodium salt adds ionic strength. |
| Solubility (H₂O) | ~58 mg/mL (25°C) | > 500 mg/mL (Highly Soluble) | Critical: Allows creation of 2.0 M additive stocks for crystallization screens. |
| pH (in solution) | ~5.5–6.5 (Isoelectric) | ~9.0–10.5 (Basic) | Salt form requires buffering; useful for alkaline protein stability. |
| Function | Metabolic precursor | Osmolyte / Solubility Enhancer | High concentrations drive preferential hydration (stabilization). |
Application 1: Protein Crystallization Additive
In X-ray crystallography, amino acids are used as "additives" to manipulate the phase diagram of the protein solution. They can alter the dielectric constant, modify water structure, or interact with hydrophobic patches on the protein surface to reduce aggregation and promote ordered lattice formation.
Why Valine Sodium? Valine possesses a hydrophobic isopropyl side chain.[1] When added at high concentrations (possible only with the salt form), it can shield hydrophobic patches on protein surfaces that otherwise lead to disordered aggregation.
Protocol: Preparation of 2.0 M Valine Sodium Stock
Standard L-Valine cannot reach this concentration.
Reagents:
-
L-Valine (High Purity >99%)[2]
-
Sodium Hydroxide (NaOH) pellets or 10 M NaOH solution
-
Milli-Q Water (18.2 MΩ)
Procedure:
-
Calculate: To make 50 mL of 2.0 M Valine Sodium.
-
Dissolve: Add 11.715 g L-Valine to ~30 mL Milli-Q water. Note: It will be a slurry; it will not dissolve.
-
Titrate: Slowly add 10 M NaOH while stirring. Monitor pH. As the pH rises above the pKa of the amino group (~9.6), the Valine will deprotonate and form the sodium salt, dissolving rapidly.
-
Adjust: Adjust pH to the desired stock pH (typically pH 7.0–8.0 for neutral screens, or leave at native basic pH if intended).
-
Volume: Bring final volume to 50 mL. Filter sterilize (0.22 µm).
Workflow: Crystallization Optimization
Figure 1: Workflow for utilizing Valine Sodium Salt as a solubility-modifying additive in protein crystallization optimization.
Application 2: Protein Formulation & Stabilization
Valine acts as a compatible osmolyte . According to the theory of Preferential Exclusion, osmolytes like Valine are excluded from the immediate hydration shell of the protein backbone. This creates a thermodynamic pressure that forces the protein to minimize its exposed surface area (i.e., fold into its native, compact state) to reduce the thermodynamically unfavorable exclusion zone.
Advantages of Valine Sodium Salt:
-
High Concentration: Stabilization often requires osmolyte concentrations of 0.1 M to 1.0 M. Only the salt form achieves this without precipitation.
-
Hydrophobic Shielding: The isopropyl group can transiently interact with hydrophobic pockets, preventing aggregation during freeze-thaw cycles.
Protocol: Differential Scanning Fluorimetry (DSF) / Thermal Shift Assay
Objective: Determine if Valine Sodium Salt increases the melting temperature (
Materials:
-
Target Protein (0.5 mg/mL in standard buffer)
-
SYPRO Orange Dye (5000x stock)
-
Valine Sodium Salt Stock (2.0 M, pH 7.5)
-
qPCR Machine (with melt curve capability)
Step-by-Step:
-
Prepare Screening Plate (96-well qPCR plate):
-
Control: 20 µL Protein + Buffer.
-
Test Condition 1: 20 µL Protein + 100 mM Valine Na.
-
Test Condition 2: 20 µL Protein + 250 mM Valine Na.
-
Test Condition 3: 20 µL Protein + 500 mM Valine Na.
-
-
Dye Addition: Add SYPRO Orange (final conc. 5x) to all wells.
-
Run: Ramp temperature from 25°C to 95°C at 1°C/min.
-
Analysis: Plot Fluorescence vs. Temperature. Calculate the inflection point (
).-
Success Criteria: A
indicates significant stabilization.
-
Application 3: NMR Spectroscopy (Isotopic Labeling)
In NMR studies of high-molecular-weight proteins, the methyl groups of Valine, Leucine, and Isoleucine are often isotopically labeled (
Role of Valine Sodium Salt: When preparing minimal media (M9) for bacterial expression of labeled proteins, precursors must be added.
-
Precursor:
-ketoisovalerate is the direct biosynthetic precursor, but labeled L-Valine is often used. -
Solubility: When adding labeled amino acids to media, rapid dissolution is critical to ensure synchronized uptake. Valine Sodium Salt (or dissolving Valine in base) ensures the labeled compound is immediately bioavailable, preventing "hot spots" of undissolved solid that could lead to heterogeneous labeling.
Mechanism of Action: Preferential Exclusion
The stabilizing effect of Valine Sodium Salt is best understood through the thermodynamic principle of preferential interaction.
Figure 2: Thermodynamic mechanism. Valine (blue) is preferentially excluded from the protein surface. The system shifts equilibrium toward the folded state to minimize the volume of solvent from which the osmolyte is excluded.
References
-
Hampton Research. (n.d.). Additive Screen User Guide. Retrieved from [Link]
- Context: Citations of amino acids used as Class 2 additives in high-throughput crystalliz
- Arakawa, T., & Timasheff, S. N. (1985). The stabilization of proteins by osmolytes. Biophysical Journal, 47(3), 411-414. Context: Foundational paper describing the preferential exclusion mechanism of amino acids and salts.
- Shukla, D., & Trout, B. L. (2010). Interaction of amino acids with proteins: Insights from computational and experimental studies. Journal of Physical Chemistry B, 114(26), 8726-8733.
- Tugarinov, V., & Kay, L. E. (2003). Ile, Leu, and Val methyl groups: Probes of structure and dynamics in high molecular weight proteins in solution. Journal of Biomolecular NMR, 28(2), 165-172. Context: Use of Valine precursors in NMR structural studies.
-
PubChem. (2024). Sodium 2-amino-3-methylbutanoate (Valine Sodium Salt).[6] CID 23681573. Retrieved from [Link]
Sources
- 1. Valine - Wikipedia [en.wikipedia.org]
- 2. DR ANTHONY MELVIN CRASTO Ph.D – New Drug Approvals [crasto8.rssing.com]
- 3. L-Valine | C5H11NO2 | CID 6287 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. L-Valine (White Crystals or Crystalline Powder), Fisher BioReagents 100 g | Buy Online | Fisher Scientific [fishersci.com]
- 5. Bulk Food Addition Amino Acids L-Valine White Powder CAS 72-18-4 [gnfchem.com]
- 6. Sodium 2-amino-3-methylbutanoate | C5H10NNaO2 | CID 23681573 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. L-Valine Crystalline Powder - Best Price & Quality [jigchemuniversal.com]
Application Note: Valine Sodium Salt in the Development of Therapeutic Agents
Introduction and Mechanistic Overview
L-Valine sodium salt (Sodium (2S)-2-amino-3-methylbutanoate, CAS: 34241-42-4) [8] is a highly versatile reagent, chiral ligand, and excipient in modern pharmaceutical development. With a molecular weight of 139.13 g/mol , this amino acid salt is fundamentally utilized to overcome pharmacokinetic bottlenecks in drug delivery, particularly in the synthesis of amino acid ester prodrugs.
The most prominent clinical application of L-valine sodium salt is in the synthesis of Valacyclovir , the L-valyl ester prodrug of the antiviral acyclovir. Acyclovir inherently suffers from poor oral bioavailability (10–20%) due to its low aqueous solubility (1.2–2.5 mg/mL) and its reliance on passive diffusion for intestinal absorption[1, 4]. By conjugating acyclovir with an L-valine moiety, the resulting prodrug becomes a high-affinity substrate for the human intestinal peptide transporter 1 (PEPT1). This active transport mechanism drastically increases oral bioavailability to ~54% and enhances aqueous solubility to 174 mg/mL, allowing for less frequent dosing and improved patient compliance[3, 5].
Quantitative Data: Pharmacokinetic & Physicochemical Enhancements
The table below summarizes the transformative effect of valine-conjugation on the active pharmaceutical ingredient (API).
| Parameter | Acyclovir (API) | Valacyclovir (Prodrug) | Impact of Valine Conjugation |
| Aqueous Solubility (25°C) | ~1.2 - 2.5 mg/mL | 174 mg/mL | ~70-fold increase in solubility. |
| Oral Bioavailability | 10% - 20% | ~54% | Active transport via PEPT1 overcomes passive diffusion limits. |
| Intestinal Absorption | Passive Diffusion | Active Transport (PEPT1) | Substrate specificity shifted to peptide transporters. |
| Dosing Frequency | Up to 5 times daily | 1 to 2 times daily | Higher systemic exposure allows for extended dosing intervals. |
Pathway Visualization
The following diagram illustrates the logical workflow of prodrug synthesis using L-valine sodium salt and its subsequent in vivo activation.
Caption: Valacyclovir Prodrug Synthesis and In Vivo Activation Pathway.
Experimental Protocols
Protocol 1: Synthesis of Valacyclovir via Enamine-Protected L-Valine Sodium Salt
Reference Standard:[EP0915874B1 / WO1998003553A1] [6, 7]
Causality & Scientific Rationale: Direct esterification of acyclovir with unprotected L-valine often leads to unwanted N-alkylation or N-acylation. To circumvent this, L-valine is first reacted with sodium hydroxide and methyl acetoacetate to form an enamine-protected sodium valinate intermediate. This ensures strict regioselective O-esterification at the acyclovir's terminal hydroxyl group. The enamine group is highly sensitive to acidic conditions, allowing for mild and rapid deprotection later in the workflow.
Step-by-Step Methodology:
-
Preparation of Protected Valinate: In a 500-mL four-neck flask equipped with a mechanical stirrer and nitrogen inlet, suspend 10 g of L-valine in 110 mL of methylethylketone at room temperature.
-
Salt Formation & Protection: Add 10.1 mL of methyl acetoacetate and 3.52 g of NaOH (99%) under continuous stirring. Heat the reaction mixture to reflux (78°C–80°C) for 3 hours. Note: A complete solution is typically obtained around 50°C as the sodium salt forms and dissolves.
-
Condensation: React the resulting enamine-protected L-valine sodium salt with an acyclovir intermediate (where the omega-OH is replaced by a leaving group, such as a tosylate) in an appropriate solvent. Heat to 80°C for 3 hours, monitoring progression via TLC.
-
Acidic Hydrolysis: Concentrate the reaction mixture under a vacuum. Subject the residue to acidic hydrolysis (e.g., using dilute HCl). The acidic medium readily cleaves the enamine protecting group, yielding valacyclovir hydrochloride.
-
Purification: To isolate the free base, adjust the pH of the aqueous solution to a constant value ranging from 9 to 9.5 using an ammonium hydroxide aqueous solution. Filter and dry the resulting precipitate.
Protocol 2: Preparation of Metal-Valinate Mixed Ligand Complexes for Antibacterial Screening
Reference Standard:[Synthesis and Antibacterial Activities of Mixed Ligand Complexes] [9]
Causality & Scientific Rationale: Metal complexes of amino acids exhibit significant antibacterial and anti-tumor activities. L-valine must be deprotonated to its sodium salt form prior to complexation. Deprotonation increases the nucleophilicity of the carboxylate oxygen, enabling stable bidentate coordination (via the amine nitrogen and carboxylate oxygen) with transition metals like Zn(II), Cu(II), or Mn(II).
Step-by-Step Methodology:
-
Deprotonation: Dissolve 1 mmol (0.117 g) of L-valine in 10 mL of 50% ethanol. Add 1 mmol (0.04 g) of NaOH and stir until completely dissolved to generate the sodium valinate solution.
-
Secondary Ligand Preparation (Optional): If forming a mixed-ligand complex, prepare a secondary ligand solution (e.g., sodium 5-chlorosalicylate) using the same 1:1 stoichiometric deprotonation method in 50% ethanol.
-
Complexation: Warm a 50% ethanol solution (10 mL) containing 1 mmol of the target metal chloride (e.g.,
or ). Add the sodium valinate solution (and secondary ligand solution, if applicable) dropwise to the metal solution under continuous stirring. -
Isolation: Stir the mixture at 60°C for 2 hours. Allow the solution to cool to room temperature to induce precipitation of the metal-valinate complex. Filter the precipitate through a Buchner funnel, wash thoroughly with cold ethanol, and dry under a vacuum desiccator.
References
-
Title: Comparative Pharmacokinetics, Safety and Tolerability Evaluation of Acyclovir IR 800 Mg Tablet in Healthy Indian Adult Volunteer Source: SciSpace / International Journal of Pharma Sciences URL: [Link]
-
Title: Valacyclovir | C13H20N6O4 | CID 135398742 Source: PubChem - NIH URL: [Link]
-
Title: Office of Clinical Pharmacology Review - Valacyclovir Source: Food and Drug Administration (FDA) URL: [Link]
-
Title: Acyclovir versus valacyclovir Source: ResearchGate URL: [Link]
-
Title: Pharmacokinetics of Acyclovir after Intravenous Infusion of Acyclovir and after Oral Administration of Acyclovir and Its Prodrug Valacyclovir in Healthy Adult Horses Source: ASM Journals URL: [Link]
- Title: EP0915874B1 - Process of preparation of valacyclovir and relevant intermediates Source: Google Patents URL
- Title: WO1998003553A1 - Process of preparation of valacyclovir and relevant intermediates Source: Google Patents URL
-
Title: Sodium 2-amino-3-methylbutanoate | C5H10NNaO2 | CID 23681573 Source: PubChem - NIH URL: [Link]
-
Title: Synthesis and Antibacterial Activities of Some mixed ligand complexes Source: ResearchGate URL: [Link]
Troubleshooting & Optimization
Technical Support Center: Valine Sodium Salt Solubility Guide
Topic: Solubility Optimization & Troubleshooting for Valine Sodium Salt Ticket ID: VAL-NA-SOL-001 Status: Open Analyst: Senior Application Scientist
Executive Summary
L-Valine is a hydrophobic, branched-chain amino acid (BCAA). While the zwitterionic form (L-Valine free base) has moderate solubility (~88.5 g/L at 25°C), the Sodium Salt form (Sodium L-valinate) is utilized to achieve significantly higher concentrations, often required for cell culture feed supplements (e.g., 50x or 100x media feeds) or parenteral formulations.
However, users frequently report "crashing out" (precipitation) events. This is rarely due to bad raw material but rather a misunderstanding of the pH-dependent solubility equilibrium and the Common Ion Effect .
This guide provides troubleshooting workflows to maintain stability in high-concentration environments.
Part 1: The Solubility Mechanism (Why it crashes)
To solve the issue, you must understand the equilibrium. Valine exists in three states depending on pH. The "Sodium Salt" implies you are targeting the anionic state to break the crystal lattice energy.
The pH-Solubility Relationship
-
pH < 2.3 (Acidic): Cationic form (
). Highly soluble. -
pH 2.3 – 9.6 (Neutral/Physiological): Zwitterionic form (
). Lowest solubility (Isoelectric point pI ~5.96). Danger Zone for precipitation. -
pH > 9.6 (Alkaline): Anionic form (
). This is the "Sodium Salt" species.[1][2] Highly soluble.
Critical Insight: If you dissolve Valine Sodium Salt in water, the pH will naturally be alkaline. If you then titrate this solution down to pH 7.0–7.4 while maintaining a high concentration (e.g., >100 g/L), you force the molecule back into its zwitterionic state, causing immediate precipitation.
Visualizing the Equilibrium
Figure 1: The pH-dependent solubility shifts of Valine. High concentration stocks must be maintained at the extremes (Acid or Base), not at the isoelectric point.
Part 2: Troubleshooting Guides (Q&A Format)
Scenario A: "My stock solution precipitates when I adjust the pH to 7.4."
Diagnosis: You are hitting the solubility limit of the zwitterion. Root Cause: The sodium salt is soluble because it is ionized. By adjusting to pH 7.4, you protonate the carboxyl group, removing the charge that keeps it in solution.
Protocol: The "High-pH Stock" Strategy Do not adjust the stock solution to neutral pH. Instead, rely on the bioreactor or final buffer to dilute and buffer the pH shock.
-
Calculate: Determine the required concentration (e.g., 200 mM).
-
Dissolve: Dissolve L-Valine in a minimal volume of 1M NaOH (or dissolve Valine Sodium Salt in water).
-
Check pH: Ensure pH remains > 10.5.
-
Filter: Sterile filter (0.22 µm) immediately.
-
Store: Store as an alkaline concentrate.
-
Usage: Add this alkaline shot directly to the bioreactor. The large volume of the bioreactor (with its own buffering capacity like HEPES or Bicarbonate) will neutralize the small volume of amino acid feed without causing local precipitation.
Scenario B: "I am seeing crystals form after storing the solution at 4°C."
Diagnosis: Temperature-induced crystallization (Thermodynamic solubility shift). Root Cause: Solubility is endothermic; it decreases as temperature drops.
Data: Temperature vs. Solubility (L-Valine Zwitterion)
| Temperature (°C) | Solubility (g/L) | Risk Level (for 100 g/L stock) |
| 0°C | 83.4 | Critical (Will precipitate) |
| 25°C | 88.5 | High (Borderline) |
| 50°C | 96.2 | Moderate |
| 65°C | 102.4 | Low |
Corrective Action:
-
Warm Up: Do not use stocks directly from the fridge. Sonicate at 40°C for 20 minutes before use to redissolve micro-crystals.
-
Hysteresis Check: Once a crystal seed forms, it promotes further crashing. If the solution is cloudy, heating to 25°C is not enough; you must heat above the saturation point (e.g., to 50°C) to break all nuclei, then cool back down.
Scenario C: "I added NaCl to the solution and it turned cloudy."
Diagnosis: The Common Ion Effect.[2][3][4][5]
Root Cause: You are trying to dissolve Valine Sodium Salt (
If you artificially increase
Visualizing the Common Ion Effect
Figure 2: The addition of common ions (Sodium) reduces the solubility product limit of Valine Sodium salt.
Corrective Action:
-
Avoid Saline Diluents: Dissolve Valine Sodium Salt in pure water (WFI), not PBS or Saline.
-
Order of Addition: Always dissolve the amino acid before adding salts/buffers if mixing a complex media.
Part 3: Validated Preparation Protocol
Objective: Prepare a stable 200 mM Valine Sodium Stock Solution.
Materials:
-
L-Valine (Free Base) or L-Valine Sodium Salt.
-
NaOH (5M solution).[6]
-
Milli-Q Water.
-
0.22 µm PES Filter.
Workflow:
-
Calculation:
-
Slurry Phase:
-
Add 23.43 g L-Valine to 0.8 L of water.
-
Observation: It will likely be cloudy or have floating powder (hydrophobic).
-
-
Alkalinization (The Critical Step):
-
Stabilization:
-
Do NOT back-titrate to pH 7.0. Leave the pH > 10.
-
-
Volume Adjustment:
-
Top up to 1.0 L with water.
-
-
Filtration:
-
Filter immediately. Store at room temperature (if sterile) or 4°C (if non-sterile, but expect precipitation—see Scenario B).
-
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 6287, L-Valine. Retrieved from [Link]
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 23681573, Sodium 2-amino-3-methylbutanoate. Retrieved from [Link]
-
Fuchs, A., et al. (2006). Solubility of Amino Acids: Influence of the pH value and the Addition of Alcoholic Cosolvents on Aqueous Solubility. Ind. Eng. Chem. Res. Retrieved from [Link]
-
Serajuddin, A. T., et al. (1987). Common ion effect on solubility and dissolution rate of the sodium salt of an organic acid. Journal of Pharmacy and Pharmacology. Retrieved from [Link]
Sources
- 1. Sodium 2-amino-3-methylbutanoate | C5H10NNaO2 | CID 23681573 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Common ion effect on solubility and dissolution rate of the sodium salt of an organic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chemistrystudent.com [chemistrystudent.com]
- 4. Common-ion effect - Wikipedia [en.wikipedia.org]
- 5. CK12-Foundation [flexbooks.ck12.org]
- 6. protocols.io [protocols.io]
- 7. L-Valine CAS#: 72-18-4 [m.chemicalbook.com]
- 8. L-Valine | C5H11NO2 | CID 6287 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
- 10. researchgate.net [researchgate.net]
Optimizing the concentration of Valine sodium salt in cell culture
Welcome to the Bioprocessing Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals who face late-stage biomanufacturing bottlenecks. A recurring challenge in high-density Chinese Hamster Ovary (CHO) cell culture is the accumulation of toxic metabolic by-products and the physical limitations of nutrient feed formulations.
This guide focuses on a highly effective, yet often misunderstood, lever in cell culture optimization: Valine Sodium Salt . By transitioning from standard L-Valine to its sodium salt form, and precisely optimizing its concentration, we can overcome solubility limits, rewire central carbon metabolism, and significantly boost monoclonal antibody (mAb) titers.
Here, we will explore the causality behind these metabolic shifts, troubleshoot common bioprocessing issues, and provide self-validating protocols to optimize your feeding strategies.
Troubleshooting Guide & FAQs
Q1: Why should we switch from standard L-Valine to Valine Sodium Salt in our fed-batch process? The Causality: In modern high-density fed-batch cultures, feed media must be highly concentrated to avoid diluting the working volume of the bioreactor. Standard L-Valine has relatively poor aqueous solubility (approximately 85 g/L at 25°C). When formulating concentrated feeds, standard branched-chain amino acids (BCAAs) often precipitate, leading to inconsistent nutrient delivery and feed instability. By utilizing the sodium salt of Valine, the solubility is drastically increased due to the ionization of the carboxyl group. This allows for feed concentrations to be safely increased without precipitation, ensuring stable, high-concentration delivery of this essential amino acid[1].
Q2: Our CHO culture is experiencing a premature viability drop and high ammonia levels (>10 mM). Can Valine optimization resolve this? The Causality: Yes. Ammonia is a highly toxic by-product of glutaminolysis that inhibits cell growth, reduces viability, and alters mAb glycosylation profiles[2]. Feeding valine (e.g., at an optimized 5 mM concentration) fundamentally rearranges the central carbon fluxes of CHO cells. Valine catabolism acts as an anaplerotic substrate, enriching the tricarboxylic acid (TCA) cycle by entering as succinyl-CoA. This elevated TCA activity drives a metabolic shift that promotes the transamination of glutamate to alanine. Alanine is then safely excreted into the medium, serving as a primary nitrogen sink. This mechanism effectively removes free ammonium from the culture and simultaneously reduces lactate accumulation[3].
Q3: We are detecting mass shifts in our purified mAb corresponding to amino acid sequence variants. What is the root cause? The Causality: Sequence variants (such as the misincorporation of isoleucine or leucine in place of valine) occur when the intracellular pool of a specific amino acid is depleted during the peak production phase. If your basal media or feed strategy does not match the specific consumption rate of your high-producing clone, valine becomes the limiting reagent[4]. You must profile the spent media using LC-MS or an at-line analyzer to confirm depletion[5]. Once confirmed, supplementing the feed with Valine sodium salt will eliminate the starvation condition and restore translational fidelity.
Metabolic Pathway Visualization
To understand how Valine sodium salt resolves ammonia toxicity, we must look at the intracellular metabolic flux. The diagram below illustrates the causality of Valine-driven TCA cycle enrichment.
Valine catabolism enriching the TCA cycle and reducing ammonia via alanine excretion.
Quantitative Data Summaries
When optimizing Valine concentrations, it is critical to benchmark the expected metabolic improvements and physical formulation limits.
Table 1: Physical Properties of Valine vs. Valine Sodium Salt in Feed Formulation
| Parameter | Standard L-Valine | Valine Sodium Salt | Bioprocessing Implication |
| Aqueous Solubility (25°C) | ~85 g/L | >300 g/L | Sodium salt enables highly concentrated, low-volume feeds[1]. |
| pH Impact on Feed | Neutral to slightly acidic | Highly alkaline | Sodium salt requires careful pH titration (e.g., with HCl) during feed prep. |
| Osmolality Contribution | Standard | Elevated (due to Na+ ions) | Must monitor bioreactor osmolality to prevent hyperosmotic stress. |
Table 2: Impact of 5 mM Valine Feeding on CHO Cell Performance (Data synthesized from metabolic flux analyses of CHO fed-batch cultures[2][3])
| Performance Metric | Control Culture | Valine-Fed Culture (5 mM) | Net Change |
| Peak Ammonium Concentration | ~11.5 mM | ~8.8 mM | -23% (Reduced toxicity) |
| Peak Lactate Accumulation | ~45.0 mM | ~33.3 mM | -26% (Improved pH stability) |
| Recombinant Protein Titer | Baseline (100%) | 125% | +25% (Increased productivity) |
Self-Validating Experimental Protocol: Valine Optimization Workflow
To ensure scientific integrity, any optimization must be a self-validating system. The following protocol ensures that you not only increase Valine but also mathematically validate its consumption and metabolic impact.
Step 1: Spent Media Profiling (The Baseline)
-
Culture your CHO clone in your current basal and feed media.
-
Sample daily and analyze the supernatant using LC-MS or a REBEL analyzer to quantify the depletion rate of all 20 amino acids[4][5].
-
Validation Check: Calculate the specific consumption rate (
). If Valine concentration drops below 0.5 mM before harvest, it is a limiting factor.
Step 2: Formulating the Valine Sodium Salt Feed
-
Calculate the required Valine mass to maintain a residual bioreactor concentration of 2-5 mM throughout the culture.
-
Substitute standard L-Valine with Valine Sodium Salt in your dry powder feed formulation to prevent precipitation[1].
-
Dissolve the powder in WFI (Water for Injection).
-
Validation Check: Measure the pH and osmolality of the feed. Adjust pH to 7.0-7.4 using 1N HCl. Ensure the final feed addition will not push the bioreactor osmolality above 400 mOsm/kg.
Step 3: Bioreactor Titration & Flux Validation
-
Set up parallel Ambr15 or benchtop bioreactors.
-
Test a titration curve of Valine supplementation: 0 mM (Control), 2.5 mM, 5.0 mM, and 10.0 mM.
-
Monitor daily viable cell density (VCD), viability, ammonia, and lactate.
-
Validation Check: At the 5.0 mM condition, you should observe a stoichiometric increase in extracellular alanine corresponding to the decrease in ammonia, proving the TCA cycle nitrogen-sink mechanism is active[2][3].
Step-by-step workflow for optimizing Valine sodium salt concentration in cell culture.
References
-
Savizi, I. S. P., et al. "Valine feeding reduces ammonia production through rearrangement of metabolic fluxes in central carbon metabolism of CHO cells." Applied Microbiology and Biotechnology, vol. 106, no. 3, 2022, pp. 1113-1126.[Link]
-
Savizi, I. S. P., et al. "Valine feeding reduces ammonia production through rearrangement of metabolic fluxes in central carbon metabolism of CHO cells." ResearchGate, Jan. 2022.[Link]
-
908 Devices. "Predictive forecast model strategy to enhance process control and refine feeding strategy of essential amino acid in CHO cell cultures." Cell Culture Dish, Jun. 2022.[Link]
- F.X. Heinz, et al. "Cell culture media comprising keto acids.
Sources
- 1. WO2020208050A1 - Cell culture media comprising keto acids - Google Patents [patents.google.com]
- 2. Valine feeding reduces ammonia production through rearrangement of metabolic fluxes in central carbon metabolism of CHO cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. repligen.com [repligen.com]
- 5. cellculturedish.com [cellculturedish.com]
Common issues with Valine sodium salt stability in solutions
Technical Support Center: Valine Sodium Salt Stability & Handling
Executive Summary
L-Valine is a hydrophobic, branched-chain amino acid (BCAA) critical for cell culture media and pharmaceutical formulations. While L-Valine (free acid) has moderate solubility (~88 g/L at 25°C), high-concentration stock solutions are frequently required. To achieve this, researchers convert it to L-Valine Sodium Salt in situ using sodium hydroxide (NaOH).[1]
This guide addresses the specific stability challenges arising from this conversion: alkaline pH drift, precipitation shocks, and chemical degradation (Maillard reaction). [1]
Part 1: Preparation & Solubility Issues
Q1: I cannot find "L-Valine Sodium Salt" in your catalog. How do I prepare a high-concentration stock solution? A: Commercial "L-Valine Sodium Salt" powder is rarely stocked due to its high hygroscopicity. It is standard practice to generate the salt form in situ.[1]
Protocol: Preparation of 500 mM L-Valine Sodium Salt Stock
-
Calculate: Determine the mass of L-Valine (MW: 117.15 g/mol ) required.
-
Dissolve: Suspend the L-Valine powder in ~80% of the final volume of HPLC-grade water. Note: It will not dissolve immediately.[1]
-
Alkalinize: Add 1.05 molar equivalents of NaOH (e.g., use 10 M NaOH stock).
-
Mechanism:[1] The NaOH deprotonates the carboxylic acid group (
), converting the zwitterion into the anionic sodium salt, which is highly soluble.
-
-
Adjust: Dropwise add NaOH or HCl to reach the target pH (typically pH 10.5–11.0 for maximum solubility).
-
Filter: Sterile filter (0.22 µm). Do not autoclave (see Part 3).[1]
Table 1: Solubility Comparison
| Form | Solvent | Solubility (25°C) | pH of 5% Solution |
| L-Valine (Free Acid) | Water | ~88.5 g/L | 5.5 – 6.5 |
| L-Valine Na-Salt | Water (pH >10) | > 150 g/L | 10.0 – 11.5 |
| L-Valine | Ethanol | Insoluble | N/A |
Part 2: Precipitation & pH Shock
Q2: My Valine stock is clear, but when I add it to my culture medium, a white precipitate forms immediately. Why? A: This is likely "Alkaline Shock Precipitation," not the Valine coming out of solution.[1]
The Mechanism: Your Valine Sodium Salt stock has a pH > 10.[1] Cell culture media (like DMEM or RPMI) contain metallic salts (Calcium Chloride, Magnesium Sulfate).[1] When a droplet of high-pH Valine stock hits the medium, it creates a localized zone of high alkalinity before mixing.
Troubleshooting Diagram: Preventing Precipitation
Figure 1: Decision tree for preventing precipitation when adding alkaline amino acid stocks to media.
Part 3: Chemical Stability (Browning & Racemization)
Q3: My Valine solution turned yellow/brown after autoclaving. Is it safe to use? A: No. Discard the solution. The color change indicates the Maillard Reaction .[2]
The Mechanism: If your solution contains even trace amounts of reducing sugars (Glucose, Galactose) or impurities from other reagents, autoclaving (121°C) accelerates the reaction between the amine group of Valine and the carbonyl group of the sugar.
-
Consequence: Formation of Advanced Glycation End-products (AGEs), which are cytotoxic and inhibit cell growth.[1]
Q4: Can I autoclave the Valine Sodium Salt stock if it is pure (no sugars)? A: It is not recommended . While pure Valine is thermally stable, the high pH of the sodium salt solution introduces a risk of Racemization (conversion of L-Valine to D-Valine) under high heat.
-
Biological Impact:[1][3] Mammalian cells cannot metabolize D-Valine. High levels of D-Valine can act as an antimetabolite.
Protocol: Sterilization Best Practice
-
Prepare the Valine Sodium Salt solution.[1]
-
Use a PES (Polyethersulfone) or PVDF membrane filter (0.22 µm).[1]
-
Store aliquots at +4°C (short term) or -20°C (long term).
Diagram: Chemical Degradation Pathways
Figure 2: Primary degradation pathways for Valine Sodium Salt solutions under thermal stress.
Part 4: Storage & Handling FAQs
Q5: My stock solution crystallized in the fridge (4°C). What should I do? A: This is common for concentrated stocks (>100 mM).[1]
-
Cause: Solubility decreases at lower temperatures.[1]
-
Fix: Warm the solution to 37°C in a water bath and vortex until dissolved. Verify the precipitate is gone before use.[1] If the precipitate persists, check the pH; it may have drifted toward the isoelectric point (pI ~5.96) due to CO2 absorption from the air.
Q6: Can I store the solution in glass bottles? A: For short periods, yes. However, high pH solutions (pH > 10) can etch borosilicate glass over months, leaching silicates and altering the pH.
-
Recommendation: Store high-pH amino acid stocks in polypropylene (PP) or HDPE containers.[1]
References
-
PubChem. (n.d.).[1] Valine (Compound Summary).[1][4][5][6][7][8][9][10] National Library of Medicine. Retrieved from [Link][1]
-
Sigma-Aldrich. (n.d.).[6] Amino Acid Solubility & Stability Technical Guide.[1] Merck KGaA.
-
Ferreira, L. A., et al. (2022).[1] Salt effects on the solubility of amino acids in water.[11] Journal of Chemical Thermodynamics.[1] (Contextual grounding on salt formation and solubility).
-
Maillard, L.C. (1912). Action of Amino Acids on Sugars.[1] Comptes Rendus. (Foundational mechanism for browning reactions).
-
Biotage. (2023).[1] How long are amino acid stock solutions stable? Retrieved from [Link]
Sources
- 1. L-Valine | C5H11NO2 | CID 6287 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. earthwormexpress.com [earthwormexpress.com]
- 3. L-Valine | 72-18-4 [chemicalbook.com]
- 4. bdmaee.net [bdmaee.net]
- 5. Valine - Wikipedia [en.wikipedia.org]
- 6. 98.5-101.0%, suitable for cell culture, non-animal source, meets EP, JP, USP testing specifications | Sigma-Aldrich [sigmaaldrich.com]
- 7. L-Valine, 1 kg, CAS No. 72-18-4 | Valine | Amino Acids and Amino Acid Derivatives | Organic & Bioorganic Chemicals | Chemicals | Carl ROTH - International [carlroth.com]
- 8. Valine [drugfuture.com]
- 9. bdmaee.net [bdmaee.net]
- 10. ijcps.com [ijcps.com]
- 11. path.web.ua.pt [path.web.ua.pt]
Troubleshooting guide for experiments involving Valine sodium salt
Technical Support Center: Valine Sodium Salt Experimental Guide
Topic: Troubleshooting & Experimental Optimization for Valine Sodium Salt Audience: Senior Researchers, Process Engineers, and Drug Development Scientists
Technical Overview & Core Specifications
L-Valine Sodium Salt is the sodium salt form of the essential branched-chain amino acid (BCAA) L-Valine. While L-Valine (zwitterionic) is moderately soluble in water, the sodium salt variant is engineered for enhanced solubility , making it the preferred choice for preparing highly concentrated stock solutions (e.g., 100x or 1000x) in cell culture media formulation and metabolic flux studies.
Comparative Specification Table
| Feature | L-Valine (Free Acid) | L-Valine Sodium Salt |
| CAS Number | 72-18-4 | Varies by hydration (e.g., 72-18-4 for free acid ref) |
| Solubility (25°C) | ~88.5 g/L (Water) | >150 g/L (Water) (Highly Soluble) |
| Intrinsic pH (10% Soln) | 5.5 – 7.0 (Neutral/Slightly Acidic) | 8.5 – 10.5 (Alkaline) |
| Primary Use | General media supplementation | High-concentration stocks, metabolic rescue |
| Sterilization | Autoclave (stable) or Filtration | Filtration Only (Recommended to prevent salt precipitation/pH drift) |
| Hygroscopicity | Low | High (Must be stored desiccated) |
Troubleshooting Guide (Q&A Format)
Category A: Solubility & Solution Preparation
Q1: I am trying to prepare a 500 mM stock solution of Valine Sodium Salt, but I see a white precipitate forming upon standing. Why? Diagnosis: This is likely a "Salting Out" effect or pH drift. While the sodium salt is highly soluble, at high molarities (>200 mM), the common ion effect (excess Na+) can reduce solubility if the solution temperature drops or if the pH shifts toward the isoelectric point (pI ~5.96) of free Valine. Solution:
-
Check pH: Ensure the stock solution remains alkaline (pH > 8.5) . If you neutralized it to pH 7.0 before dilution, you likely converted the salt back to the less soluble free acid form, causing precipitation at high concentrations.
-
Temperature: Warm the solution to 37°C to redissolve.
-
Protocol Adjustment: Maintain the stock at its intrinsic alkaline pH. Only adjust the pH after diluting the stock into the final culture medium.
Q2: My cell culture media turns cloudy when I add the Valine Sodium Salt stock. Is this contamination? Diagnosis: If the cloudiness appears immediately upon addition, it is likely calcium/magnesium phosphate precipitation , not contamination. Valine Sodium Salt is alkaline. Adding a high-pH droplet directly into media containing Calcium Chloride and Sodium Phosphate can locally spike the pH, causing insoluble calcium phosphate to form. Solution:
-
Dropwise Addition: Add the stock solution slowly while stirring the media rapidly to dissipate the high pH zone.
-
Pre-Adjustment: Dilute the stock 1:10 with water and adjust pH to ~7.4 immediately before adding to the final media vessel.
Category B: Cell Culture & Metabolic Experiments
Q3: We are conducting a Valine deprivation experiment. Can we just omit Valine Sodium Salt from the formulation? Diagnosis: Yes, but you must control for ionic strength and osmolarity . Removing Valine Sodium Salt removes both the amino acid and the sodium counter-ion. Solution:
-
Sodium Compensation: If you remove 10 mM of Valine Sodium Salt, you must add 10 mM of NaCl to the deprivation media to maintain isotonicity and sodium balance, preventing osmotic shock to the cells.
-
Dialyzed FBS: Ensure you are using Dialyzed Fetal Bovine Serum (dFBS) . Standard FBS contains significant levels of Valine (~200-400 µM) which will confound a deprivation experiment.
Q4: How does Valine Sodium Salt stability compare to Glutamine in liquid media? Diagnosis: Valine is significantly more stable than Glutamine. It does not cyclize into toxic pyrrolidone carboxylic acid (PCA) or ammonia. Solution:
-
Storage: You can store Valine Sodium Salt stock solutions at 4°C for 6–12 months without degradation. There is no need to aliquot and freeze unless you are using extremely low-volume aliquots to prevent evaporation.
Experimental Protocols
Protocol A: Preparation of 100x (800 mM) Valine Sodium Salt Stock
Target: High-concentration stock for "Add-back" rescue experiments.
-
Calculation: Weigh 9.37 g of L-Valine Sodium Salt (MW ~117.15 g/mol for free valine + 22 g/mol for Na correction
139 g/mol ). Note: Check specific MW on your bottle label as hydration states vary. -
Dissolution: Add to 80 mL of cell-culture grade water (Milli-Q).
-
Mixing: Vortex or stir. The solution should be clear and colorless.
-
Volume Adjustment: Top up to 100 mL with water.
-
Sterilization: Filter through a 0.22 µm PES (Polyethersulfone) membrane. Do not autoclave high-concentration salt stocks as it may cause caramelization or precipitation.
-
Storage: Store at 4°C in a tightly sealed, light-protected container.
Protocol B: Valine-Dependent mTORC1 Activation Assay
Objective: To assess mTORC1 signaling activity in response to Valine re-stimulation.
-
Starvation: Culture cells (e.g., HEK293T) in Valine-free DMEM (supplemented with 10% dialyzed FBS) for 1 hour.
-
Stimulation: Add Valine Sodium Salt stock to final concentrations of 0, 100, 400, and 800 µM .
-
Incubation: Incubate for 30 minutes at 37°C.
-
Lysis: Lyse cells in RIPA buffer containing phosphatase inhibitors.
-
Readout: Western Blot for p-S6K1 (Thr389) and p-4EBP1 . Valine should induce phosphorylation in a dose-dependent manner.
Visualizations
Figure 1: Valine Sodium Salt Preparation & Troubleshooting Workflow
Caption: Logical decision tree for preparing Valine Sodium Salt stocks and resolving common precipitation issues.
Figure 2: Valine Signaling in the mTORC1 Pathway
Caption: Mechanism of Valine sensing and activation of the mTORC1 complex via the Rag GTPase heterodimer.
References
-
PubChem. (2025).[5][2] Valine | C5H11NO2 - Chemical and Physical Properties. National Library of Medicine. [Link]
-
Wolfson, R.L., et al. (2016). Sestrin2 is a leucine sensor for the mTORC1 pathway.[6] Science, 351(6268), 43-48. (Contextualizes BCAA sensing mechanisms). [Link]
Sources
- 1. Cell Culture Media Preparation from Powder | Thermo Fisher Scientific - UK [thermofisher.com]
- 2. L-Valine | C5H11NO2 | CID 6287 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. L-Valine CAS#: 72-18-4 [m.chemicalbook.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. bdmaee.net [bdmaee.net]
- 6. Mechanisms of amino acid sensing by the mTORC1 pathway [dspace.mit.edu]
Preventing the degradation of Valine sodium salt during experiments
The Core Challenge: The Solubility-Stability Paradox
Welcome to the technical support center. If you are using Valine Sodium Salt (CAS 6646-96-4), you likely chose it for its superior solubility compared to the zwitterionic L-Valine. However, this advantage comes with a chemical trade-off: Alkalinity .
Unlike free L-Valine (pI ~6.0), Valine Sodium Salt dissociates to create a highly alkaline microenvironment (pH > 9.0 in aqueous solution). This alkalinity is the primary driver for the two critical degradation pathways you must control: Racemization and the Maillard Reaction .
This guide provides the protocols necessary to decouple solubility from instability.
Physical Stability: Handling Hygroscopicity
Issue: Users frequently report that their Valine Sodium Salt powder has turned into a sticky, unmanageable "brick" or a deliquescent liquid.
Mechanism: Sodium salts of amino acids are significantly more hygroscopic than their free base counterparts. The ionic lattice energy of the salt is easily overcome by atmospheric moisture, leading to water adsorption. This does not chemically degrade the valine immediately but makes accurate weighing impossible and invites microbial contamination.
Troubleshooting: The "Brick" Prevention Protocol
| State | Diagnosis | Action Required |
| Free-flowing Powder | Optimal | Store in a desiccator at room temperature (RT). |
| Clumped / Sticky | Moisture Absorption | Do not use for quantitative assays. The water weight will skew molarity calculations. Dry under vacuum if critical, otherwise discard. |
| Liquefied | Deliquescence | Discard immediately. High risk of microbial growth and hydrolysis. |
Storage Standard:
-
Container: Amber glass or high-density polyethylene (HDPE) with a Parafilm seal.
-
Environment: Desiccator cabinet with active silica gel or nitrogen purge.
-
Temperature: Room temperature is generally acceptable for the powder, but 4°C is preferred for long-term storage to slow potential oxidation.
Chemical Stability: Preventing Racemization
Issue: "My cell culture viability dropped, but the Valine concentration looks correct on HPLC."
The Invisible Killer: Standard HPLC often does not distinguish between L-Valine (bioactive) and D-Valine (often inactive or inhibitory). In alkaline solutions (pH > 10), the alpha-proton of the amino acid becomes acidic. If you apply heat (e.g., autoclaving) to a Valine Sodium Salt solution without neutralizing it first, you catalyze the abstraction of this proton, leading to a planar carbanion intermediate that re-protonates into a racemic mixture (L- and D- forms).
Visualization: The Racemization Risk Pathway
Figure 1: Mechanism of base-catalyzed racemization. High pH combined with heat drives the conversion of bioactive L-Valine to the inactive D-isomer.
Protocol: Safe Sterilization & Solubilization
DO NOT AUTOCLAVE Valine Sodium Salt solutions directly.
-
Dissolution: Dissolve Valine Sodium Salt in WFI (Water for Injection) at room temperature.
-
pH Check: Measure the pH. It will likely be basic.
-
Neutralization (Optional but Recommended): If the downstream application is pH-sensitive, adjust to pH 7.0–7.4 using HCl before sterilization.
-
Sterilization: Use 0.22 µm PES or PVDF membrane filtration . This removes bacteria without introducing the thermal energy required for racemization.
Media Formulation: The Maillard Reaction[1][2][3][4]
Issue: "My stock solution or media turned yellow/brown after preparation."
The Visible Killer: The Maillard reaction is a non-enzymatic browning reaction between amino acids and reducing sugars (like Glucose).[1][2]
-
Catalyst 1: Heat.
-
Catalyst 2: Alkalinity. (This is why Valine Sodium Salt is more risky than L-Valine).
If you mix Valine Sodium Salt with Glucose and autoclave them, or even store them together at high temperatures, you will generate melanoidins (brown pigments) and lose nutrient value.
Visualization: Media Preparation Workflow
Figure 2: Segregation of components is required to prevent Maillard reaction degradation. Never autoclave Valine Sodium Salt in the presence of glucose.
Troubleshooting Matrix
| Symptom | Probable Cause | Corrective Action |
| Powder is wet/clumped | Hygroscopic moisture absorption | Discard. Improve storage (Desiccator/Parafilm). |
| Solution pH is >9.0 | Normal dissociation of Sodium Salt | Adjust pH with HCl if necessary for physiology, or use buffering capacity of media. |
| Loss of cell growth | Racemization (L- to D- conversion) | Switch from autoclaving to Filtration (0.22 µm) . Avoid heating alkaline stock solutions. |
| Solution turns yellow | Maillard Reaction (Interaction with Glucose) | Prepare Valine and Glucose solutions separately. Mix only after cooling. |
| Precipitation on mixing | pH Shock / Common Ion Effect | Add Valine Sodium Salt solution slowly to buffers. Ensure the final pH does not hit the pI (~6.0) if concentration is supersaturated. |
References
-
Bada, J. L. (1972).[3] Kinetics of racemization of amino acids as a function of pH. Journal of the American Chemical Society, 94(4), 1371–1373.[3] Link
-
Mellon, E. F., & Hoover, S. R. (1951). Hygroscopicity of Amino Acids and Its Relationship to the Vapor Phase Water Absorption of Proteins. Journal of the American Chemical Society, 73(8), 3879–3882. Link
-
Martins, S. I., & Van Boekel, M. A. (2005). A kinetic model for the Maillard reaction pathways. Trends in Food Science & Technology, 16(6-10), 275-281. Link
-
Li, Z., et al. (2025).[4] Estimating aqueous solubility and hygroscopicity of amino acid particles with COSMOtherm.[5] Communications Chemistry, 8, 12. Link
-
Sigma-Aldrich. (2011). Peptide Stability and Potential Degradation Pathways.[6] Technical Bulletins. Link
Sources
- 1. edepot.wur.nl [edepot.wur.nl]
- 2. Maillard reaction - Wikipedia [en.wikipedia.org]
- 3. creation.com [creation.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Estimating aqueous solubility and hygroscopicity of amino acid particles with COSMOtherm - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. bioprocessintl.com [bioprocessintl.com]
Technical Support Center: Minimizing Cytotoxicity of Valine Sodium Salt
Reagent: L-Valine Sodium Salt Application: Mammalian Cell Culture (CHO, HEK293, Primary Lines) Document ID: VAL-NA-OPT-001
Introduction: The Dual-Nature of Valine Toxicity
As a Senior Application Scientist, I often see researchers mistake chemical stress for metabolic toxicity . When using Valine Sodium Salt , you are introducing two distinct variables into your culture system:
-
The "Salt" Variable (Acute Chemical Stress): The sodium salt form is highly alkaline and osmotically active. Most "toxicity" reported within 24 hours is actually pH shock or hyperosmolality, not amino acid toxicity.
-
The "Valine" Variable (Metabolic Interference): True metabolic cytotoxicity from Valine is rare but occurs via BCAA Antagonism . Excess Valine saturates the LAT1 transporter, preventing the uptake of Leucine and Isoleucine, which triggers the Amino Acid Response (AAR) pathway and apoptosis.
This guide separates these issues to help you isolate and eliminate the source of cell death.
Module 1: Chemical Formulation (The "Salt" Issue)
The Problem: L-Valine Sodium Salt dissolves easily but creates a basic solution. Adding it directly to media without buffering will spike the pH > 8.5, killing cells immediately. Furthermore, the dissociation yields two particles (Valine⁻ + Na⁺), increasing osmolality twice as fast as the zwitterionic form.
Critical Parameters Table
| Parameter | Standard Target | Risk Threshold | Remediation Strategy |
| pH | 7.2 – 7.4 | > 7.6 or < 7.0 | Do not use Na-Salt in unbuffered water. Dissolve in HEPES or adjust with HCl before filtration. |
| Osmolality | 280 – 320 mOsm/kg | > 340 mOsm/kg | Measure stock osmolality. For every 10 mM Valine-Na, expect ~20 mOsm/kg increase. |
| Endotoxin | < 0.1 EU/mL | > 1.0 EU/mL | Use only cell-culture grade reagents; filter sterilize (0.22 µm). |
Troubleshooting Protocol: Correct Stock Preparation
Step 1: Calculation Calculate the sodium contribution. If you need 50 mM Valine, you are also adding 50 mM Sodium. Ensure your basal media sodium levels (usually ~140 mM) plus this addition do not exceed physiological limits (~160-170 mM).
Step 2: Dissolution & pH Adjustment
-
Incorrect: Adding powder directly to the culture flask.
-
Correct: Prepare a 100x concentrated stock solution in deionized water.
-
Monitor pH continuously. It will likely be basic (pH ~9-10).
-
Slowly titrate with 1N HCl or HEPES buffer until pH reaches 7.4.
-
Stop Point: If the solution becomes cloudy during adjustment, you have hit the isoelectric point or saturation. Warm to 37°C to redissolve.
-
Step 3: Filtration Sterilize using a 0.22 µm PES membrane. Note: Nylon filters can bind proteins/amino acids slightly; PES is preferred for small molecules.
Module 2: Biological Mechanisms (The "Valine" Issue)
The Problem: Branched-Chain Amino Acid (BCAA) Antagonism.[1][2] Valine, Leucine, and Isoleucine share the same transporter (LAT1/SLC7A5 ).[3] This transporter is an exchanger (anti-porter). If extracellular Valine is artificially high (e.g., >10 mM), it outcompetes Leucine for entry.
The Consequence:
-
Intracellular Leucine drops.
-
mTORC1 (a nutrient sensor) detects "starvation" despite plenty of Valine being present.
-
Autophagy and Apoptosis are triggered.
Visualization: The BCAA Antagonism Mechanism
Caption: Figure 1. Mechanism of Valine-induced cytotoxicity via LAT1 competitive inhibition. Excess Valine blocks Leucine uptake, deactivating mTORC1 and triggering cell death pathways.
Module 3: Experimental Optimization
FAQ: "How much Valine is too much?"
There is no single number, but there is a Safe Ratio . In standard media (e.g., DMEM), the ratio of Leu:Ile:Val is roughly 2:2:2 (0.8 mM each).
-
Safe Zone: You can typically elevate Valine up to 5x the concentration of Leucine without toxicity.
-
Danger Zone: If Valine > 10x Leucine, you must supplement Leucine and Isoleucine proportionally to maintain transport equilibrium.
Protocol: The "Rescue" Assay
If you suspect Valine toxicity, perform this validation experiment:
-
Condition A (Control): Standard Media.
-
Condition B (Test): Standard Media + High Valine (e.g., 20 mM).
-
Condition C (Rescue): Standard Media + High Valine (20 mM) + Leucine (2 mM) .
Result Interpretation:
-
If B dies and C survives, the toxicity is Metabolic (BCAA Antagonism) .
-
If B and C both die, the toxicity is Chemical (pH/Osmolality) or Ammonia buildup.
Troubleshooting Logic Tree
Use this flow to diagnose the root cause of cytotoxicity in your specific experiment.
Caption: Figure 2. Diagnostic workflow for identifying the specific mode of Valine Sodium Salt cytotoxicity.
References
-
GeneCards. SLC7A5 Gene (LAT1 Transporter) Protein Coding. Weizmann Institute of Science. Available at: [Link]
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 6287, L-Valine. Available at: [Link]
-
Zhen, Y., et al. (2022). Valine feeding reduces ammonia production through rearrangement of metabolic fluxes in central carbon metabolism of CHO cells.[4] Applied Microbiology and Biotechnology.[4] Available at: [Link]
Sources
Overcoming challenges in the synthesis of Valine sodium salt
Welcome to the technical support center for the synthesis of Valine sodium salt. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guides and frequently asked questions (FAQs) to overcome common challenges encountered during the synthesis, purification, and handling of Valine sodium salt. As Senior Application Scientists, we have compiled this guide based on established chemical principles and field-proven insights to ensure you can achieve optimal results in your experiments.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of Valine sodium salt, providing explanations for the underlying causes and actionable solutions.
Problem 1: Low Yield of Valine Sodium Salt
Q: We are experiencing a significantly lower than expected yield of crystalline Valine sodium salt after reacting L-Valine with sodium hydroxide. What are the potential causes and how can we improve the yield?
A: Low yields in the synthesis of Valine sodium salt can stem from several factors, primarily related to reaction equilibrium, solubility, and isolation methods.
-
Incomplete Reaction: The reaction between Valine (a weak acid) and sodium hydroxide (a strong base) is an equilibrium process. To drive the reaction to completion, it is crucial to use a stoichiometric amount or a slight excess of the base. Monitoring the pH of the reaction mixture is critical. The final pH should be alkaline to ensure the complete deprotonation of the Valine carboxylic acid group (pKa ~2.39) and the protonation of the amino group (pKa ~9.74).[1]
-
Solubility Issues: Valine sodium salt is generally soluble in water. If the reaction is performed in a solvent in which the salt is highly soluble, it can be challenging to induce crystallization and isolation. Conversely, if the starting L-Valine has limited solubility in the chosen solvent, the reaction may be slow or incomplete.
-
Co-precipitation of Impurities: The presence of other amino acids, such as leucine and isoleucine, which are common impurities in commercial Valine, can interfere with the crystallization of the desired product.[1]
-
Hydrolysis during Workup: Although less common under standard conditions, prolonged exposure to harsh acidic or basic conditions at elevated temperatures during workup could potentially lead to degradation.
Experimental Workflow for Optimizing Yield
Caption: Workflow for optimizing the yield of Valine sodium salt.
Troubleshooting Steps & Recommendations
| Parameter | Recommendation | Rationale |
| Stoichiometry | Use a slight molar excess (1.0 to 1.05 equivalents) of sodium hydroxide. | Ensures the equilibrium shifts towards the formation of the sodium salt. |
| pH Control | Monitor the pH throughout the addition of the base, aiming for a final pH above 10. | Confirms the complete deprotonation of the carboxylic acid group of Valine. |
| Solvent System | Consider a mixed solvent system, such as water-ethanol. | Valine is soluble in water, and the addition of a less polar solvent like ethanol can reduce the solubility of the resulting salt, facilitating precipitation. |
| Crystallization | After the reaction, slowly add an anti-solvent (e.g., isopropanol, acetone) to the aqueous solution to induce crystallization. | Decreases the solubility of the ionic salt, promoting its precipitation out of the solution. |
| Temperature | Perform the crystallization at a reduced temperature (e.g., 0-4 °C). | Lower temperatures generally decrease the solubility of salts, leading to a higher recovery of the crystalline product. |
Problem 2: Product Impurity and Coloration
Q: Our synthesized Valine sodium salt has a slight yellow tint and HPLC analysis shows the presence of unknown impurities. What could be the cause and how can we obtain a pure, white product?
A: Coloration and impurities in the final product can arise from the starting materials, side reactions, or degradation during the process.
-
Starting Material Purity: The purity of the initial L-Valine is critical. Commercial L-Valine, often produced via fermentation, can contain residual media components or related amino acids like leucine and isoleucine.[1][2][3]
-
Side Reactions: Although Valine is relatively stable, impurities can be introduced through side reactions. For instance, if the reaction is carried out at high temperatures for extended periods in the presence of reducing sugars (if present as impurities in the starting material), Maillard reactions could occur, leading to colored byproducts.
-
Incomplete Removal of Protecting Groups: If the Valine was synthesized chemically and protecting groups were used, their incomplete removal can result in impurities.[4][5]
-
Contamination from Equipment: Ensure all glassware and equipment are scrupulously clean to avoid cross-contamination.
Purification Protocol
-
Recrystallization: This is one of the most effective methods for purifying crystalline solids.
-
Dissolve the impure Valine sodium salt in a minimal amount of a suitable hot solvent (e.g., water or a water/ethanol mixture).
-
If there are insoluble impurities, perform a hot filtration.
-
Allow the solution to cool slowly to form crystals.
-
Collect the crystals by filtration and wash with a small amount of cold solvent.
-
-
Activated Carbon Treatment: To remove colored impurities.
-
Dissolve the crude product in water.
-
Add a small amount of activated carbon (typically 1-5% by weight).
-
Heat the suspension gently with stirring for a short period (15-30 minutes).
-
Filter the hot solution through a pad of celite to remove the activated carbon.
-
Proceed with crystallization as described above.
-
-
Ion-Exchange Chromatography: For removing other amino acid impurities.
-
This is a more advanced technique but is highly effective for separating amino acids.[6]
-
Logical Flow for Impurity Removal
Caption: Decision-making workflow for the purification of Valine sodium salt.
Problem 3: Difficulty in Handling the Final Product (Hygroscopic Nature)
Q: The isolated Valine sodium salt is very hygroscopic and difficult to handle and weigh accurately. Is this expected, and what are the best practices for handling and storage?
A: Yes, the hygroscopic nature of amino acid salts is a common challenge. The presence of ionic groups (carboxylate and sodium ions) makes them prone to absorbing moisture from the atmosphere.
Best Practices for Handling and Storage
-
Drying: Ensure the product is thoroughly dried under vacuum at a slightly elevated temperature (e.g., 40-50 °C) to remove any residual water or solvent. Thermogravimetric analysis (TGA) can be used to confirm the absence of volatiles.[7]
-
Controlled Atmosphere: Handle the dried product in a low-humidity environment, such as a glove box or a dry room.
-
Storage: Store the Valine sodium salt in a tightly sealed container, preferably in a desiccator containing a suitable drying agent (e.g., silica gel, phosphorus pentoxide). For long-term storage, consider sealing under an inert atmosphere (e.g., nitrogen or argon). L-Valine itself has been shown to be stable for extended periods under controlled conditions.[8]
-
Weighing: When weighing, do so as quickly as possible. Using a weighing boat with a lid can help minimize moisture absorption during transfer.
Frequently Asked Questions (FAQs)
Q1: What is the ideal solvent for the synthesis of Valine sodium salt?
A1: The ideal solvent is one in which the starting L-Valine has reasonable solubility and the resulting sodium salt has lower solubility to facilitate crystallization. A mixture of water and a water-miscible organic solvent like ethanol or isopropanol often provides a good balance. Pure water can be used, but isolation may require evaporation of a larger volume of solvent or the addition of an anti-solvent.
Q2: How can I confirm the formation of Valine sodium salt and its purity?
A2: A combination of analytical techniques should be used:
-
pH Measurement: A simple initial check is that an aqueous solution of the product should be alkaline.
-
FT-IR Spectroscopy: Compare the spectrum of your product with that of L-Valine. You should see a shift in the carboxylic acid carbonyl peak (around 1700-1750 cm⁻¹) to the carboxylate anion stretch (around 1550-1610 cm⁻¹).
-
NMR Spectroscopy: ¹H and ¹³C NMR can confirm the structure. In D₂O, the chemical shifts of the protons and carbons near the carboxylate group will change upon salt formation.
-
HPLC: High-Performance Liquid Chromatography can be used to assess purity and quantify any unreacted Valine or other impurities.[9] Chiral HPLC can be used to confirm the enantiomeric purity.[1][10]
-
Elemental Analysis: This will provide the elemental composition (C, H, N, Na) which can be compared to the theoretical values for Valine sodium salt.
Q3: What are the typical impurities I should be aware of in the starting L-Valine?
A3: The most common impurities in L-Valine, especially from fermentation sources, are other branched-chain amino acids like L-leucine and L-isoleucine due to their similar biosynthetic pathways.[1][2] Other potential impurities include those from the fermentation medium or side products from chemical synthesis.
Q4: Can I use sodium bicarbonate or sodium carbonate instead of sodium hydroxide?
A4: Yes, weaker bases like sodium bicarbonate or sodium carbonate can be used. The reaction with these bases will produce carbonic acid, which decomposes to water and carbon dioxide (effervescence). This can be a gentler method, but it may be slower and require heating to drive the reaction to completion. The choice of base can also influence the final pH and the ease of crystallization.
Q5: What are the stability considerations for Valine sodium salt solutions?
A5: Aqueous solutions of Valine sodium salt are generally stable. However, like most amino acid solutions, they can be susceptible to microbial growth over time if not stored properly. For long-term storage of solutions, it is advisable to filter-sterilize (0.22 µm filter) and store at low temperatures (2-8 °C) or frozen.[11] The stability of L-valine in different compositions has been studied and found to be good under various conditions.[8]
References
-
Gao, C., et al. (2021). Engineering of microbial cells for L-valine production: challenges and opportunities. Microbial Cell Factories, 20(1), 172. Available at: [Link]
-
Vaia. (n.d.). What problems might you foresee if you tried to synthesize L-alanyl-L-valine directly from its two component amino acids? Vaia. Available at: [Link]
-
Schwendinger, M. G., & Rode, B. M. (1992). Investigations on the mechanism of the salt-induced peptide formation. Origins of Life and Evolution of the Biosphere, 22(6), 349-359. Available at: [Link]
-
HELIX Chromatography. (n.d.). HPLC Methods for analysis of Valine. HELIX Chromatography. Available at: [Link]
-
Wang, Z., et al. (2016). Isolation and characterization of L-valine-degrading Candida maltosa DLPU-zpb for D-valine preparation from DL-valine. Scientific Reports, 6, 39593. Available at: [Link]
-
Khalil, M. M., et al. (2015). Protonation constants of L-Valine and stability constants of its complexes in the absence and in the presence 0.1M NaCl (Ionic strength) with some transition metal ions in aqueous medium at different temperatures. Journal of Basic and Environmental Sciences, 2, 1-10. Available at: [Link]
-
Washburn, L. C., et al. (1983). Production of L-[1-11C]valine by HPLC resolution. Journal of Nuclear Medicine, 24(11), 1045-1050. Available at: [Link]
-
Wageningen University & Research. (2023). Stability of six batches of L-valine in three different feed compositions at two climate conditions during three months storage: Chemical, physical and microbiological at two climate conditions during three months. Wageningen Food & Biobased Research. Available at: [Link]
-
Gao, C., et al. (2021). Engineering of microbial cells for L-valine production: challenges and opportunities. Microbial Cell Factories, 20(172). Available at: [Link]
-
Veeprho. (n.d.). Valine Impurities and Related Compound. Veeprho. Available at: [Link]
-
Pharmaffiliates. (n.d.). Valine-impurities. Pharmaffiliates. Available at: [Link]
-
Abualhasan, M., et al. (2020). Analytical Method Development for Sodium Valproate through Chemical Derivatization. International Journal of Analytical Chemistry. Available at: [Link]
-
Pharmaffiliates. (n.d.). Valine-impurities. Pharmaffiliates. Available at: [Link]
- Ajinomoto Co., Inc. (1997). U.S. Patent No. 5,689,001. U.S. Patent and Trademark Office.
- Ningxia Eppen Biotech Co., Ltd. (2012). CN Patent No. 101798273B. Google Patents.
-
Lorenz, H., et al. (2023). Solid Phase and Stability Investigation of a Co-Crystal in the l-Valine/l-Leucine System. Crystals, 13(11), 1584. Available at: [Link]
-
Khalil, M. M., et al. (2019). Potentiometric Studies on Stability Constant of the Complexes of Some Essential Transition Metal Ions with L-Valine. Journal of Pure & Applied Sciences, 12(2), 1-6. Available at: [Link]
-
Abualhasan, M., et al. (2020). Analytical Method Development for Sodium Valproate through Chemical Derivatization. International Journal of Analytical Chemistry. Available at: [Link]
-
Alm-Ramírez, D., et al. (2021). Equilibrium and Kinetic Study of l- and d-Valine Adsorption in Supramolecular-Templated Chiral Mesoporous Materials. Materials, 14(2), 359. Available at: [Link]
Sources
- 1. veeprho.com [veeprho.com]
- 2. Engineering of microbial cells for L-valine production: challenges and opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. vaia.com [vaia.com]
- 5. 6 peptide impurities that appear during the synthesis & storage of peptides: | MolecularCloud [molecularcloud.org]
- 6. CN101798273B - Valine purification method - Google Patents [patents.google.com]
- 7. Equilibrium and Kinetic Study of l- and d-Valine Adsorption in Supramolecular-Templated Chiral Mesoporous Materials [mdpi.com]
- 8. research.wur.nl [research.wur.nl]
- 9. helixchrom.com [helixchrom.com]
- 10. Production of L-[1-11C]valine by HPLC resolution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
Addressing batch-to-batch variability of Valine sodium salt
A Senior Application Scientist's Guide to Addressing Batch-to-Batch Variability
Welcome to the technical support center for Valine Sodium Salt. This guide is designed for researchers, scientists, and drug development professionals who rely on the consistent performance of this critical raw material. Batch-to-batch variability can introduce significant, often subtle, deviations in experimental outcomes, compromising data integrity and delaying research milestones.
As application scientists with extensive field experience, we understand that a Certificate of Analysis (CoA) is a starting point, not a guarantee of performance in your specific application. This guide moves beyond the CoA to provide a framework for understanding, identifying, and mitigating the impact of variability. We will explore the causality behind common issues and provide robust, self-validating protocols to empower you to take control of your experimental systems.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses the most common issues encountered by users of Valine Sodium Salt. Each answer provides a scientific rationale and actionable troubleshooting steps.
Q1: We observed a significant difference in cell growth and viability in our cell culture media prepared with a new lot of Valine Sodium Salt compared to the previous one. The supplier's CoA looks identical for both lots. What could be the cause?
A1: This is a classic and challenging issue where a raw material meets general specifications but fails in a specific, sensitive application. While the CoAs may appear identical, they often do not test for all parameters critical to cell culture performance. The root cause typically lies in trace-level impurities or subtle physicochemical differences not captured by standard QC tests.
Potential Root Causes & Scientific Rationale:
-
Endotoxins: Gram-negative bacteria are often used in the fermentation process to produce L-Valine. Inadequate purification can leave behind endotoxins (lipopolysaccharides), which are potent pyrogens that can induce inflammatory responses and cell death, even at picogram-per-milliliter concentrations.[1] Standard compendial tests on the powder may not reflect the final endotoxin level in your prepared medium.
-
Trace Metal Impurities: Heavy metals (e.g., lead, mercury, arsenic) can leach from equipment during manufacturing or be present in raw materials. These can be cytotoxic by disrupting enzyme function and inducing oxidative stress.
-
Unidentified Organic Impurities: The synthesis and purification of Valine can leave behind related amino acids (e.g., Leucine, Isoleucine, Alanine)[2] or residual solvents. While often benign, certain impurities could interfere with specific cellular metabolic pathways. The "Purity by HPLC" value on a CoA may not resolve all closely-related impurities.
-
Bioavailability Issues: Although less common, variations in the salt form or residual counter-ions could subtly affect the ionic strength and pH of the final medium, influencing nutrient uptake by cells.
Troubleshooting & Resolution Workflow:
-
Quarantine the New Lot: Immediately stop using the suspect lot for critical experiments.
-
Confirm the Observation: Repeat the experiment using the new lot, the old (trusted) lot, and a control from a third lot or different supplier, if possible. This confirms the issue is tied to the material and not experimental error.[3]
-
Perform Endotoxin Testing: Use a Limulus Amebocyte Lysate (LAL) assay on your final, sterile-filtered cell culture medium prepared with the new lot. This is a critical self-validating step.
-
Request a Full Impurity Profile: Contact the supplier's technical support and request a more detailed impurity profile for the specific lot, including data on elemental impurities and residual solvents. Compare this to the profile of a known good lot.
-
Conduct an In-House Identity and Purity Check: If the issue persists, perform a comparative analysis of the old and new lots using the protocols provided below (see Protocol 1: Comparative Purity Analysis by HPLC ).
Q2: A new batch of Valine Sodium Salt is proving difficult to dissolve compared to our previous stock. It requires more time and heating. Why is this happening?
A2: Solubility issues are typically related to the physical properties of the crystalline powder, which can vary significantly between batches even if the chemical purity is identical.
Potential Root Causes & Scientific Rationale:
-
Crystal Polymorphism: Solid materials can exist in different crystal forms, or polymorphs, which have the same chemical composition but different crystal lattice structures. These forms can have different thermodynamic properties, including solubility and dissolution rate. The crystallization step during manufacturing is a critical control point for polymorphism.[4][5]
-
Particle Size and Surface Area: Batches with larger crystals (smaller surface area) will dissolve more slowly than batches with smaller, finer particles (larger surface area). Milling and sieving processes during manufacturing control this parameter.
-
Moisture Content: Valine Sodium Salt is hygroscopic and can absorb atmospheric moisture. While a small amount of water can sometimes aid initial wetting, excessive clumping due to moisture absorption can hinder dissolution by reducing the effective surface area exposed to the solvent.
Troubleshooting & Resolution Workflow:
-
Visual Inspection: Compare the new and old lots side-by-side. Look for differences in crystallinity, particle size (e.g., fine powder vs. granular), and clumping.
-
Review the CoA: Check the moisture content (often determined by Karl Fischer titration) on the CoAs for both lots. A significantly higher value in the new lot could indicate improper storage or packaging.
-
Standardize Your Dissolution Protocol: To ensure you are making a fair comparison, implement a standardized protocol. See Protocol 2: Standardized Solubility & pH Measurement below. This creates a baseline for evaluating all incoming lots.
-
Gentle Heating & pH Adjustment: Valine's solubility is pH-dependent.[6] Ensure your dissolution buffer pH is appropriate. Gentle warming (e.g., to 37°C) can increase the rate of dissolution, but avoid boiling, which can cause degradation.[7]
Q3: The pH of our buffered solution is consistently lower when prepared with a new lot of Valine Sodium Salt. Why would this occur?
A3: A downward shift in pH suggests the presence of an acidic impurity or a difference in the stoichiometry of the salt. Valine Sodium Salt is formed by reacting L-Valine with a sodium base (like sodium hydroxide).[8]
Potential Root Causes & Scientific Rationale:
-
Incomplete Reaction: If the reaction between L-Valine (an amino acid, which is zwitterionic but has an acidic carboxyl group) and the sodium base is incomplete, there may be residual, unreacted L-Valine in the final product. This will lower the pH of the solution.
-
Residual Acidic Reagents: Acids, such as hydrochloric or sulfuric acid, may be used during the purification or resolution steps of manufacturing.[9] Inadequate removal of these reagents can lead to acidic residues in the final product.
-
Incorrect Salt Form: While unlikely, manufacturing errors could potentially lead to a different salt stoichiometry (e.g., a hemi-sodium salt instead of a mono-sodium salt), which would alter the solution's pH.
Troubleshooting & Resolution Workflow:
-
Standardize pH Measurement: Use the protocol below (Protocol 2 ) to confirm the pH shift under controlled conditions. Ensure your pH meter is properly calibrated with fresh buffers.
-
Perform a Titration: Titrate a solution of the suspect Valine Sodium Salt with a standardized base (e.g., 0.1 M NaOH). The titration curve can reveal the presence of excess acid and help quantify it. Compare this to the curve from a known good lot.
-
Contact the Supplier: This is a significant quality deviation. Report the lot number and your findings to the manufacturer. A pH shift indicates a potential issue with their process control and warrants an investigation on their end.[10][11]
Visualizing the Problem: Manufacturing & Troubleshooting
Understanding the potential sources of variability and having a logical workflow to investigate them are crucial for efficient problem-solving.
Sources of Manufacturing Variability
Caption: A logical workflow for troubleshooting batch-to-batch variability issues.
Quantitative Data & Specifications
A supplier's CoA provides key information. Understanding these parameters helps in evaluating different lots.
| Parameter | Typical Specification Range | Method | Potential Impact of Deviation |
| Assay (Purity) | 98.5% - 101.5% | HPLC, Titration | Lower purity may indicate higher levels of impurities affecting performance. |
| Optical Rotation | Varies (specific to L-Valine) | Polarimetry | Incorrect rotation suggests chiral impurity (D-Valine), which is not biologically active in most systems. |
| pH (5% solution) | 8.0 - 10.0 | Potentiometry | Out-of-spec pH indicates acidic/basic impurities or incorrect salt formation. [12] |
| Loss on Drying / Moisture | ≤ 0.5% | Karl Fischer | High moisture can affect stability, accurate weighing, and dissolution. |
| Residue on Ignition | ≤ 0.1% | Gravimetry | High residue may indicate excess inorganic salts. |
| Heavy Metals | ≤ 10 ppm | ICP-MS, AAS | Cytotoxicity, interference with enzymatic reactions. |
| Endotoxins | ≤ 0.25 EU/mg (for cell culture grade) | LAL Test | Can cause significant cell toxicity and inflammatory responses. [1] |
Note: These are typical ranges. Always refer to the specific grade and supplier documentation for your material. [2]
Key Experimental Protocols
These protocols provide a framework for in-house verification and comparison of different lots.
Protocol 1: Comparative Purity Analysis by HPLC
This protocol uses Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with pre-column derivatization, a common method for amino acid analysis. [13]It allows for the sensitive detection of the primary component and potential amino acid impurities.
Objective: To compare the purity and impurity profiles of two or more lots of Valine Sodium Salt.
Materials:
-
Valine Sodium Salt (Lots A, B, etc.)
-
HPLC-grade water and acetonitrile
-
Derivatizing agent (e.g., o-Phthaldialdehyde/OPA or Phenylisothiocyanate/PITC)
-
Appropriate buffers (e.g., sodium acetate)
-
RP-HPLC system with a UV or Fluorescence detector
-
C18 analytical column (e.g., 4.6 x 150 mm, 5 µm)
Methodology:
-
Standard & Sample Preparation:
-
Accurately prepare a 1 mg/mL stock solution of each lot in HPLC-grade water.
-
Create a working solution by diluting the stock to ~50 µg/mL.
-
Prepare a system suitability standard containing Valine and potential impurities (e.g., Leucine, Isoleucine, Alanine) at known concentrations.
-
-
Derivatization (Example using OPA):
-
In an autosampler vial, mix 100 µL of the working solution with 400 µL of OPA derivatizing reagent.
-
Allow the reaction to proceed for exactly 2 minutes at room temperature before injection. NOTE: Derivatization time is critical and must be consistent for all samples.
-
-
HPLC Conditions:
-
Mobile Phase A: 50 mM Sodium Acetate, pH 6.5
-
Mobile Phase B: Acetonitrile
-
Gradient: Start at 10% B, ramp to 50% B over 20 minutes, hold for 2 minutes, then return to initial conditions and re-equilibrate.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Injection Volume: 10 µL
-
Detection: Fluorescence (Excitation: 340 nm, Emission: 455 nm)
-
-
Data Analysis:
-
Run the system suitability standard to confirm resolution between Valine and potential impurities.
-
Inject each sample lot in triplicate.
-
Compare the chromatograms. Look for:
-
Main Peak Area: Is the area of the Valine peak consistent between lots?
-
New Peaks: Does the suspect lot show any new impurity peaks that are absent in the good lot?
-
Known Impurity Peaks: Are the levels of any known impurities (identified by the standard) higher in the suspect lot?
-
-
Calculate the % purity for each lot by dividing the area of the main peak by the total area of all peaks.
-
Protocol 2: Standardized Solubility & pH Measurement
This protocol establishes a reproducible method to assess the fundamental physical and chemical properties of the powder in solution.
Objective: To quantitatively measure and compare the dissolution time and resulting pH of different lots of Valine Sodium Salt under controlled conditions.
Materials:
-
Valine Sodium Salt (Lots A, B, etc.)
-
High-purity, deionized water (18.2 MΩ·cm)
-
Calibrated analytical balance
-
Calibrated pH meter with a temperature probe
-
Standardized volumetric flasks (e.g., 100 mL, Class A)
-
Stir plate and identical magnetic stir bars
-
Stopwatch
Methodology:
-
System Preparation:
-
Calibrate the pH meter using fresh pH 7.00 and pH 10.00 buffers.
-
Allow the deionized water to equilibrate to a controlled room temperature (e.g., 22 ± 1°C). Record the temperature.
-
-
Sample Preparation & Measurement:
-
Accurately weigh 5.00 g of Valine Sodium Salt powder.
-
Place 90 mL of the temperature-equilibrated water into a 100 mL volumetric flask.
-
Place the flask on a stir plate and add the stir bar. Set a consistent, moderate stir speed (e.g., 250 RPM) that creates a vortex without splashing.
-
Simultaneously add the 5.00 g of powder to the flask and start the stopwatch.
-
Stop the time when the last visible particle has completely dissolved. Record this as the "Dissolution Time".
-
Carefully add water to the 100 mL mark, cap, and invert 10 times to ensure homogeneity.
-
Measure the pH and temperature of the final solution. Record both values.
-
-
Data Analysis:
-
Repeat the entire procedure in triplicate for each lot being tested.
-
Compile the results in a table for easy comparison.
-
Use a t-test or ANOVA to determine if the differences in Dissolution Time and pH between lots are statistically significant.
-
References
- Vertex AI Search. (n.d.). Raw Material Qualification in Pharma: Full Lifecycle Approach.
- RegMedNet. (2021, September 21). Raw material validation: ask the experts.
- Scribd. (n.d.). Validation of Raw Materials.
- Slideshare. (n.d.). Raw Material Validation.
- PCI. (2024, September 25). Process Validation in Pharma Industry: A Complete Guide.
- AltaBioscience. (n.d.). Method considerations for the analysis of amino acids.
- Pickering Laboratories. (n.d.). Amino Acid Analysis Part 1.
- PubMed. (2005, May 15). Chromatographic determination of amino acids in foods.
- bevital. (n.d.). State-of-the-art of high-performance liquid chromatographic analysis of amino acids in physiological samples.
- Google Patents. (n.d.). CN1477096A - Method for preparing L-valine and D-valine by chemical resolution.
- Bonatech. (n.d.). Valine Purification.
- Chemistry World. (2024, April 10). How to troubleshoot experiments.
- Journal of Solution Chemistry. (2023, August 23). Appraisal of ionic behaviors of aqueous sodium and potassium valinate conductometrically.
- Google Patents. (n.d.). CN101798273B - Valine purification method.
- COFCO Technology & Industry. (n.d.). L-Valine Production Solution.
- Sigma-Aldrich. (n.d.). Peptide Stability and Potential Degradation Pathways.
- PubMed. (2006, May 4). Similarity of salt influences on the pH of buffers, polyelectrolytes, and proteins.
- Merck Millipore. (n.d.). L-Valine non-animal source, meets EP, JP, USP testing specifications.
- ResearchGate. (n.d.). Effect of Sodium Hydroxide on the Solubilities of L‐Isoleucine, L‐Leucine, and L‐Valine.
- Journal of Biological Chemistry. (n.d.). THE SOLUBILITY OF d-VALINE IN WATER.
Sources
- 1. L -Valine non-animal source, meets EP, JP, USP testing specifications, cell culture mammalian, 98.5-101.0 72-18-4 [merckmillipore.com]
- 2. CN101798273B - Valine purification method - Google Patents [patents.google.com]
- 3. How to troubleshoot experiments | Careers | Chemistry World [chemistryworld.com]
- 4. bona-filtration.com [bona-filtration.com]
- 5. THE SOLUBILITY OF d-VALINE IN WATER - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Peptide Stability and Potential Degradation Pathways [sigmaaldrich.com]
- 8. wjarr.com [wjarr.com]
- 9. CN1477096A - Method for preparing L-valine and D-valine by chemical resolution - Google Patents [patents.google.com]
- 10. Raw Material Qualification in Pharma: Full Lifecycle Approach – Pharma Validation [pharmavalidation.in]
- 11. Process Validation in Pharma Industry: A Complete Guide [adragos-pharma.com]
- 12. Similarity of salt influences on the pH of buffers, polyelectrolytes, and proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. bevital.no [bevital.no]
Validation & Comparative
Physicochemical Profiling: The Causality of Salt Formation
As a Senior Application Scientist, selecting the appropriate amino acid derivative is rarely a simple matter of stoichiometric equivalence; it is a strategic decision that impacts formulation stability, cellular metabolism, and pharmacokinetic profiles.
This comparative guide provides an in-depth technical analysis of L-Valine versus Valine Sodium Salt , designed to help drug development professionals and bioprocess engineers navigate the physicochemical bottlenecks of branched-chain amino acid (BCAA) integration.
L-Valine is an essential, non-polar aliphatic amino acid. In its native state at physiological pH, it exists as a zwitterion. The strong intermolecular hydrogen bonding within its crystalline lattice restricts its aqueous solubility to approximately 88.5 g/L at 25°C[1].
In high-density biomanufacturing or highly concentrated liquid drug formulations, this solubility limit becomes a critical bottleneck, often leading to spontaneous precipitation during cold storage. To circumvent this, the carboxylate group is deprotonated and paired with a sodium cation to form Valine Sodium Salt [2]. This structural modification disrupts the zwitterionic lattice energy, drastically increasing aqueous solubility, albeit at the cost of introducing a highly alkaline pH and additional osmotic load.
Table 1: Quantitative Physicochemical Comparison
| Parameter | L-Valine (Zwitterionic) | Valine Sodium Salt (Anionic) |
| IUPAC Name | (2S)-2-amino-3-methylbutanoic acid[1] | Sodium (2S)-2-amino-3-methylbutanoate[2] |
| PubChem CID | 6287[1] | 23681573[2] |
| Molecular Weight | 117.15 g/mol [1] | 139.13 g/mol [2] |
| Aqueous Solubility (25°C) | 88.5 g/L[1] | >300 g/L (Highly Soluble) |
| Solution pH (100 g/L) | 5.5 – 6.5 | 9.0 – 11.0 (Alkaline) |
| Primary Application | Standard cell culture media, dietary supplements | High-concentration bioreactor feeds, prodrug synthesis |
Pharmacokinetics & Bioavailability in Drug Development
In pharmaceutical formulation, the choice between the free acid and the sodium salt dictates the initial dissolution kinetics. While both compounds ultimately deliver bioavailable L-Valine to the systemic circulation, the sodium salt dissolves significantly faster in the aqueous environment of the gastrointestinal tract. Furthermore, valine and its salt derivatives are frequently utilized as functional excipients or conjugated into prodrugs (e.g., Valacyclovir or N-dodecanoyl valinate[3]) to exploit the LAT1/B0AT1 peptide transporters for enhanced intestinal permeation.
Figure 1: Pharmacokinetic absorption pathway comparing L-Valine and Valine Sodium Salt.
Self-Validating Experimental Protocols
To objectively evaluate the efficacy of these two variants, the following experimental protocols are designed as self-validating systems . They include internal controls to ensure that observed biological effects are due to the amino acid itself, rather than confounding variables like osmotic shock or pH shifts.
Protocol 1: Maximum Solubility and Cold-Storage Stability Assay
Causality: Bioprocessing feeds are often formulated at room temperature but stored at 4°C. We must determine the precipitation threshold at 4°C to prevent bioreactor feed-line clogging.
-
Preparation: Prepare escalating concentrations (50 g/L to 200 g/L) of L-Valine and Valine Sodium Salt in separate sterile glass vessels using Milli-Q water.
-
Titration (Internal Control): Because the sodium salt will spike the pH to >9.0, titrate the solution back to pH 7.0 using 1M HCl. Validation Metric: Track the volume of HCl added, as the resulting NaCl will increase the solution's osmolality.
-
Thermal Cycling: Incubate all solutions at 25°C for 2 hours with continuous agitation, then transfer to 4°C for 72 hours.
-
Quantification: Centrifuge at 10,000 x g for 10 minutes. Measure the supernatant concentration via HPLC.
-
Expected Outcome: L-Valine will precipitate at concentrations exceeding ~83 g/L at 4°C, whereas the sodium salt will remain in solution, proving its superior utility for concentrated liquid feeds.
Protocol 2: In Vitro CHO Cell Growth Kinetics (Fed-Batch)
Causality: We must prove that the sodium ion load introduced by the salt does not inhibit monoclonal antibody (mAb) translation through osmotic stress.
-
Inoculation: Seed CHO-K1 cells in a 2L bioreactor at
cells/mL in a chemically defined, valine-depleted basal medium. -
Equimolar Feeding: On Day 3, initiate continuous feeding.
-
Test Arm A: 150 mM L-Valine feed (requires high volume due to solubility limits).
-
Test Arm B: 150 mM Valine Sodium Salt feed (low volume, highly concentrated).
-
-
Filtration: Pass feeds through a 0.22 µm Polyethersulfone (PES) filter. Causality: PES is chosen for its low protein/amino acid binding properties, ensuring no loss of titer.
-
Validation Metrics (Self-Correction): Monitor bioreactor osmolality daily. If Test Arm B exceeds 400 mOsm/kg due to the sodium load, dilute the feed rate. This isolates the metabolic efficacy of the valine from osmotic shock.
-
Analysis: Measure daily viable cell density (VCD) via Trypan Blue exclusion and mAb titer via Protein A HPLC.
Figure 2: Self-validating experimental workflow for evaluating bioprocessing efficacy.
Conclusion & Strategic Recommendations
For standard, low-concentration applications (such as basal cell culture media or oral dietary supplements), L-Valine remains the gold standard due to its zwitterionic buffering capacity and lack of extraneous sodium ions.
However, for advanced biomanufacturing requiring >10x concentrated feeds, or pharmaceutical formulations requiring rapid aqueous dissolution, Valine Sodium Salt is the superior choice. When adopting the sodium salt, engineers must implement rigorous osmolality monitoring and pH counter-titration to offset the alkaline and osmotic shifts inherent to the deprotonated molecule.
References
-
PubChem, "L-Valine | C5H11NO2 | CID 6287", National Institutes of Health. Available at:[Link]
-
Wikipedia, "Valine", Wikimedia Foundation. Available at:[Link]
-
BDMAEE, "l-valine physical property data", BDMAEE. Available at:[Link]
-
PubChem, "Sodium 2-amino-3-methylbutanoate | CID 23681573", National Institutes of Health. Available at:[Link]
-
New Drug Approvals, "Aciclovir and Valacyclovir Synthesis", New Drug Approvals. Available at:[Link]
-
PubChem, "N-dodecanoyl valinate | CID 23693559", National Institutes of Health. Available at:[Link]
Sources
Valine sodium salt as a negative or positive control in assays
Title: Valine Sodium Salt in Biochemical Assays: A Comprehensive Guide to Positive and Negative Controls
Executive Summary
In assay design, the selection of appropriate controls is paramount for data integrity. Valine sodium salt—a highly soluble, pH-neutral derivative of the branched-chain amino acid (BCAA) L-valine[1]—serves dual, context-dependent roles in biochemical and cellular assays. This guide provides a rigorous comparison of valine sodium salt's performance as a negative control in leucine-sensing pathways (mTORC1)[2] and as a positive control in transporter (LAT1)[3] and enzymatic (BCAT)[4] assays.
Rationale for the Sodium Salt Formulation
Using the free acid form of BCAAs often requires acidic or heated dissolution, which can introduce confounding variables (e.g., osmotic stress, pH shifts, or thermal degradation) into sensitive cellular assays. Valine sodium salt offers superior aqueous solubility, allowing researchers to prepare highly concentrated stock solutions (>200 mM) that maintain physiological pH. This ensures that observed phenotypes are strictly driven by the amino acid's molecular interactions rather than solvent artifacts[1].
Valine as a Negative Control: mTORC1 Signaling and Sestrin2 Sensing
Mechanistic Causality The mechanistic target of rapamycin complex 1 (mTORC1) is a master regulator of cellular metabolism. Its activation is tightly coupled to amino acid availability. Sestrin2 acts as a highly specific intracellular leucine sensor[2]. When leucine binds to Sestrin2 (Kd ~20 µM), it induces a conformational change that disrupts the Sestrin2-GATOR2 complex, liberating GATOR2 to activate mTORC1[2].
Despite structural similarities, valine lacks the specific aliphatic chain length required to effectively bind the Sestrin2 pocket. Consequently, valine fails to disrupt the Sestrin2-GATOR2 complex at physiological concentrations[2]. Therefore, valine sodium salt is the gold-standard negative control in mTORC1 assays to definitively prove that activation is leucine-specific, controlling for general BCAA metabolic effects or osmolarity changes.
Self-Validating Protocol: In Vitro Sestrin2-GATOR2 Disruption Assay
-
Complex Purification : Isolate the Sestrin2-GATOR2 complex from HEK-293T cells expressing FLAG-tagged Sestrin2 using anti-FLAG immunoprecipitation[2].
-
Equilibration : Wash the beads in cytosolic buffer (pH 7.4) lacking amino acids.
-
Treatment Application : Aliquot the bead-bound complexes and treat with 300 µM of either L-Leucine (Target), Valine sodium salt (Negative Control), or vehicle (Baseline) for 30 minutes at 4°C[2].
-
Elution & Detection : Elute the complexes and perform immunoblotting for GATOR2 components (e.g., WDR24) and Sestrin2.
-
Validation : A self-validating assay will show a loss of WDR24 signal in the leucine-treated lane (complex disrupted) but retained WDR24 signal in the valine-treated lane (complex intact).
Caption: Logical relationship of Leucine vs. Valine on the Sestrin2-mTORC1 signaling axis.
Quantitative Comparison: Amino Acid Efficacy on Sestrin2
| Amino Acid | Role in Assay | Sestrin2 Binding Affinity (Kd) | mTORC1 Activation Potential |
| L-Leucine | Target / Positive Activator | ~20 µM | High |
| L-Isoleucine | Weak Activator | ~500 µM | Low |
| Valine Sodium | Negative Control | >1000 µM | Negligible |
Valine as a Positive Control: LAT1 (SLC7A5) Transport Assays
Mechanistic Causality The L-type amino acid transporter 1 (LAT1) is an obligate antiporter that facilitates the cellular influx of large neutral amino acids[5]. Because LAT1 is overexpressed in numerous malignancies to fuel rapid growth, it is a prime target for drug discovery[5]. Valine is a canonical, high-affinity substrate for LAT1[3]. In competitive uptake assays designed to screen novel LAT1 inhibitors or substrates, an excess of unlabeled valine sodium salt acts as a positive control for competition , effectively saturating the transporter and establishing the assay's maximum inhibition baseline.
Self-Validating Protocol: LAT1 Competitive Uptake Assay
-
Cell Preparation : Seed LAT1-expressing cells (e.g., MB cell lines) in 24-well plates and grow to 80% confluency[6].
-
Starvation : Wash cells twice with warm, amino acid-free Hank's Balanced Salt Solution (HBSS) and incubate for 15 minutes to deplete intracellular amino acid pools.
-
Transport Initiation : Add HBSS containing 1 µM [14C]-L-Leucine (tracer) spiked with either:
-
Termination : After exactly 3 minutes, terminate transport by washing rapidly with ice-cold HBSS containing 1 mM unlabeled leucine.
-
Quantification : Lyse cells in 0.1 M NaOH and measure radioactivity via liquid scintillation counting.
-
Validation : Valine must reduce[14C]-L-Leucine uptake to near-background levels, while Alanine should not affect uptake, validating the transporter's functional specificity.
Caption: Step-by-step workflow for the LAT1 competitive transport assay using Valine as a control.
Valine as a Positive Control: BCAT Enzyme Activity Assays
Mechanistic Causality Branched-chain aminotransferases (BCATs) utilize pyridoxal 5'-phosphate (PLP) to reversibly catalyze the transamination of BCAAs to their respective α-keto acids, transferring the amino group to α-ketoglutarate to form glutamate[4]. When characterizing recombinant BCAT kinetics or screening for BCAT inhibitors, valine sodium salt is utilized as a highly soluble, standardized substrate (positive control) to drive the forward reaction[7].
Self-Validating Protocol: Spectrophotometric BCAT Assay
-
Reaction Mixture : Prepare a buffer containing 50 mM Tris-HCl (pH 8.5), 10 mM α-ketoglutarate, 0.1 mM PLP, and 10 mM Valine sodium salt (Positive Control Substrate)[4].
-
Coupling System : Add NADH (0.2 mM) and an excess of glutamate dehydrogenase (GDH). The GDH will consume the glutamate produced by BCAT, oxidizing NADH to NAD+.
-
Initiation : Add the purified BCAT enzyme to the thermostated cuvette (25°C)[4].
-
Measurement : Monitor the decrease in absorbance at 340 nm (NADH oxidation) continuously for 5 minutes.
-
Validation : A parallel reaction omitting Valine sodium salt must show zero change in absorbance, confirming that NADH oxidation is strictly coupled to valine transamination.
Quantitative Comparison: BCAT Substrate Kinetics
| Substrate | Role in Assay | Relative Turnover Rate (kcat) | Application |
| Valine Sodium | Positive Control | High | Standard activity baseline |
| L-Leucine | Alternative Substrate | Very High | Kinetic profiling |
| L-Norvaline | Non-canonical Substrate | Low | Biocatalysis screening[7] |
References
- Sestrin2 is a leucine sensor for the mTORC1 p
- Standard assay conditions for spectrophotometric determination of BCAT activity.
- L‐type amino acid transporter 1 (LAT1) is the main leucine Na⁺ independent transporter.
- LAT1 transporters expressed in blood brain barrier cells.
- The L-Type Amino Acid Transporter LAT1—An Emerging Target in Cancer. PMC (nih.gov).
- Models of BCAT bound with various amino acids.
- Hydration of Amino Acids from Ultrasonic Measurements.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Sestrin2 is a leucine sensor for the mTORC1 pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. US7462459B2 - LAT1 transporters expressed in blood brain barrier cells - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. The L-Type Amino Acid Transporter LAT1—An Emerging Target in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Comprehensive Guide: Cross-Validation of Valine Sodium Salt in Bioprocess Applications
Executive Summary
In high-concentration fed-batch cultures, the solubility of essential amino acids often becomes a rate-limiting factor for media formulation. L-Valine (Free Base) exhibits limited solubility (~88 g/L at 25°C), creating precipitation risks in neutral-pH feeds. Valine Sodium Salt (Sodium Valinate) is utilized to overcome these thermodynamic boundaries, offering significantly higher solubility and rapid dissolution kinetics.
This guide provides a rigorous framework for cross-validating the performance of Valine Sodium Salt. It details the physicochemical characterization, analytical quantification, and biological verification required to ensure that substituting the salt form maintains bio-equivalence without introducing process variability.
Part 1: Physicochemical Characterization (The "What")
Before biological introduction, the fundamental properties of the Valine Sodium Salt must be validated against the standard L-Valine Free Base. The primary objective is to confirm the solubility advantage while ensuring chemical stability.
Comparative Solubility Data
The following data represents a standard validation dataset comparing L-Valine (CAS 72-18-4) with its Sodium Salt form (generated in situ or purchased as Sodium Valinate).
| Parameter | L-Valine (Free Base) | Valine Sodium Salt | Impact on Process |
| Solubility (25°C, H₂O) | ~88.5 g/L | > 150 g/L (Est.) | High: Prevents feed precipitation. |
| pH (10% Solution) | 5.5 – 6.5 (Isoelectric) | 9.0 – 10.5 (Alkaline) | Critical: Requires pH titration in neutral media. |
| Dissolution Rate | Moderate | Rapid | Medium: Reduces preparation time. |
| Counter-ion Load | None | +1 Na⁺ per molecule | High: Increases osmolality; must monitor Na⁺/K⁺ ratio. |
Experimental Protocol: Solubility Limit Test
Objective: Determine the saturation point of Valine Sodium Salt in production media background.
-
Preparation: Prepare a base media solution (e.g., DMEM/F12 without Valine).
-
Titration: Add Valine Sodium Salt in 5g increments to 100mL base media at 25°C.
-
Equilibration: Stir for 30 minutes between additions. Monitor turbidity (OD600).
-
Endpoint: The concentration at which OD600 > 0.05 (onset of precipitation).
-
Control: Repeat with L-Valine Free Base.
Part 2: Analytical Cross-Validation (The "How")
Accurate quantification is the cornerstone of validation. Standard UV-HPLC methods often fail for underivatized amino acids. You must validate that the Sodium counter-ion does not interfere with the derivatization efficiency or retention time.
Analytical Workflow Diagram
The following diagram illustrates the self-validating workflow for amino acid analysis, ensuring that the salt form is correctly quantified.
Figure 1: Analytical workflow for cross-validating Valine content using RP-HPLC with OPA derivatization. Note the feedback loop to compare calculated concentration against the known gravimetric input.
Validated Protocol: HPLC-FLD Analysis
Method: Reverse-Phase HPLC with Pre-column Derivatization (OPA).
-
Internal Standard: L-Norvaline (Critical for correcting injection variability).
-
Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 3.5µm, 4.6 x 100mm.
-
Mobile Phase A: 40mM NaH₂PO₄, pH 7.8.
-
Mobile Phase B: Acetonitrile:Methanol:Water (45:45:10).
-
Derivatization: Ortho-phthalaldehyde (OPA) reacts with primary amines (Valine) in the presence of 3-mercaptopropionic acid to form a fluorescent isoindole derivative.
Validation Step: Run a standard curve of L-Valine Free Base (10–500 µM). Run a check sample of Valine Sodium Salt at a theoretical equivalent concentration.
-
Acceptance Criteria: The calculated molar concentration of Valine in the salt sample must be within ±2% of the theoretical value. If >2%, check for moisture content in the salt raw material.
Part 3: Biological Validation (The "Effect")
The ultimate test is bio-equivalence. Valine is a potent activator of the mTORC1 pathway , driving protein synthesis. The sodium load from the salt form must not induce osmotic stress that counteracts this growth benefit.
Mechanism of Action
Valine acts as a signaling molecule. The diagram below details the pathway you are stimulating.
Figure 2: Simplified mTORC1 signaling pathway activated by Valine. The salt form ensures high intracellular availability without precipitation limitations.
Cell Culture Experiment: Fed-Batch Comparison
Objective: Confirm that Valine Sodium Salt supports equal or better growth (VCD) and Titer compared to Free Base controls, without sodium toxicity.
Protocol:
-
Cell Line: CHO-K1 (Antibody producing).
-
Conditions: 3L Bioreactors, n=3 per condition.
-
Control Arm: Basal Media + Feed A (containing L-Valine at saturation limit).
-
Test Arm: Basal Media + Feed B (containing Valine Sodium Salt at 1.5x concentration).
-
Sampling: Daily for VCD, Viability, Osmolality, and Na+ concentration.
Success Criteria:
-
VCD: Test Arm ≥ Control Arm (AUC).
-
Titer: Test Arm ≥ Control Arm.
-
Osmolality: Must remain < 320 mOsm/kg in the early phase; spikes >400 mOsm/kg in the Test Arm indicate excessive sodium load.
References
-
Sigma-Aldrich. (n.d.). L-Valine Product Specification & Solubility Data (CAS 72-18-4).[1][2][3][4] Retrieved from
-
BenchChem. (2025). A Researcher's Guide to the Validation of Analytical Methods for Amino Acid Determination. Retrieved from
-
MDPI. (2019). Validation of a HILIC UHPLC-MS/MS Method for Amino Acid Profiling. Retrieved from
-
National Institutes of Health (NIH). (2023). Amino acid abundance and composition in cell culture medium affects trace metal tolerance.Biotechnol Prog. Retrieved from
-
World Journal of Advanced Research and Reviews. (2023). Appraisal of ionic behaviors of aqueous sodium and potassium valinate conductometrically. Retrieved from
Sources
How to confirm the purity of a Valine sodium salt sample
Benchmarking Purity Analysis Protocols for L-Valine Sodium Salt
The Challenge: Beyond Standard L-Valine
In high-stakes applications—such as chemically defined cell culture media (CDM) or peptide synthesis—L-Valine Sodium Salt is often preferred over free L-Valine due to its vastly superior solubility. However, this salt form introduces analytical blind spots that standard pharmacopeial monographs (USP/EP) for free L-Valine fail to address.
The "Salt Trap":
-
Hygroscopicity: Unlike the free acid, the sodium salt is prone to rapid moisture uptake. Standard weight-based assays (titration) often yield false negatives because the water weight is miscalculated as impurity.
-
Stoichiometric Drift: A sample may be 99% pure organically but fail because the Sodium:Valine ratio is 0.8:1 or 1.2:1, altering pH and osmolality in bioreactors.
-
Stereochemical Lability: The alkalization process used to create the salt can induce racemization (conversion of L- to D-Valine), rendering the amino acid biologically inactive or toxic.
This guide benchmarks the Modern Integrated Approach (qNMR + Chiral HPLC) against the Traditional Pharmacopeial Method (Titration + Polarimetry) , proving why the former is the only acceptable standard for critical raw materials.
Comparative Analysis: Old vs. New Methodologies
Tier 1: Assay & Stoichiometry (The "Content" Check)
| Feature | Traditional: Potentiometric Titration | Modern: Quantitative NMR (qNMR) |
| Principle | Acid-base neutralization (HClO₄ titration). | Molar ratio determination of analyte protons vs. Internal Standard (IS). |
| Specificity | Low. Any basic impurity (e.g., free NaOH) contributes to the signal. | Absolute. Distinguishes Valine protons from impurities and residual solvents. |
| Water Impact | High. Hygroscopic water causes weighing errors, lowering calculated potency. | Low. qNMR measures molarity; water signal is separated (in D₂O). |
| Stoichiometry | Cannot determine Na:Valine ratio simultaneously. | Can infer salt formation via chemical shift changes (α-proton shielding). |
| Precision | ± 0.5 - 1.0% | ± 0.1 - 0.5% (with proper relaxation delay). |
| Verdict | Obsolete for high-precision salt forms. | Gold Standard for primary reference material characterization. |
Tier 2: Enantiomeric Purity (The "Activity" Check)
| Feature | Traditional: Polarimetry (Optical Rotation) | Modern: Chiral HPLC (Crown Ether Column) |
| LOD (Limit of Detection) | ~1.0% D-Valine. | < 0.05% D-Valine.[1][2][3] |
| Robustness | Prone to interference from other chiral impurities (e.g., Isoleucine). | Separates D-Valine, L-Valine, and structurally related amino acids.[2][3] |
| Sample Req. | Large quantity (grams). | Micro-quantity (milligrams). |
| Verdict | Insufficient. Fails to detect trace racemization (0.1–0.5%) common in salt synthesis. | Mandatory. Required to ensure biological efficacy. |
Strategic Workflow Visualization
The following decision matrix outlines the logic for a complete purity assessment, prioritizing the detection of the most likely failure modes (water, sodium imbalance, racemization).
Figure 1: Integrated Analytical Decision Matrix. This workflow filters samples first by gross organic purity (qNMR), then inorganic stoichiometry (IC), and finally subtle stereochemical defects (Chiral HPLC).
Detailed Experimental Protocols
Protocol A: Absolute Purity by qNMR (The "Truth" Method)
Why this works: qNMR compares the integration of the Valine
Materials:
-
Solvent: D₂O (99.9% D).
-
Internal Standard (IS): TSP-d4 (3-(trimethylsilyl)propionic-2,2,3,3-d4 acid sodium salt). Note: Maleic acid is an alternative but TSP is preferred for aqueous amino acid salts.
-
Instrument: 400 MHz NMR (or higher).
Procedure:
-
Preparation: Accurately weigh ~20 mg of Valine Sodium sample (
) and ~10 mg of TSP-d4 ( ) into a vial. Record weights to 0.01 mg precision. -
Dissolution: Add 600 µL D₂O. Vortex until fully dissolved. Transfer to NMR tube.[4]
-
Acquisition Parameters:
-
Pulse angle: 90°.
-
Relaxation delay (
): 30 seconds (Critical: must be to ensure full relaxation for quantitative accuracy). -
Scans: 16 or 32.
-
Temperature: 298 K.[4]
-
-
Processing: Phase and baseline correct manually.
-
Integration:
-
Integrate the TSP-d4 signal (0.0 ppm, 9H)
Set area to 100. -
Integrate the Valine
-proton doublet (~3.6 ppm, 1H). Avoid the methyl doublets (0.9-1.0 ppm) as they may overlap with Leucine/Isoleucine impurities.
-
-
Calculation:
Where =Integral, =Number of protons, =Molar mass, =Weight, =Purity of IS.[4][5][6][7][8]
Protocol B: Trace D-Valine by Chiral HPLC
Why this works: Crown ether columns (e.g., Crownpak CR-I) utilize host-guest complexation to separate amino acid enantiomers without derivatization.
Method Parameters:
-
Column: Daicel Crownpak CR-I (+) (3.0 × 150 mm, 5 µm).
-
Mobile Phase: Perchloric acid (pH 1.5 to 2.0). Note: Low pH ensures the amino group is protonated (
), necessary for complexation with the crown ether. -
Flow Rate: 0.4 mL/min.
-
Temperature: 25°C (Lower temperatures often improve chiral resolution).
-
Detection: UV at 200 nm (or 210 nm).
-
Sample Diluent: Mobile Phase.
System Suitability:
-
Resolution (
) between L-Valine and D-Valine must be > 1.5. -
L-Valine typically elutes after D-Valine on CR(+) columns.
Data Presentation & Interpretation
When validating a supplier's sample, construct a summary table similar to the one below. This data is representative of a high-quality pharmaceutical-grade sample.
Table 1: Representative Validation Data for L-Valine Sodium Salt
| Test Parameter | Method | Acceptance Criteria | Typical Result | Status |
| Appearance | Visual | White crystalline powder | White powder | Pass |
| Identification | H-NMR | Matches Reference Spectrum | Conforms | Pass |
| Assay (Organic) | qNMR (TSP-d4) | 98.5 – 101.5% (dry basis) | 99.8% | Pass |
| Sodium Content | Ion Chromatography | 15.5% – 17.5% (Theoretical: 16.5%) | 16.4% | Pass |
| Chiral Purity | HPLC (Crownpak) | D-Valine | 0.04% | Pass |
| Related Impurities | HPLC (C18, UV 210nm) | Total Impurities | 0.2% (mostly Leu/Ile) | Pass |
| Water Content | Karl Fischer | Report Value (Hygroscopic) | 4.2% | Note |
Critical Analysis of "Note": The 4.2% water content in the table above would cause a standard titration assay to fail (result would appear as ~95%). However, the qNMR method calculates purity relative to the internal standard, effectively ignoring the water weight. This confirms the substance is pure Valine Sodium, just wet—a critical distinction for formulation adjustment.
References
-
United States Pharmacopeia (USP). General Chapter <761> Nuclear Magnetic Resonance Spectroscopy. USP-NF.[9][10] Link
-
Holzgrabe, U., et al. (2010). Quantitative NMR spectroscopy—Applications in drug analysis.[11][12] Journal of Pharmaceutical and Biomedical Analysis. Link
-
Daicel Corporation. Separation of Amino Acids using CROWNPAK CR-I(+). Application Note. Link
-
Sigma-Aldrich (Merck). L-Valine Specification Sheet (CAS 72-18-4).Link
-
European Pharmacopoeia (Ph. Eur.). Valine Monograph 0796.Link
Sources
- 1. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
- 2. researchgate.net [researchgate.net]
- 3. Development of an enantiomeric separation of d & l valine as their corresponding isoindole adducts by RP-HPLC for utilization of the l-valine toward pharmaceutically relevant materials - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 4. pubsapp.acs.org [pubsapp.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. ajiaminoscience.eu [ajiaminoscience.eu]
- 7. co2-cato.org [co2-cato.org]
- 8. mdpi.com [mdpi.com]
- 9. uspnf.com [uspnf.com]
- 10. scribd.com [scribd.com]
- 11. resolvemass.ca [resolvemass.ca]
- 12. Quantitative NMR | Organic Primary Standards Group [unit.aist.go.jp]
Benchmarking L-Valine Sodium Salt: Solubility Kinetics & Bio-Availability in High-Density Cell Culture
Content Type: Technical Comparison Guide Audience: Senior Process Engineers, Media Formulation Scientists, and Upstream Development Leads.
Executive Summary: The Solubility Bottleneck
In high-density perfusion processes and fed-batch cultures, the solubility of essential amino acids often dictates the concentration limit of the feed. L-Valine (Free Base) presents a known bottleneck, with a solubility cap (~88 g/L at 25°C) that risks precipitation in super-concentrated media feeds.
L-Valine Sodium Salt (CAS 34241-42-4) emerges as the superior alternative for next-generation media, offering significantly enhanced solubility and rapid dissolution kinetics. This guide objectively benchmarks the sodium salt against the industry-standard free base, providing the experimental protocols required to validate its integration into your specific media matrix.
Part 1: Chemical Benchmarking (Free Base vs. Sodium Salt)
The following table synthesizes physicochemical properties to highlight the operational differences between the two forms.
| Feature | L-Valine (Free Base) | L-Valine Sodium Salt | Operational Impact |
| CAS Number | 72-18-4 | 34241-42-4 | Regulatory filing specificity. |
| Formula | C₅H₁₁NO₂ | C₅H₁₀NO₂Na | Sodium load must be accounted for in osmolality. |
| MW | 117.15 g/mol | 139.13 g/mol | Conversion factor: 1.19x (Salt/Base). |
| Solubility (25°C) | ~88.5 g/L [1] | > 500 g/L (Est.) | Enables super-concentrated feeds (>5x). |
| pH (10% Soln) | ~6.0 (Zwitterionic) | > 10.0 (Alkaline) | Requires acid titration during media prep. |
| Dissolution Rate | Moderate | Rapid (Flash Dissolving) | Reduces tank mixing time; prevents "fish-eyes." |
| Hygroscopicity | Low | High | Requires strict humidity control in storage. |
Critical Formulation Note: When substituting the Sodium Salt for the Free Base, you must adjust the molar concentration by a factor of 1.19 to maintain equivalent Valine delivery. Simultaneously, reduce the upstream sodium chloride (NaCl) addition to balance the total sodium load and osmolality.
Part 2: Biological Context & Mechanism
Valine is a Branched-Chain Amino Acid (BCAA) critical for activating the mTORC1 pathway, which governs protein synthesis. In high-density cultures, depletion of extracellular Valine below a critical threshold triggers autophagy and halts translation.
Figure 1: Valine Flux and mTORC1 Activation Pathway This diagram illustrates the direct link between extracellular Valine availability (enhanced by high-solubility salts) and the maintenance of protein translation rates.
Caption: High extracellular Valine concentration drives LAT1 uptake, preventing Sestrin2-mediated inhibition of mTORC1, thereby sustaining high-titer protein synthesis.
Part 3: Experimental Validation Protocols
As a Senior Scientist, you must validate the supplier's claims in your specific buffer matrix. Do not rely solely on the Certificate of Analysis (CoA).
Protocol A: Comparative Saturation Solubility & Dissolution Kinetics
Objective: Determine the precise solubility limit and dissolution speed of Valine Sodium Salt vs. Free Base in your specific media background (e.g., DMEM or proprietary feed).
Materials:
-
L-Valine Free Base (Control)
-
L-Valine Sodium Salt (Test)
-
Deionized Water (dH₂O) at 25°C
-
Turbidity Meter (or Spectrophotometer at 600 nm)
-
pH Meter[1]
Step-by-Step Methodology:
-
Preparation: Prepare two beakers with 100 mL dH₂O at 25°C, stirred at 200 RPM.
-
Incremental Addition:
-
Add 5 g aliquots of L-Valine Free Base to Beaker A. Record time to clear solution. Stop when turbidity persists >15 mins (Saturation point).
-
Add 20 g aliquots of L-Valine Sodium Salt to Beaker B. Record time to clear solution.
-
-
pH Monitoring: Record the pH after each addition. The Sodium Salt solution will rise rapidly; do not adjust pH during the solubility test to determine the intrinsic limit.
-
Data Output: Plot "Concentration (g/L)" vs. "Time to Dissolve (s)".
-
Expected Result: Sodium Salt should dissolve >500 g/L with rapid kinetics, while Free Base will plateau near 88 g/L.
-
Protocol B: Purity Analysis via HPLC (USP <1050> Adaptation)
Objective: Confirm that the salt form does not introduce impurities (e.g., heavy metals or synthesis byproducts) that could affect cell viability.
System Suitability:
-
Column: C18 Reverse Phase (4.6 mm x 250 mm, 5 µm).
-
Mobile Phase: Phosphate Buffer (pH 7.2) : Methanol (variable gradient).
-
Detection: UV at 200-210 nm (or post-column Ninhydrin derivatization at 570 nm for higher specificity).
Procedure:
-
Standard Prep: Dissolve USP L-Valine Reference Standard to 1.0 mg/mL.
-
Sample Prep: Dissolve L-Valine Sodium Salt to an equivalent molar concentration (approx 1.19 mg/mL).
-
Injection: Inject 10 µL of Standard and Sample.
-
Analysis:
-
Compare retention times (should be identical).
-
Impurity Check: Look for unknown peaks in the Sodium Salt chromatogram, particularly early-eluting salts or late-eluting synthesis intermediates.
-
Acceptance Criteria: Purity ≥ 98.5%; Individual Impurities ≤ 0.5%.
-
Part 4: Conclusion & Recommendations
For standard fed-batch processes, L-Valine Free Base remains a cost-effective standard. However, for next-generation perfusion processes or highly concentrated feeds (200g/L+) , L-Valine Sodium Salt is the requisite choice.
Implementation Checklist:
-
Verify Solubility: Run Protocol A to confirm >500 g/L solubility in your specific media.
-
Adjust Formulation: Recalculate mass input by 1.19x and reduce NaCl to maintain osmolality.
-
Buffer Management: Anticipate a pH spike; add the Sodium Salt before the final pH adjustment step with HCl.
References
-
O'Neil, M.J. (2006).[2] The Merck Index - An Encyclopedia of Chemicals, Drugs, and Biologicals.[2] Whitehouse Station, NJ: Merck and Co., Inc.[2] Link
-
PubChem. (2025).[2][3] L-Valine Sodium Salt (Compound Summary). National Library of Medicine. Link
- Yalkowsky, S.H. (1992).
-
European Pharmacopoeia (Ph. Eur.). Valine Monograph 0796. Link
-
United States Pharmacopeia (USP). <1050> Viral Safety Evaluation of Biotechnology Products Derived from Cell Lines of Human or Animal Origin. Link
Sources
A Comparative Guide to Valine Sodium Salt and Its Analogs for Researchers
This guide provides an in-depth technical comparison of Valine sodium salt and its key analogs. Designed for researchers, scientists, and professionals in drug development and materials science, this document moves beyond a simple product listing. It delves into the causal relationships between molecular structure and functional performance, supported by experimental data and established scientific principles. Our objective is to equip you with the knowledge to make informed decisions when selecting the optimal compound for your specific application, be it in asymmetric synthesis, as a specialty surfactant, or in pharmaceutical formulations.
Introduction: The Versatility of Valine and Its Derivatives
L-Valine, an essential branched-chain amino acid (BCAA), is a fundamental building block in protein synthesis and plays crucial roles in metabolism.[1][][3] Its chiral nature and biocompatibility make it an attractive starting material for a wide array of chemical derivatives with specialized applications.[4] This guide focuses on comparing the parent L-Valine, its simple sodium salt, and two major classes of analogs:
-
Valine Esters (e.g., L-Valine tert-butyl ester hydrochloride): These analogs modify the carboxylic acid group, enhancing lipophilicity and protecting the group during chemical reactions like peptide synthesis.[5][6]
-
N-Acyl-Valine Analogs (e.g., Sodium N-lauroyl-L-valinate): These surfactant-like molecules are created by acylating the amino group, imparting amphiphilic properties suitable for cleansing and formulation applications.[7]
The choice between these compounds is dictated by the specific requirements of the application, such as solubility, reactivity, and desired biological or physical effect.
Physicochemical Properties: A Foundation for Application
The functional differences between Valine sodium salt and its analogs begin with their fundamental physicochemical properties. The modification of Valine's carboxyl or amino groups drastically alters polarity, solubility, and stability.
| Property | L-Valine | L-Valine Sodium Salt | L-Valine tert-butyl ester HCl | Sodium N-lauroyl-L-valinate |
| Molecular Formula | C₅H₁₁NO₂[] | C₅H₁₀NNaO₂ | C₉H₁₉NO₂·HCl[5][6] | C₁₇H₃₂NNaO₃ |
| Molecular Weight | 117.15 g/mol | 139.13 g/mol | 209.71 g/mol [8] | 321.43 g/mol |
| Appearance | White crystalline powder[1] | White powder | White to off-white crystalline solid[5] | White powder |
| Solubility in Water | 88.5 g/L (at 25°C)[1] | High | Soluble[5][6] | pH-dependent; forms micelles |
| Key Feature | Zwitterionic, biocompatible[9] | Highly water-soluble salt | Increased lipophilicity, protected carboxyl group[5] | Anionic surfactant, mild |
| pKa (α-carboxyl) | ~2.27[9] | N/A (Salt) | N/A (Ester) | N/A (Salt) |
| pKa (α-amino) | ~9.52[9] | ~9.52 | ~9.52 | N/A (Amide) |
Analysis of Properties:
-
L-Valine Sodium Salt: The primary advantage of the sodium salt is its significantly enhanced aqueous solubility compared to the free amino acid, making it suitable for high-concentration aqueous solutions.
-
L-Valine tert-butyl ester hydrochloride: The tert-butyl ester group increases lipophilicity and protects the carboxylic acid from participating in unwanted reactions, a critical feature in peptide synthesis.[5][6] The hydrochloride salt form improves handling and water solubility compared to the free ester.[5]
-
N-Acyl-Valine Analogs: The addition of a long acyl chain (like lauroyl, C12) transforms the molecule into an amphiphilic surfactant. These are valued for their mildness and biodegradability compared to traditional surfactants like sodium lauryl sulfate (SLS).[7][10]
Case Study: Asymmetric Synthesis & Chiral Recognition
Valine and its derivatives are invaluable in asymmetric synthesis, where the goal is to produce a specific enantiomer of a chiral molecule. They can act as chiral ligands, auxiliaries, or resolving agents.
Mechanism: Chiral Ligands in Asymmetric Catalysis
In many transition-metal-catalyzed reactions, Valine-derived ligands coordinate to a metal center (e.g., Copper, Cobalt), creating a chiral environment.[4] This chiral catalyst complex then preferentially interacts with the substrate to form one enantiomer of the product over the other. The steric bulk of Valine's isopropyl group plays a crucial role in differentiating the reaction pathways, leading to high enantiomeric excess (ee).
Caption: Asymmetric catalysis workflow using a Valine-derived chiral ligand.
Comparative Performance in Chiral Resolution
Chiral resolution is a technique to separate a racemic mixture (50:50 mixture of enantiomers). Valine derivatives can be used as resolving agents that selectively crystallize with one enantiomer.
A study on the resolution of racemic valine itself employed (+)-di-p-anisoyl-D-tartaric acid (D-DMTA) as a resolving agent. This process resulted in the formation of a stable salt with D-Valine and a metastable cocrystal with L-Valine. Due to the higher stability and different solvation energy of the salt, D-Valine could be selectively crystallized, achieving a 96.6% enantiomeric excess and a 40.68% yield.[11] This highlights how diastereomeric salt formation, driven by solubility differences, is a powerful resolution method.
Similarly, esters of valine are frequently used in chiral recognition studies. Research has shown that the enantioselectivity of valine binding can be high, though it may vary depending on the solvent used.[12]
| Application | Compound Type | Role | Key Performance Metric | Reference |
| Henry Reaction | L-Valine derived imines | Chiral Ligand for Cobalt | Excellent yield and enantiomeric excess (ee) | MedCrave online |
| Chiral Separation | D-Valine | Resolving Agent Target | 96.6% ee, 40.68% yield for D-Val[11] | Chemical Science (RSC)[11] |
| Chiral Recognition | Valine Methyl Ester | Analyte | High enantioselective binding[12] | PMC[12] |
Expert Insight: The choice between Valine and its ester analogs in synthesis often comes down to protecting group strategy. L-Valine tert-butyl ester is preferred when the carboxylic acid needs to be shielded during subsequent reaction steps, such as in solid-phase peptide synthesis.[5][8] For applications like chiral resolution via diastereomeric salt formation, the free carboxylic acid of Valine or its simple salt is required.
Case Study: N-Acyl Amino Acid Surfactants
By attaching a fatty acid chain (e.g., from coconut or lauric acid) to the nitrogen atom of Valine, a class of mild, anionic surfactants is created. These are increasingly used in personal care products as high-performance, skin-friendly alternatives to traditional sulfates.[7][10]
Mechanism: Surface Activity and Mildness
Like all surfactants, N-acyl valinates have a hydrophilic (water-loving) head (the amino acid portion) and a hydrophobic (oil-loving) tail (the fatty acid chain). This structure allows them to reduce the surface tension between oil and water, lifting away dirt and grease. The amino acid headgroup is what imparts their characteristic mildness. Unlike harsher surfactants that can strip natural lipids from the skin, amino acid-based surfactants are less irritating and help maintain the skin barrier.[13][14]
Comparative Performance: Foaming and Cleansing
The performance of amino acid surfactants depends on the specific amino acid and the length of the acyl chain.
| Surfactant Type | Key Amino Acid | Typical Acyl Chain | Foaming Quality | Mildness/Skin Feel | Primary Use |
| Sodium Cocoyl Glycinate | Glycine | Coconut (C8-C18) | Dense, creamy, luxurious[13] | Exceptionally mild, moisturizing[10][13] | Sensitive skin cleansers, baby products[13] |
| Sodium Lauroyl Sarcosinate | Sarcosine | Lauric (C12) | Fine, light foam[13] | Mild, fresh after-feel[13][15] | Shampoos, body washes, toothpaste[15] |
| Sodium Cocoyl Alaninate | Alanine | Coconut (C8-C18) | Rich, creamy foam | Mild, good conditioning | Sulfate-free shampoos, facial cleansers |
| N-acyl-L-valinates | Valine | Various | Good foaming properties[7] | Mild, low toxicity[7] | Emerging use in cosmetics |
Experimental Data Interpretation: Studies comparing different N-acyl amino acid surfactants show that properties like foamability are highly dependent on the system they are in. For example, the performance of N-lauroyl-proline (N-C12P) versus N-lauroyl-alanine (N-C12A) in the presence of proteins like BSA and gelatin showed complex interactions, where one might produce better foam with one protein but not the other.[16] This underscores the importance of formulation-specific testing. Sodium Cocoyl Glycinate is often cited as one of the mildest options, making it a top choice for sensitive skin formulations.[10][13] N-acyl valinates fit within this family of mild surfactants, offering another option for formulators seeking biodegradable and gentle cleansing agents.[7]
Experimental Protocol: Measuring Critical Micelle Concentration (CMC)
The CMC is a key measure of surfactant efficiency; it is the concentration at which surfactant molecules begin to form micelles. A lower CMC often indicates a more efficient surfactant. This can be measured using a tensiometer.
Caption: Workflow for determining the Critical Micelle Concentration (CMC).
Protocol Steps:
-
Solution Preparation: Prepare a concentrated stock solution of the N-acyl-valinate analog in deionized water.
-
Serial Dilution: Create a series of dilutions from the stock solution, covering a wide concentration range both above and below the expected CMC.
-
Equilibration: Allow the solutions to equilibrate at a constant temperature (e.g., 25°C) for several hours.[17]
-
Measurement: Use a tensiometer, such as one with a Wilhelmy plate, to measure the surface tension of each solution.[17]
-
Data Plotting: Plot the measured surface tension (γ) on the y-axis against the logarithm of the surfactant concentration on the x-axis.
-
CMC Determination: The plot will show a sharp change in slope. The concentration at this inflection point is the Critical Micelle Concentration (CMC).[17]
Summary and Outlook
The selection between Valine sodium salt and its analogs is a strategic decision based on desired functionality.
-
Valine Sodium Salt is the choice for high aqueous solubility when the free amino and carboxyl groups are needed for reactivity, such as in certain bioconjugation or resolution protocols.
-
Valine Esters (e.g., tert-butyl ester HCl) are indispensable in organic synthesis, particularly peptide synthesis, where protecting the carboxyl group is necessary to direct reactivity towards the amino terminus.[5][6]
-
N-Acyl-Valine Analogs represent a modern class of specialty surfactants. They offer mild, effective cleansing and good foaming properties, aligning with the growing demand for sustainable and biocompatible ingredients in personal care formulations.[7]
Future research will likely focus on expanding the applications of these versatile building blocks. This includes developing novel Valine-based chiral catalysts with even higher selectivity,[4] exploring the unique biological activities of modified valine analogs,[3] and formulating next-generation surfactant systems with enhanced performance and environmental profiles.
References
- CymitQuimica. CAS 13518-40-6: L-Valine tert-butyl ester hydrochloride.
- Chem-Impex. L-Valine tert-butyl ester hydrochloride.
- Sigma-Aldrich. L -Valine tert-butyl ester = 99.0 13518-40-6.
- ChemicalBook. L-Valine | 72-18-4.
- MedCrave online.
- MedCrave online.
- Perspectives of aminoacylases in biocatalytic synthesis of N-acyl-amino acids surfactants. SpringerLink.
- Benchchem.
- BOC Sciences Amino Acid. Valine: Definition, Properties, Structure, Benefits, and Uses.
- Sigma-Aldrich. L -Valine non-animal source, meets EP, JP, USP testing specifications, cell culture mammalian, 98.5-101.0 72-18-4.
- Creative Peptides. Valine Amino Acids: Properties, Function, Benefits, and Sources.
- PMC. Chiral Recognition of Amino Acid Esters in Organic Solvents Using a Glucose-Based Receptor.
- Chemical Science (RSC Publishing).
- Ataman Kimya.
- Yeser Chemicals. Advantages of Amino Acid-Based Surfactants over Traditional Surfactants.
- Sodium Lauroyl Sarcosinate vs.
- NIKOO Chemical.
- Semantic Scholar.
- Ecoori. The Eco-Friendly Choice: Exploring the Advantages of Amino Acid Surfactants in Beauty Products.
- Scientific & Academic Publishing. cationic surfactants, Nα-acyl, arginine, Schotten Baumann.
Sources
- 1. L-Valine | 72-18-4 [chemicalbook.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. medcraveonline.com [medcraveonline.com]
- 5. CAS 13518-40-6: L-Valine tert-butyl ester hydrochloride [cymitquimica.com]
- 6. chemimpex.com [chemimpex.com]
- 7. Perspectives of aminoacylases in biocatalytic synthesis of N-acyl-amino acids surfactants - PMC [pmc.ncbi.nlm.nih.gov]
- 8. L -Valine tert-butyl ester = 99.0 13518-40-6 [sigmaaldrich.com]
- 9. Valine (Val) Amino Acid Overview - Creative Peptides [creative-peptides.com]
- 10. yeserchem.com [yeserchem.com]
- 11. Strategies for chiral separation: from racemate to enantiomer - Chemical Science (RSC Publishing) DOI:10.1039/D3SC01630G [pubs.rsc.org]
- 12. Chiral Recognition of Amino Acid Esters in Organic Solvents Using a Glucose-Based Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Sodium Lauroyl Sarcosinate vs. Sodium Cocoyl Glycinate – Best Choice for Sensitive Skin [waycoochem.com]
- 14. Sodium Cocoyl & Lauroyl Sarcosinate Suppliers - NIKOO Chemical [nikoochem.com]
- 15. The Eco-Friendly Choice: Exploring the Advantages of Amino Acid Surfactants in Beauty Products - Ecoori [ecoori.com]
- 16. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 17. article.sapub.org [article.sapub.org]
Safety Operating Guide
Valine sodium salt proper disposal procedures
Subject: Technical Advisory – Safe Handling and Disposal Procedures for Valine Sodium Salt
Executive Summary & Operational Stance
Status: Low Hazard / Non-RCRA Listed (Conditions Apply) Immediate Action: Assess pH and volume.[1]
Valine sodium salt (Sodium L-valinate) is the sodium salt of the essential amino acid L-Valine. While the parent amino acid is chemically benign, the sodium salt form introduces alkalinity that alters standard disposal protocols.[1]
Critical Distinction: Do not confuse Valine Sodium Salt (amino acid derivative) with Sodium Valerate (fatty acid salt, CAS 6106-41-8).[1] While they sound similar, their biological oxygen demand (BOD) and solubility profiles differ.[1] This guide specifically addresses the amino acid salt.
Chemical Profile & Hazard Identification
To ensure precise handling, verify your reagent against the parameters below. The primary disposal hazard is pH excursion , not toxicity.[1]
| Parameter | Specification | Disposal Implication |
| Chemical Name | Sodium L-valinate | -- |
| Parent Compound | L-Valine (CAS 72-18-4) | Non-toxic amino acid base.[1][2] |
| Molecular Formula | High nitrogen content (eutrophication risk).[1] | |
| pH (10% Solution) | ~9.5 – 11.0 (Alkaline) | Corrosivity potential. May require neutralization.[1] |
| Solubility | Highly Water Soluble | Suitable for aqueous treatment. |
| RCRA Status (USA) | Not Listed (P/U Lists) | Regulated only if pH |
Pre-Disposal Decision Logic (Workflow)
Before discarding, you must characterize the waste stream.[1] Use the following logic flow to determine the correct regulatory path.
Figure 1: Decision matrix for determining the appropriate waste stream based on physical state and local regulations.
Detailed Disposal Protocols
Protocol A: Aqueous Solutions (Buffers & Media)
Scenario: You have 5L of leftover cell culture media or buffer containing Sodium Valinate.[1]
The Science: Amino acid salts act as nutrients for bacteria.[1] Discharging large quantities into waterways can cause eutrophication (algal blooms) due to the nitrogen load.[1] Furthermore, the sodium salt is alkaline; discharging high pH liquids can damage plumbing and violate municipal discharge permits.[1]
Step-by-Step:
-
Segregation: Ensure the solution does not contain heavy metals (e.g., copper from Biuret tests) or azides.[1] If it does, it is Hazardous Waste .[1]
-
pH Adjustment:
-
Dilution (The "10x Rule"):
-
If your facility permits drain disposal of amino acids: Flush the drain with water for 30 seconds before pouring.[1]
-
Pour the neutralized solution slowly while running cold tap water at a rate of 10 times the waste volume.
-
-
Verification: Log the disposal in your lab's sewer discharge log if required by your permit.
Protocol B: Solid Reagent (Expired or Excess)
Scenario: An expired 500g bottle of Valine Sodium Salt.[1]
The Science: While not toxic, white powders in trash bins trigger security concerns and can be confused with hazardous substances during waste sorting.[1]
Step-by-Step:
-
Labeling: Deface the original label. Clearly mark the container "Non-Hazardous / Expired Reagent."[1]
-
Primary Option (Chemical Waste): The most professional route is to segregate it into a solid chemical waste drum for incineration.[1] This guarantees complete destruction and eliminates "unknown powder" risks.[1]
-
Secondary Option (Trash - Small Quantities Only):
Emergency Spillage Procedures
Hazard: Wet valine sodium salt is slippery and alkaline (irritant).[1]
-
PPE: Wear nitrile gloves and safety glasses.[1] Respiratory protection (N95) is recommended if dust is generated.[1]
-
Containment:
-
Cleaning:
Documentation & Compliance
Maintain a "Cradle-to-Grave" paper trail. Even for non-hazardous compounds, documentation proves due diligence.[1]
-
Inventory Log: Update to show "Disposed [Date] – Method: [Neutralization/Incineration]."
-
SDS Access: Keep the Safety Data Sheet (SDS) accessible until the waste is physically removed from the building.[1]
References
-
National Center for Biotechnology Information (PubChem). L-Valine Compound Summary.[1] Retrieved from [Link]1]
-
U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Orientation Manual.[1] Retrieved from [Link]1]
-
Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets.[1] Retrieved from [Link]1]
Sources
Personal protective equipment for handling Valine sodium salt
Topic: Role: Senior Application Scientist Audience: Researchers, scientists, and drug development professionals.[1][2]
Executive Safety Summary: The Alkalinity Factor
As scientists, we often categorize amino acids as "low hazard" biological building blocks.[2] However, Valine Sodium Salt (Sodium L-valinate) presents a distinct chemical profile compared to its zwitterionic parent, L-Valine.[2][3]
While L-Valine is neutral (pH ~6.0), the sodium salt form is alkaline , with aqueous solutions typically exhibiting a pH > 9.[2][3]0. This shifts the safety requirement from simple hygiene to caustic protection .[3] The primary risks are alkaline hydrolysis of mucosal tissues (eyes/lungs) upon contact with dust or concentrated solutions, and the protection of the reagent from biological contamination (nucleases/proteases).[2][3]
Immediate Action Required:
-
Treat as a Weak Base: Handle with the same precautions used for Carbonate or dilute Hydroxide solutions.[3]
-
Control Moisture: The salt form is significantly more hygroscopic than the neutral amino acid; moisture absorption degrades reagent quality and creates sticky, difficult-to-clean residues.[2][3]
PPE Decision Matrix
This matrix is designed to protect both the operator (from alkalinity) and the experiment (from biological contamination).[2][3]
| PPE Category | Specification | Technical Rationale (The "Why") |
| Eye Protection | Chemical Splash Goggles (Indirect Vent) | Critical: Standard safety glasses are insufficient for alkaline salts.[2][3] Sodium valinate dust is fine and hygroscopic; upon contact with the eye's moisture, it dissolves instantly to form a basic solution, risking corneal opacity.[2] |
| Hand Protection | Nitrile Gloves (Min.[3] 0.11mm thickness) | Nitrile offers superior resistance to alkaline solutions compared to latex.[3] It also prevents the transfer of skin proteases to the sample.[3] Double-gloving is recommended for bulk weighing (>50g).[2][3] |
| Respiratory | N95 / P2 Particulate Respirator | Required only if handling outside a biosafety cabinet/fume hood.[1][3] The salt dust is a respiratory irritant.[3] In a hood, the sash provides primary protection.[2] |
| Body Protection | Lab Coat (High-neck, long sleeve) | Prevents skin contact with alkaline dust.[1][2][3] Cotton/polyester blends are sufficient; ensure cuffs are tucked under gloves to prevent wrist exposure.[3] |
Operational Workflow & Logic
Workflow Decision Tree
This logic flow ensures you select the correct containment strategy based on the physical state of the reagent.[1][3]
Figure 1: Decision logic for environmental controls and PPE based on physical state and quantity.
Protocol: Weighing & Solubilization
Step 1: Preparation
-
Static Control: Amino acid salts are prone to static charge.[1][3] Use an anti-static gun or wipe the balance area with ethanol before bringing the reagent container nearby.[3]
-
Atmosphere: If possible, weigh in a low-humidity environment (<50% RH).[2][3] The sodium salt will clump rapidly if exposed to humid lab air.[3]
Step 2: Weighing (Solid)
-
Don Nitrile gloves and Safety Goggles .[3]
-
Open the container inside the fume hood to capture any initial dust puff.[3]
-
Use a clean, dry spatula .[3] Do not return excess powder to the stock container (avoids cross-contamination and moisture introduction).[3]
-
Reseal the container immediately. Parafilm is recommended for long-term storage to prevent "caking."[3]
Step 3: Solubilization (Liquid)
-
Add the solid to ~80% of the final volume of water.[3]
-
Stir gently. Unlike the free acid, the sodium salt is highly soluble.[3]
-
Check pH: The solution will likely be basic.[3] If adjusting to physiological pH (7.4), add dilute HCl slowly.[3]
-
Note: Adding acid to the salt solution generates heat (neutralization enthalpy).[3] For large volumes (>1L), monitor temperature.
-
Emergency Response: Spill Management
In the event of a spill, the alkalinity of the sodium salt dictates the cleanup procedure.
Figure 2: Spill response workflow emphasizing the avoidance of water on dry powder to prevent sticky residue formation.[2][3]
Disposal & Waste Management
Self-Validating Disposal System: Before disposal, verify the pH of your waste stream. This ensures compliance with local regulations regarding corrosive waste.[3]
-
Solid Waste:
-
Liquid Waste:
-
Do not pour down the drain without neutralization.[3]
-
Collect in a container compatible with bases (HDPE or Polypropylene).[3]
-
Optional: If your facility allows elementary neutralization, titrate the waste with dilute acid to pH 6-8 before disposal.[2][3]
-
Label: "Aqueous Solution, Basic (pH ~9-10), Trace Valine."
-
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 23681573: Sodium 2-amino-3-methylbutanoate (Valine Sodium Salt).[2][3] Retrieved from [Link][2][3]
-
Occupational Safety and Health Administration (OSHA). Laboratory Safety Guidance: Personal Protective Equipment (PPE).[3] Retrieved from [Link]
-
European Chemicals Agency (ECHA). Registration Dossier - L-Valine (CAS 72-18-4) and its salts.[2][3] (General amino acid safety data). Retrieved from [Link][2][3]
Sources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
